Product packaging for Lidamidine hydrochloride(Cat. No.:CAS No. 66283-88-3)

Lidamidine hydrochloride

Katalognummer: B10858486
CAS-Nummer: 66283-88-3
Molekulargewicht: 256.73 g/mol
InChI-Schlüssel: INMBONSHXVMDSX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Lidamidine hydrochloride is a useful research compound. Its molecular formula is C11H17ClN4O and its molecular weight is 256.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17ClN4O B10858486 Lidamidine hydrochloride CAS No. 66283-88-3

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-(2,6-dimethylphenyl)-3-(N'-methylcarbamimidoyl)urea;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O.ClH/c1-7-5-4-6-8(2)9(7)14-11(16)15-10(12)13-3;/h4-6H,1-3H3,(H4,12,13,14,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INMBONSHXVMDSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)NC(=NC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

65009-35-0, 66871-56-5 (Parent)
Record name Urea, N-(2,6-dimethylphenyl)-N′-[imino(methylamino)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65009-35-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lidamidine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065009350
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2,6-Xylyl)-N'-(imino(methylamino)methyl)urea hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066283883
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10983557
Record name N'-(2,6-Dimethylphenyl)-N-(N-methylcarbamimidoyl)carbamimidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10983557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666256
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

66283-88-3, 65009-35-0
Record name Urea, N-(2,6-dimethylphenyl)-N′-[imino(methylamino)methyl]-, hydrochloride (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66283-88-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lidamidine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065009350
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2,6-Xylyl)-N'-(imino(methylamino)methyl)urea hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066283883
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N'-(2,6-Dimethylphenyl)-N-(N-methylcarbamimidoyl)carbamimidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10983557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2,6-dimethylphenyl)-3-[imino(methylamino)methyl]uronium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.059.352
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-(2,6-xylyl)-N'-[imino(methylamino)methyl]urea hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.253
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LIDAMIDINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Q1Q4QJV3V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Lidamidine Hydrochloride: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lidamidine hydrochloride is a pharmaceutical agent recognized for its antihypertensive and antidiarrheal properties. Its core mechanism of action is centered on its function as an agonist of alpha-2 (α2) adrenergic receptors. This agonism manifests in distinct physiological effects within the central nervous system and the gastrointestinal tract, leading to its therapeutic applications. In the central nervous system, this compound modulates sympathetic outflow, resulting in a decrease in blood pressure. In the gastrointestinal system, it reduces intestinal motility and enhances electrolyte absorption, which underlies its efficacy as an antidiarrheal agent. This document provides a comprehensive overview of the molecular interactions, signaling pathways, and physiological consequences of this compound's engagement with α2-adrenergic receptors, supported by available quantitative data and detailed experimental methodologies.

Core Mechanism of Action: Alpha-2 Adrenergic Receptor Agonism

This compound's pharmacological effects are primarily attributable to its activity as an agonist at α2-adrenergic receptors. These receptors are a class of G-protein coupled receptors (GPCRs) that are integral to the regulation of various physiological processes.

The Alpha-2 Adrenergic Receptor

The α2-adrenergic receptors are predominantly coupled to inhibitory G-proteins (Gi/o). Upon activation by an agonist such as this compound, the Gi/o protein inhibits the enzyme adenylyl cyclase. This enzymatic inhibition leads to a decrease in the intracellular concentration of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP). The reduction in cAMP levels subsequently modulates the activity of downstream effector proteins, such as protein kinase A (PKA), leading to the physiological responses associated with α2-adrenergic stimulation.

There are three main subtypes of the α2-adrenergic receptor: α2A, α2B, and α2C. While this compound is known to act on α2-receptors, detailed studies on its binding affinity and selectivity for these specific subtypes are not extensively reported in publicly available literature.

Signaling Pathway

The canonical signaling pathway for this compound is initiated by its binding to the α2-adrenergic receptor. This binding event triggers a conformational change in the receptor, leading to the activation of the associated Gi protein. The activated αi subunit of the G-protein then inhibits adenylyl cyclase, resulting in decreased intracellular cAMP levels.

Alpha-2 Adrenergic Signaling Pathway Lidamidine Lidamidine hydrochloride Alpha2_Receptor α2-Adrenergic Receptor Lidamidine->Alpha2_Receptor Binds to Gi_Protein Gi Protein (αβγ) Alpha2_Receptor->Gi_Protein Activates AC Adenylyl Cyclase Gi_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Physiological_Response Physiological Response PKA->Physiological_Response Modulates Antihypertensive Mechanism of Lidamidine cluster_CNS Central Nervous System (Brainstem) cluster_Periphery Periphery Lidamidine Lidamidine hydrochloride Alpha2_CNS α2-Adrenergic Receptors (Presynaptic) Lidamidine->Alpha2_CNS Stimulates Sympathetic_Outflow Sympathetic Outflow Alpha2_CNS->Sympathetic_Outflow Reduces Norepinephrine_Release Norepinephrine Release Sympathetic_Outflow->Norepinephrine_Release Controls PVR Peripheral Vascular Resistance Norepinephrine_Release->PVR Increases Heart_Rate Heart Rate Norepinephrine_Release->Heart_Rate Increases Blood_Pressure Blood Pressure PVR->Blood_Pressure Contributes to Heart_Rate->Blood_Pressure Contributes to Antidiarrheal Mechanism of Lidamidine cluster_Intestine Intestinal Tract Lidamidine Lidamidine hydrochloride Alpha2_Intestine α2-Adrenergic Receptors (Enteric Nervous System/Epithelium) Lidamidine->Alpha2_Intestine Stimulates Motility Intestinal Motility (Smooth Muscle Contraction) Alpha2_Intestine->Motility Inhibits Ion_Transport Intestinal Ion Transport Alpha2_Intestine->Ion_Transport Modulates Antidiarrheal_Effect Antidiarrheal Effect Motility->Antidiarrheal_Effect Contributes to Na_Cl_Absorption Na+ and Cl- Absorption Ion_Transport->Na_Cl_Absorption Increases Na_Cl_Absorption->Antidiarrheal_Effect Contributes to Radioligand Binding Assay Workflow Start Start Membrane_Prep Prepare Receptor-Containing Membrane Homogenates Start->Membrane_Prep Assay_Setup Incubate Membranes with Radioligand and varying [Lidamidine] Membrane_Prep->Assay_Setup Equilibrium Allow Binding to Reach Equilibrium Assay_Setup->Equilibrium Filtration Separate Bound and Free Ligand (Rapid Filtration) Equilibrium->Filtration Counting Quantify Bound Radioactivity (Scintillation Counting) Filtration->Counting Analysis Calculate IC50 and Ki Counting->Analysis End End Analysis->End Smooth Muscle Contraction Assay Workflow Start Start Tissue_Isolation Isolate Intestinal Smooth Muscle Segment Start->Tissue_Isolation Organ_Bath Mount Tissue in Organ Bath with Physiological Solution Tissue_Isolation->Organ_Bath Transducer_Connection Connect to Force Transducer Organ_Bath->Transducer_Connection Induce_Contraction Induce Contractions with a Stimulant Transducer_Connection->Induce_Contraction Add_Lidamidine Add Increasing Concentrations of Lidamidine Induce_Contraction->Add_Lidamidine Record_Data Record Changes in Contractile Force Add_Lidamidine->Record_Data Analyze_Data Calculate IC50 for Inhibition Record_Data->Analyze_Data End End Analyze_Data->End

Lidamidine Hydrochloride: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of lidamidine (B1675310) hydrochloride, focusing on its role as an alpha-2 adrenergic agonist. While historical research confirms its activity at these receptors, this document also highlights the current gaps in publicly available quantitative data for this compound.

Executive Summary

Core Properties of Lidamidine Hydrochloride

PropertyValueSource
IUPAC Name 1-(2,6-dimethylphenyl)-3-(N'-methylcarbamimidoyl)urea hydrochloridePubChem
Molecular Formula C₁₁H₁₇ClN₄OPubChem
Molecular Weight 256.7 g/mol PubChem
CAS Number 65009-35-0PubChem
Mechanism of Action Alpha-2 Adrenergic Agonist[1]

Quantitative Pharmacological Data

A comprehensive search of scientific literature and databases did not yield specific quantitative binding affinity (Ki) or functional potency (EC50) values for this compound across the alpha-2 adrenergic receptor subtypes. The following tables are presented as illustrative examples of how such data would be structured for a typical alpha-2 adrenergic agonist.

Table 3.1: Illustrative Binding Affinity Profile (Ki in nM)

Compoundα2A-ARα2B-ARα2C-ARSelectivity
Lidamidine HClData Not AvailableData Not AvailableData Not AvailableData Not Available
Clonidine (Reference) 1.5102.0α2A/α2C > α2B
Dexmedetomidine (Reference) 0.8501.2α2A/α2C >> α2B

Table 3.2: Illustrative Functional Potency Profile (EC50 in nM) in Adenylyl Cyclase Inhibition Assay

Compoundα2A-ARα2B-ARα2C-AR
Lidamidine HClData Not AvailableData Not AvailableData Not Available
Clonidine (Reference) 2.5253.0
Dexmedetomidine (Reference) 1.2801.8

Signaling Pathway of Alpha-2 Adrenergic Agonists

Activation of alpha-2 adrenergic receptors by an agonist like this compound initiates a signaling cascade through a Gi protein-coupled receptor pathway. The primary downstream effect is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

alpha2_signaling cluster_membrane Cell Membrane Lidamidine Lidamidine HCl Alpha2R α2 Adrenergic Receptor Lidamidine->Alpha2R Binds to Gi_protein Gi Protein (αβγ) Alpha2R->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., reduced secretion) PKA->Response Phosphorylates substrates leading to

Caption: Alpha-2 adrenergic receptor signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize alpha-2 adrenergic agonists.

Radioligand Binding Assay (Competition)

This assay determines the binding affinity (Ki) of a test compound (e.g., this compound) for a specific receptor subtype by measuring its ability to compete with a radiolabeled ligand.

binding_assay_workflow start Start prep Prepare membranes from cells expressing α2A, α2B, or α2C receptors start->prep incubate Incubate membranes with a fixed concentration of a radioligand (e.g., [3H]Rauwolscine) and varying concentrations of Lidamidine HCl prep->incubate separate Separate bound from free radioligand via rapid filtration incubate->separate quantify Quantify radioactivity of bound ligand using liquid scintillation counting separate->quantify analyze Analyze data to determine IC50 (concentration of Lidamidine HCl that inhibits 50% of radioligand binding) quantify->analyze calculate Calculate Ki value using the Cheng-Prusoff equation analyze->calculate end End calculate->end

Caption: Workflow for a radioligand competition binding assay.

Methodology:

  • Membrane Preparation: Cells stably expressing a single subtype of the human alpha-2 adrenergic receptor (α2A, α2B, or α2C) are harvested and homogenized in a cold buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an appropriate assay buffer.

  • Assay: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [3H]Rauwolscine) and a range of concentrations of the unlabeled test compound (this compound).

  • Incubation: The plate is incubated at a controlled temperature for a specific duration to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.

  • Quantification: The radioactivity on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A non-linear regression analysis is used to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Inhibition of Adenylyl Cyclase

This assay measures the functional potency (EC50) of an alpha-2 adrenergic agonist by quantifying its ability to inhibit the production of cAMP.

functional_assay_workflow start Start culture Culture cells expressing a specific α2 adrenergic receptor subtype start->culture treat Pre-treat cells with varying concentrations of Lidamidine HCl culture->treat stimulate Stimulate adenylyl cyclase with Forskolin to induce cAMP production treat->stimulate lyse Lyse the cells to release intracellular cAMP stimulate->lyse quantify Quantify cAMP levels using a competitive immunoassay (e.g., HTRF or ELISA) lyse->quantify analyze Analyze data to determine EC50 (concentration of Lidamidine HCl that produces 50% of the maximal inhibition) quantify->analyze end End analyze->end

Caption: Workflow for an adenylyl cyclase inhibition assay.

Methodology:

  • Cell Culture: Cells expressing the desired alpha-2 adrenergic receptor subtype are cultured to an appropriate density.

  • Treatment: The cells are pre-incubated with various concentrations of the test compound (this compound).

  • Stimulation: Adenylyl cyclase is then stimulated with a known activator, such as Forskolin, to induce the production of cAMP.

  • Lysis: The cells are lysed to release the intracellular cAMP.

  • Quantification: The concentration of cAMP in the cell lysate is quantified using a sensitive detection method, such as a competitive immunoassay (e.g., Homogeneous Time-Resolved Fluorescence - HTRF, or Enzyme-Linked Immunosorbent Assay - ELISA).

  • Data Analysis: The results are expressed as the percentage of inhibition of Forskolin-stimulated cAMP production. A dose-response curve is generated by plotting the percentage of inhibition against the log concentration of the test compound, and the EC50 value is determined through non-linear regression analysis.

Conclusion and Future Directions

This compound is an established alpha-2 adrenergic agonist with a history of investigation for its pharmacological effects. However, a detailed and publicly available quantitative characterization of its interaction with the specific alpha-2 adrenergic receptor subtypes is currently lacking. For a more complete understanding of its mechanism of action and potential for future drug development, it is imperative that its binding affinity and functional potency are determined using the standardized experimental protocols outlined in this guide. Such data would enable a direct comparison with other alpha-2 adrenergic agonists and facilitate a more precise understanding of its selectivity and therapeutic potential.

References

Chemical structure and properties of Lidamidine hydrochloride.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lidamidine (B1675310) hydrochloride, also known by its developmental code WHR-1142A, is a potent antidiarrheal agent with a unique pharmacological profile.[1][2] Primarily classified as an alpha-2 adrenergic agonist, its mechanism of action extends to various physiological systems, demonstrating a range of effects including inhibition of gastric acid secretion and local anesthetic properties.[1][2] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, pharmacology, and key experimental methodologies associated with Lidamidine hydrochloride, tailored for a scientific audience engaged in drug discovery and development.

Chemical Structure and Physicochemical Properties

This compound is chemically designated as 1-(2,6-dimethylphenyl)-3-(N'-methylcarbamimidoyl)urea hydrochloride. Its structure is characterized by a urea (B33335) linkage between a 2,6-dimethylphenyl group and a methylamidinourea moiety.

Chemical Structure:

A summary of its key physicochemical properties is presented in the table below.

PropertyValueReference
CAS Number 65009-35-0--INVALID-LINK--
Molecular Formula C₁₁H₁₇ClN₄O--INVALID-LINK--
Molecular Weight 256.73 g/mol --INVALID-LINK--
Solubility Soluble in DMSO. Slightly soluble in Methanol and Water. Aqueous solubility at pH 7.4 is >38.5 µg/mL.--INVALID-LINK--, --INVALID-LINK--
pKa Data not available in the searched literature.

Pharmacology

Mechanism of Action: Alpha-2 Adrenergic Agonism

The primary mechanism of action of this compound is its agonist activity at alpha-2 adrenergic receptors.[] These receptors are G-protein coupled receptors that, upon activation, inhibit the enzyme adenylyl cyclase. This leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The reduction in cAMP mediates a variety of downstream cellular effects, which are responsible for the pharmacological properties of this compound.

Pharmacological Effects

The activation of alpha-2 adrenergic receptors by this compound results in a cascade of physiological responses:

  • Antidiarrheal and Antimotility Effects: this compound effectively inhibits intestinal motility and secretion, which are key factors in its potent antidiarrheal activity.[1] It has been shown to be more potent than diphenoxylate and loperamide (B1203769) in certain preclinical models.[1]

  • Inhibition of Gastric Acid Secretion: The compound has been demonstrated to inhibit gastric acid secretion in pylorus-ligated rat models.[2]

  • Local Anesthetic Activity: this compound exhibits local anesthetic properties, as evidenced by its activity in the rabbit corneal reflex and guinea pig intradermal wheal tests.[2]

  • Effects on Plasma Glucose: It has been observed to increase plasma glucose concentrations in fasted rodents.[2]

A summary of key quantitative pharmacological data is provided below.

ParameterSpeciesModelValueReference
Antidiarrheal ED₅₀ RatCastor oil-induced diarrhea1.8 mg/kg, p.o.[1]
Acute Oral LD₅₀ Male Mice-260 mg/kg[4]
Acute Oral LD₅₀ Male Rats-267 mg/kg[4]
Acute Oral LD₅₀ Female Rats-160 mg/kg[4]

Signaling Pathway and Experimental Workflows

Alpha-2 Adrenergic Receptor Signaling Pathway

The binding of this compound to the alpha-2 adrenergic receptor initiates an intracellular signaling cascade that underlies its pharmacological effects. The following diagram illustrates this pathway.

alpha2_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LID Lidamidine Hydrochloride A2R α2-Adrenergic Receptor LID->A2R Binds to G_protein Gi Protein A2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Decreased Intestinal Secretion & Inhibition of Neuronal Firing PKA->Cellular_Response Leads to

Caption: Alpha-2 adrenergic receptor signaling pathway activated by this compound.

Experimental Workflow for Antidiarrheal Activity Assessment

The following diagram outlines a typical workflow for evaluating the antidiarrheal efficacy of this compound in a preclinical setting.

antidiarrheal_workflow cluster_setup Experimental Setup cluster_treatment Treatment and Induction cluster_observation Observation and Data Collection cluster_analysis Data Analysis A Animal Acclimatization (e.g., Rats) B Fasting (e.g., 18-24 hours, water ad libitum) A->B C Grouping of Animals (Control, Vehicle, Test Groups) B->C D Oral Administration of Lidamidine HCl or Vehicle C->D E Induction of Diarrhea (e.g., Castor Oil Administration) D->E F Observation Period (e.g., 4-6 hours) E->F G Monitoring of Fecal Output (Number and Consistency of Stools) F->G H Calculation of Percent Inhibition of Diarrhea G->H I Statistical Analysis (e.g., ANOVA) H->I

Caption: Workflow for assessing the antidiarrheal activity of this compound.

Detailed Experimental Protocols

Inhibition of Gastric Acid Secretion: Pylorus Ligation Model in Rats

This protocol is adapted from standard methods for evaluating gastric antisecretory agents.

Objective: To determine the effect of this compound on gastric acid secretion in rats.

Materials:

  • Male Wistar rats (180-220 g)

  • This compound

  • Vehicle (e.g., distilled water or 0.5% carboxymethyl cellulose)

  • Anesthetic (e.g., ether or ketamine/xylazine cocktail)

  • Surgical instruments (scissors, forceps, suture)

  • Centrifuge and centrifuge tubes

  • pH meter

  • Burette and 0.01 N NaOH solution

  • Topfer's reagent and phenolphthalein (B1677637) indicator

Procedure:

  • Animal Preparation: Fast the rats for 24-48 hours prior to the experiment, with free access to water.

  • Dosing: Administer this compound or vehicle orally or intraperitoneally 30-60 minutes before surgery.

  • Anesthesia and Surgery: Anesthetize the rat. Make a midline abdominal incision of about 1 cm just below the xiphoid process.

  • Pylorus Ligation: Gently expose the stomach and ligate the pyloric sphincter with a silk suture. Take care to avoid traction and damage to the blood supply.

  • Closure: Close the abdominal wall with sutures.

  • Recovery and Observation: Allow the animals to recover in individual cages and deprive them of water. After a set period (e.g., 4 hours), euthanize the animals by an approved method.

  • Sample Collection: Open the abdomen and place a ligature at the esophageal end of the stomach. Remove the stomach, wash it with distilled water, and collect the gastric contents into a graduated centrifuge tube.

  • Analysis of Gastric Juice:

    • Centrifuge the gastric contents at 1000 rpm for 10 minutes.

    • Measure the volume of the supernatant.

    • Determine the pH of the gastric juice using a pH meter.

    • Free and Total Acidity: Pipette 1 ml of the supernatant into a 50 ml flask, add 2-3 drops of Topfer's reagent, and titrate with 0.01 N NaOH until the red color changes to yellowish-orange. This volume corresponds to the free acidity. Then, add 2-3 drops of phenolphthalein indicator and continue titrating until a definite red tinge reappears. The total volume of NaOH used corresponds to the total acidity.

  • Data Analysis: Calculate the volume of gastric secretion, pH, free acidity, and total acidity for each group. Analyze the data for statistical significance.

Local Anesthetic Activity: Rabbit Corneal Reflex Test

This method assesses the surface anesthetic properties of a substance.

Objective: To evaluate the local anesthetic effect of this compound on the rabbit cornea.

Materials:

  • Albino rabbits (2-3 kg)

  • This compound solution

  • Saline solution (control)

  • Cotton-tipped applicator or a fine hair

  • Stopwatch

Procedure:

  • Animal Preparation: Gently restrain the rabbit.

  • Baseline Reflex: Before applying any substance, touch the cornea gently with the cotton-tipped applicator or hair to confirm the presence of a normal corneal reflex (blinking).

  • Application of Test Substance: Instill a few drops of the this compound solution into the conjunctival sac of one eye. The other eye can serve as a control and receive saline.

  • Observation: At regular intervals (e.g., every 2 minutes), gently touch the cornea of both eyes with the applicator to check for the presence or absence of the blink reflex.

  • Data Recording: Record the time of onset of anesthesia (when the blink reflex is lost) and the duration of anesthesia (the time from onset until the blink reflex returns).

  • Data Analysis: Compare the onset and duration of anesthesia between the this compound-treated eye and the control eye.

Local Anesthetic Activity: Guinea Pig Intradermal Wheal Test

This test evaluates the infiltration anesthetic properties of a compound.

Objective: To assess the local anesthetic efficacy of this compound by intradermal injection in guinea pigs.

Materials:

  • Guinea pigs (300-400 g)

  • This compound solution

  • Saline solution (control)

  • Tuberculin syringes with fine-gauge needles

  • Stimulator (e.g., a blunt needle or a weak electrical stimulus)

Procedure:

  • Animal Preparation: Shave the dorsal skin of the guinea pig a day before the experiment.

  • Injection: On the day of the experiment, make two to four circular marks on the shaved back of each guinea pig. Infiltrate a small volume (e.g., 0.1-0.25 ml) of the this compound solution intradermally into the center of one of the marked areas to create a wheal. In another marked area, inject the same volume of saline as a control.

  • Stimulation and Observation: At regular intervals (e.g., every 5 minutes), apply a stimulus (e.g., six pricks with a blunt needle) to the center of the wheal and observe the animal's response (e.g., a skin twitch or squeak).

  • Data Recording: Record the number of stimuli that elicit a response out of the total number of stimuli applied at each time point. The absence of a response indicates local anesthesia.

  • Data Analysis: Determine the onset and duration of the local anesthetic effect for this compound compared to the control.

Conclusion

This compound is a multifaceted pharmacological agent with significant potential, particularly in the realm of gastrointestinal disorders. Its primary action as an alpha-2 adrenergic agonist provides a clear mechanistic framework for its observed antidiarrheal, antisecretory, and other pharmacological effects. The experimental protocols detailed herein offer robust methodologies for the further investigation and characterization of this and similar compounds. For drug development professionals, this compound represents an interesting scaffold for the design of novel therapeutics targeting the alpha-2 adrenergic system. Further research to precisely determine its pKa and binding affinities for adrenergic receptor subtypes would provide a more complete understanding of its structure-activity relationship and aid in the optimization of its therapeutic potential.

References

The Discovery and Developmental History of Lidamidine Hydrochloride: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lidamidine (B1675310) hydrochloride, initially identified as WHR-1142A, is a potent α2-adrenergic receptor agonist that emerged from research in the 1970s. Originally developed as a novel antidiarrheal agent, its mechanism of action, distinct from the opioids, centered on the modulation of intestinal motility and secretion. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical research of Lidamidine hydrochloride, presenting key quantitative data, detailed experimental protocols, and visualizations of its signaling pathways and experimental workflows.

Discovery and Synthesis

The initial synthesis of this compound, chemically known as 1-(2,6-dimethylphenyl)-3-methylamidinourea hydrochloride, was a result of targeted research into novel compounds with antidiarrheal properties. While the specific initial patent remains to be definitively identified in publicly accessible records, related synthesis methodologies for structurally similar compounds provide a likely pathway.

Hypothesized Synthesis Protocol:

The synthesis of this compound likely involves a multi-step process culminating in the formation of the substituted amidinourea structure. A plausible synthetic route, based on available information for related compounds, is as follows:

  • Formation of 2,6-dimethylphenyl isothiocyanate: 2,6-dimethylaniline (B139824) is reacted with thiophosgene (B130339) in a suitable solvent, such as dichloromethane, in the presence of a base like triethylamine.

  • Reaction with methylamine (B109427): The resulting isothiocyanate is then reacted with methylamine to form the corresponding thiourea (B124793) derivative.

  • S-methylation and amination: The thiourea is subsequently S-methylated using a reagent like methyl iodide, followed by reaction with ammonia (B1221849) or a suitable amine to form the guanidine (B92328) moiety.

  • Urea formation and salt formation: The final step would involve the reaction of the guanidino intermediate with a carbonyl source to form the urea, followed by treatment with hydrochloric acid to yield this compound.

Further investigation into archived patents from the originating pharmaceutical company, William H. Rorer, is required to confirm the precise, originally documented synthetic protocol.

Mechanism of Action: An α2-Adrenergic Agonist

Early research quickly established that this compound's primary mechanism of action is the stimulation of α2-adrenergic receptors.[1] This activation leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, which in the context of the gastrointestinal tract, results in reduced intestinal secretion and motility.[1][2]

Signaling Pathway:

The activation of α2-adrenergic receptors by this compound initiates a downstream signaling cascade.

lidamidine_pathway Lidamidine Lidamidine HCl Alpha2_Receptor α2-Adrenergic Receptor Lidamidine->Alpha2_Receptor Binds and Activates Gi_Protein Gi Protein Alpha2_Receptor->Gi_Protein Activates Motility Decreased Intestinal Motility Alpha2_Receptor->Motility Other Pathways Adenylate_Cyclase Adenylate Cyclase Gi_Protein->Adenylate_Cyclase Inhibits cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A cAMP->PKA Activates Ion_Channels Ion Channels (e.g., CFTR) PKA->Ion_Channels Phosphorylates and Inhibits Secretion Decreased Intestinal Fluid and Electrolyte Secretion Ion_Channels->Secretion

Figure 1: this compound Signaling Pathway

Pharmacological and Clinical Research

In Vitro and In Vivo Studies

A seminal study investigated the effects of this compound on the isolated guinea pig ileum.[3] This research demonstrated the compound's ability to inhibit contractions induced by various stimulants, providing early evidence of its antimotility effects.

Experimental Protocol: Isolated Guinea Pig Ileum Assay

  • Tissue Preparation: A segment of the terminal ileum from a euthanized guinea pig is excised and placed in oxygenated Tyrode's solution.[4] The lumen is gently flushed to remove contents.

  • Mounting: A 2-3 cm segment is suspended in an organ bath containing Tyrode's solution at 37°C, continuously bubbled with 95% O2 and 5% CO2. One end is attached to a fixed point, and the other to an isometric force transducer.[5]

  • Equilibration: The tissue is allowed to equilibrate under a resting tension of approximately 1 gram for at least 30 minutes, with washes every 15 minutes.[5]

  • Stimulation and Inhibition: Contractions are induced by adding a standard agonist (e.g., acetylcholine (B1216132) or histamine) to the organ bath. After establishing a stable response, this compound is added in increasing concentrations to determine its inhibitory effect.

  • Data Acquisition: The force of contraction is recorded continuously. The concentration of this compound that produces a 50% reduction in the agonist-induced contraction (IC50) is calculated.

Pharmacokinetics

Early pharmacokinetic studies utilized radiolabeled this compound to trace its absorption, distribution, metabolism, and excretion (ADME).

Experimental Protocol: Radiolabeled Pharmacokinetic Study in Animals

  • Radiolabeling: Lidamidine is synthesized with a radioactive isotope, typically 14C, at a metabolically stable position.

  • Dosing: A single oral dose of 14C-Lidamidine hydrochloride (e.g., 5 mg/kg) is administered to fasted rats and monkeys.

  • Sample Collection: Blood, urine, and feces are collected at predetermined time points.

  • Analysis: Total radioactivity in each sample is quantified using liquid scintillation counting. Plasma samples are also analyzed by chromatography to separate and quantify the parent drug and its metabolites.

  • Parameter Calculation: Pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t1/2) are determined.

Workflow for a Typical Radiolabeled ADME Study:

adme_workflow cluster_preclinical Preclinical Phase cluster_sample_processing Sample Collection & Processing cluster_data_analysis Data Analysis radiolabeling Radiolabeling of Lidamidine (e.g., with 14C) animal_dosing Oral Administration to Animal Models (Rat, Monkey) radiolabeling->animal_dosing sample_collection Collection of Blood, Urine, and Feces animal_dosing->sample_collection sample_analysis Quantification of Total Radioactivity (Liquid Scintillation Counting) sample_collection->sample_analysis metabolite_profiling Chromatographic Separation of Parent Drug and Metabolites sample_analysis->metabolite_profiling excretion_balance Determination of Excretion Pathways and Mass Balance sample_analysis->excretion_balance pk_parameters Calculation of Pharmacokinetic Parameters (Cmax, Tmax, AUC, t1/2) metabolite_profiling->pk_parameters pk_parameters->excretion_balance

Figure 2: Radiolabeled ADME Study Workflow
Clinical Trials

Numerous clinical trials have been conducted to evaluate the efficacy and safety of this compound in the treatment of diarrhea.[6][7][8] These studies have consistently demonstrated its superiority over placebo and comparable efficacy to other antidiarrheal agents like loperamide.[7]

Quantitative Data Summary

The following tables summarize the key quantitative data from various preclinical and clinical studies on this compound.

Table 1: Pharmacokinetic Parameters of this compound

SpeciesDoseRouteCmaxTmaxt1/2AUC (0-∞)Reference
Rat5 mg/kg (14C)Oral-< 30 min~30 min-[DeLong et al., 1978]
Monkey5 mg/kg (14C)Oral-< 30 min~1 hr-[DeLong et al., 1978]
Human500 mgOral---1.83 (0.66) µg/h/mL

Table 2: Pharmacodynamic and Efficacy Data

Study TypeModel/SubjectParameterValueReference
Ion TransportRabbit IleumNet Na+ Absorption (10-3 M Lidamidine)1.8 ± 0.4 µEq/h·cm²[2]
Ion TransportRabbit IleumNet Cl- Absorption (10-3 M Lidamidine)3.4 ± 0.6 µEq/h·cm²[2]
Clinical TrialAcute Diarrhea PatientsAverage Bowel Movements (29h, 10mg dose)2.4 (vs. 5.1 for placebo)[6]
Clinical TrialAcute Diarrhea PatientsAverage Fecal Weight (29h, 10mg dose)364 g (vs. 576 g for placebo)[6]

IC50 and Ki values for receptor binding and antisecretory activity are not consistently reported in the readily available historical literature and require further investigation of primary source documents.

Conclusion

This compound represents a significant development in the pharmacological management of diarrhea, offering a non-opioid mechanism of action through its agonist activity at α2-adrenergic receptors. The historical research outlined in this guide highlights a systematic approach to drug discovery and development, from initial synthesis and mechanistic studies to comprehensive pharmacokinetic and clinical evaluation. While some specific quantitative data from the earliest studies are not easily accessible in modern databases, the collective body of evidence firmly establishes its profile as a potent and effective antidiarrheal agent. Further research into its potential applications and a retrospective analysis of primary data could provide even greater insights into this unique compound.

References

Pharmacological Profile of Lidamidine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mechanism of Action

Lidamidine (B1675310) hydrochloride primarily exerts its pharmacological effects through its agonist activity at α2-adrenergic receptors.[1][2] These receptors are G-protein coupled receptors (GPCRs) associated with the inhibitory G-protein (Gi).

Signaling Pathway

Activation of α2-adrenergic receptors by Lidamidine hydrochloride initiates a signaling cascade that leads to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). The reduction in cAMP levels has several downstream consequences, including the modulation of ion channel activity and the inhibition of neurotransmitter release. In the central nervous system, this leads to a reduction in sympathetic outflow, contributing to its antihypertensive effects. In the gastrointestinal tract, this mechanism is believed to contribute to its antidiarrheal effects by promoting fluid and electrolyte absorption and inhibiting secretion.

Alpha-2 Adrenergic Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Lidamidine Lidamidine Alpha2_AR α2-Adrenergic Receptor Lidamidine->Alpha2_AR Binds Gi_Protein Gi Protein (αβγ) Alpha2_AR->Gi_Protein Activates G_alpha_i Gαi-GTP Gi_Protein->G_alpha_i G_beta_gamma Gβγ Gi_Protein->G_beta_gamma AC Adenylyl Cyclase G_alpha_i->AC Inhibits cAMP cAMP AC->cAMP Conversion (Inhibited) ATP ATP ATP->AC PKA Protein Kinase A (Inactive) cAMP->PKA Activates Cellular_Response Decreased Neurotransmitter Release Increased Fluid/Electrolyte Absorption cAMP->Cellular_Response Leads to PKA_active Protein Kinase A (Active) PKA->PKA_active

Alpha-2 Adrenergic Receptor Signaling Cascade

Pharmacodynamics

The pharmacodynamic effects of this compound are a direct consequence of its α2-adrenergic agonist activity.

Antihypertensive Effects

By stimulating α2-adrenergic receptors in the brainstem, this compound reduces sympathetic outflow from the central nervous system.[2] This leads to decreased peripheral vascular resistance, heart rate, and blood pressure.[2]

Antidiarrheal Effects

This compound has demonstrated potent antidiarrheal activity in various preclinical models. This effect is believed to be mediated by:

  • Inhibition of intestinal motility: It directly inhibits spontaneous and stimulated contractions of the ileum and colon.

  • Antisecretory effects: It is thought to increase the absorption of fluids and electrolytes in the intestine.[3]

Other Effects
  • Central Nervous System: At high doses, this compound can cause central nervous system depression.

  • Cardiovascular System: Besides its antihypertensive effects, it can cause a slight elevation in peripheral resistance at doses greater than 1 mg/kg i.v. in anesthetized dogs.

Pharmacokinetics

The pharmacokinetic profile of this compound has been primarily studied in rats and monkeys.[4]

Absorption

Following oral administration, this compound is rapidly and well-absorbed from the gastrointestinal tract.[4]

Distribution

The drug is distributed into both plasma and cellular components of the blood.[4]

Metabolism

This compound is extensively metabolized, with over 90% of the compound being metabolized before excretion.[4] A key metabolite, WHR-1049, is also pharmacologically active and may contribute significantly to the overall therapeutic effect.

Excretion

The primary route of excretion is via the urine.[4] In rats, a significant portion of the dose is eliminated in the bile, suggesting potential for enterohepatic recirculation.[4]

Data Presentation

Table 1: Pharmacodynamic Profile of this compound
ParameterSpeciesTissue/ModelEffectQuantitative DataReference
Receptor Binding -α2-Adrenergic ReceptorAgonistKi: Not Available[1]
Functional Activity -α2-Adrenergic ReceptorAgonistEC50/IC50: Not Available[2]
Antihypertensive Human, Animal ModelsIn vivoReduction in blood pressure and heart rateNot Available[2]
Antidiarrheal RatCastor oil-induced diarrheaInhibition of diarrheaNot Available-
Antimotility Guinea PigIsolated IleumInhibition of contractionsNot Available-
Table 2: Pharmacokinetic Parameters of this compound
ParameterSpeciesDoseRouteCmaxTmaxt1/2BioavailabilityReference
Half-life (t1/2) Rat5 mg/kgOral-< 30 min30 min-[4]
Monkey5 mg/kgOral-< 30 min1 h-[4]

Note: Cmax (Maximum concentration), Tmax (Time to maximum concentration), and Bioavailability data are not available in the reviewed literature.

Table 3: Toxicological Profile of this compound
TestSpeciesRouteValue
Acute LD50 Mouse (male)Oral260 mg/kg
Rat (male)Oral267 mg/kg
Rat (female)Oral160 mg/kg

LD50: The dose that is lethal to 50% of the test population.

Experimental Protocols

The following are representative protocols for assays commonly used to evaluate the pharmacological properties of compounds like this compound.

Receptor Binding Assay: [3H]-Clonidine Binding

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for α2-adrenergic receptors.

  • Materials:

    • Rat cerebral cortex membrane preparation

    • [3H]-Clonidine (radioligand)

    • Test compound (e.g., this compound)

    • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

    • Wash buffer (ice-cold incubation buffer)

    • Glass fiber filters

    • Scintillation cocktail

    • Liquid scintillation counter

  • Procedure:

    • In a 96-well plate, add incubation buffer, varying concentrations of the test compound, and a fixed concentration of [3H]-Clonidine.

    • Initiate the binding reaction by adding the rat cerebral cortex membrane preparation to each well.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

    • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

    • Non-specific binding is determined in the presence of a high concentration of a known α2-adrenergic ligand (e.g., unlabeled clonidine).

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The inhibition constant (Ki) of the test compound is calculated from the IC50 value (concentration of test compound that inhibits 50% of specific [3H]-Clonidine binding) using the Cheng-Prusoff equation.

In Vitro Functional Assay: Isolated Guinea Pig Ileum Contraction

This protocol assesses the effect of a test compound on smooth muscle contractility.

  • Materials:

    • Guinea pig

    • Tyrode's solution (physiological salt solution)

    • Organ bath with aeration and temperature control (37°C)

    • Isotonic transducer and data acquisition system

    • Test compound (e.g., this compound)

    • Contractile agent (e.g., acetylcholine (B1216132) or electrical field stimulation)

  • Procedure:

    • Humanely euthanize a guinea pig and dissect a segment of the terminal ileum.

    • Suspend the ileum segment in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with carbogen (B8564812) (95% O2, 5% CO2).

    • Attach one end of the tissue to a fixed hook and the other to an isotonic transducer to record muscle contractions.

    • Allow the tissue to equilibrate under a resting tension for a specified period.

    • Induce contractions using a contractile agent (e.g., acetylcholine) or electrical field stimulation and record the response.

    • After washing the tissue and allowing it to return to baseline, add the test compound (this compound) at various concentrations to the organ bath and incubate for a set time.

    • Re-introduce the contractile agent and record the response in the presence of the test compound.

    • The inhibitory effect of the test compound on muscle contraction is quantified by comparing the contractile response before and after its addition.

In Vivo Efficacy Model: Castor Oil-Induced Diarrhea in Rats

This model is used to evaluate the antidiarrheal activity of a test compound.

Castor_Oil_Diarrhea_Model_Workflow Start Start Fasting Acclimatize and fast rats (18-24 hours, water ad libitum) Start->Fasting Grouping Randomly divide rats into groups (e.g., Vehicle, Lidamidine, Positive Control) Fasting->Grouping Dosing Administer test compound (Lidamidine HCl) or vehicle orally Grouping->Dosing Induction Administer castor oil orally (e.g., 1 hour post-treatment) Dosing->Induction Observation Observe rats for onset, frequency, and consistency of diarrhea over a set period (e.g., 4-6 hours) Induction->Observation Data_Collection Collect and weigh fecal pellets Observation->Data_Collection Analysis Analyze data: - Time to first diarrheal stool - Total number of diarrheal stools - Total weight of diarrheal stools Data_Collection->Analysis End End Analysis->End

Workflow for Castor Oil-Induced Diarrhea Model
  • Materials:

    • Wistar or Sprague-Dawley rats

    • Castor oil

    • Test compound (this compound)

    • Vehicle (e.g., saline or a suitable solvent)

    • Positive control (e.g., loperamide)

    • Metabolic cages

  • Procedure:

    • House rats individually in metabolic cages with a pre-weighed absorbent paper on the floor.

    • Fast the animals overnight with free access to water.

    • Administer the test compound (this compound) or vehicle orally at a predetermined time before the induction of diarrhea.

    • Administer castor oil orally to induce diarrhea.

    • Observe the animals for the onset and severity of diarrhea over a period of several hours.

    • At the end of the observation period, count the number of wet and total fecal pellets and weigh the absorbent paper to determine the total weight of the diarrheal feces.

    • The antidiarrheal activity is expressed as the percent inhibition of diarrhea compared to the vehicle-treated control group.

Conclusion

This compound is a potent α2-adrenergic receptor agonist with significant antihypertensive and antidiarrheal activities. Its mechanism of action is well-characterized at the signaling pathway level, involving the inhibition of adenylyl cyclase via Gi-protein coupling. While its pharmacodynamic effects are well-documented qualitatively in preclinical models and clinical observations, a notable gap exists in the public domain regarding specific quantitative data on its binding affinity and functional potency at α2-adrenergic receptor subtypes. Similarly, comprehensive pharmacokinetic parameters in various species are not extensively reported. The provided experimental protocols offer a framework for the further characterization of this compound and similar compounds. This technical guide consolidates the available knowledge on the pharmacological profile of this compound, highlighting both its established properties and areas where further research is warranted to provide a more complete quantitative understanding.

References

Lidamidine Hydrochloride: An In-depth Technical Guide on its Central Nervous System Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lidamidine (B1675310) hydrochloride, a potent α2-adrenergic agonist, has been primarily recognized for its antidiarrheal and antihypertensive properties. However, its interaction with the central nervous system (CNS) elicits a range of effects that are critical to understand for its therapeutic application and further drug development. This technical guide provides a comprehensive overview of the CNS effects of Lidamidine hydrochloride, detailing its mechanism of action, summarizing quantitative data from key preclinical studies, and outlining the experimental protocols used to generate this data. The guide also includes visualizations of the core signaling pathway and a representative experimental workflow to facilitate a deeper understanding of its neuropharmacological profile.

Introduction

This compound (formerly WHR-1142A) is a synthetic α2-adrenergic agonist.[1] Its primary mechanism of action involves the stimulation of α2-adrenergic receptors, which are key regulators of sympathetic outflow from the central nervous system.[2] By activating these receptors in the brainstem, this compound reduces the release of norepinephrine (B1679862), a neurotransmitter central to the "fight-or-flight" response.[2] This reduction in sympathetic tone leads to decreased peripheral vascular resistance and heart rate, underlying its antihypertensive effects.[2] Concurrently, its action on the CNS contributes to a range of other effects, including sedation and a general depressant effect at higher doses.[1] This guide delves into the specifics of these CNS effects, providing a technical resource for the scientific community.

Mechanism of Action in the Central Nervous System

This compound's effects on the CNS are predominantly mediated by its agonistic activity at α2-adrenergic receptors. These G-protein coupled receptors are widely distributed throughout the CNS and play a crucial role in modulating neurotransmitter release.

Alpha-2 Adrenergic Receptor Signaling Pathway

The binding of this compound to presynaptic α2-adrenergic receptors on noradrenergic neurons initiates a signaling cascade that ultimately inhibits the release of norepinephrine. This process is primarily mediated through the Gαi subunit of the G-protein complex.

Alpha-2 Adrenergic Receptor Signaling Pathway cluster_presynaptic Presynaptic Neuron Lidamidine Lidamidine hydrochloride Alpha2_Receptor α2-Adrenergic Receptor Lidamidine->Alpha2_Receptor G_Protein Gi/o Protein (α, β, γ subunits) Alpha2_Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC Ca_Channel Voltage-gated Ca²⁺ Channel G_Protein->Ca_Channel inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates NE_Vesicle Norepinephrine Vesicle Ca_Channel->NE_Vesicle triggers fusion NE_Release Norepinephrine Release NE_Vesicle->NE_Release leads to

Lidamidine's α2-adrenergic receptor signaling cascade.

Upon activation by this compound, the Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels result in decreased activity of protein kinase A (PKA), which in turn can modulate the function of various downstream targets, including ion channels. Additionally, the Gβγ subunits of the G-protein can directly interact with and inhibit voltage-gated calcium channels, reducing calcium influx, a critical step for neurotransmitter vesicle fusion and release. The net effect is a reduction in the exocytosis of norepinephrine from the presynaptic terminal.

Preclinical Studies on Central Nervous System Effects

A seminal study by Mir et al. (1978) provided the foundational understanding of this compound's effects on the central nervous system. The following sections summarize the key findings and experimental protocols from this and other relevant preclinical research.

General CNS Depressant Effects

At high doses, this compound was observed to cause a general depressant effect on the central nervous system.[1] However, this was not found to be related to a neuroleptic or barbiturate-like action.[1]

Table 1: Summary of General CNS Depressant Effects of this compound in Rodents

Experimental ModelSpeciesDose Range (mg/kg)Route of AdministrationObserved EffectCitation
Gross ObservationMice, RatsHigh doses (not specified)Not specifiedGeneral CNS depressant effect[1]
Hexobarbital-induced sleeping timeMiceNot specifiedNot specifiedNo potentiation[1]
Ethanol-induced sleeping timeMiceNot specifiedNot specifiedNo potentiation[1]
Pentetrazole-induced convulsionsMiceNot specifiedNot specifiedNo blockade[1]
Electroshock seizuresMiceNot specifiedNot specifiedNo blockade[1]
Amphetamine aggregate toxicityMiceNot specifiedNot specifiedNo blockade[1]
Experimental Protocols

A standard approach to evaluating the general CNS depressant effects of a compound in rodents involves a battery of behavioral tests.

Experimental Workflow for CNS Depressant Assessment cluster_workflow Experimental Workflow cluster_tests Behavioral Tests Animal_Acclimation Animal Acclimation (e.g., Mice, 7 days) Grouping Randomized Grouping (Vehicle, Lidamidine Doses) Animal_Acclimation->Grouping Drug_Admin Drug Administration (e.g., i.p., p.o.) Grouping->Drug_Admin Behavioral_Tests Behavioral Testing Battery Drug_Admin->Behavioral_Tests Data_Analysis Data Collection & Statistical Analysis Behavioral_Tests->Data_Analysis Open_Field Open Field Test (Locomotor Activity) Elevated_Plus_Maze Elevated Plus Maze (Anxiety) Forced_Swim_Test Forced Swim Test (Depressive-like behavior) Drug_Interaction Drug Interaction Studies (e.g., with Hexobarbital)

Workflow for assessing CNS depressant effects in rodents.
  • Animals: Male albino mice are commonly used. They are housed under standard laboratory conditions with a 12-hour light/dark cycle and access to food and water ad libitum.

  • Drug Administration: this compound is typically dissolved in a suitable vehicle (e.g., saline) and administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A control group receives the vehicle alone.

  • Open Field Test: This test is used to assess spontaneous locomotor activity and exploratory behavior. Animals are placed in a novel, open arena, and their movements are tracked for a set period. Parameters measured include total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency. A decrease in these parameters can indicate a CNS depressant effect.

  • Hexobarbital-induced Sleeping Time: To determine if the compound potentiates the effects of barbiturates, animals are pre-treated with this compound or vehicle, followed by a standard dose of hexobarbital. The latency to the loss of the righting reflex and the duration of sleep are recorded.

  • Statistical Analysis: Data are typically analyzed using appropriate statistical tests, such as ANOVA followed by post-hoc tests, to determine the significance of the observed effects compared to the control group.

Effects on Neurotransmitter Systems

The primary neurochemical effect of this compound in the CNS is the reduction of norepinephrine release.[2] This is a direct consequence of its α2-adrenergic agonist activity on presynaptic autoreceptors.

Table 2: Effects of this compound on Neurotransmitter Dynamics

NeurotransmitterBrain RegionSpeciesMethodEffectCitation
NorepinephrineBrainstemGeneralInferred from mechanismDecreased release[2]
Experimental Protocol: In Vivo Microdialysis

In vivo microdialysis is a powerful technique to measure the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals.

  • Surgical Implantation of Microdialysis Probe: Rats are anesthetized, and a guide cannula is stereotaxically implanted into the target brain region (e.g., locus coeruleus in the brainstem). The animals are allowed to recover for several days.

  • Microdialysis Procedure: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF). Neurotransmitters from the extracellular space diffuse across the semipermeable membrane of the probe and are collected in the dialysate.

  • Drug Administration and Sample Collection: After a baseline collection period, this compound is administered (e.g., systemically or locally through the probe). Dialysate samples are collected at regular intervals before, during, and after drug administration.

  • Neurochemical Analysis: The concentration of norepinephrine and its metabolites in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: Changes in neurotransmitter levels are expressed as a percentage of the baseline concentrations.

Conclusion

This compound exerts significant effects on the central nervous system, primarily through its agonistic action on α2-adrenergic receptors. This leads to a reduction in sympathetic outflow and a general CNS depressant effect at higher doses. The preclinical data, though limited in modern literature, provides a foundational understanding of its neuropharmacological profile. Further research utilizing contemporary techniques such as in vivo microdialysis with high temporal resolution and receptor subtype-specific binding assays would provide a more nuanced understanding of this compound's CNS effects and could inform the development of novel therapeutics targeting the α2-adrenergic system. This technical guide serves as a consolidated resource for researchers and drug development professionals, providing a detailed overview of the established CNS effects of this compound and the methodologies employed in their investigation.

References

An In-depth Technical Guide to the Synthesis of Lidamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lidamidine hydrochloride, an effective anti-diarrheal agent, is synthesized through a multi-step process commencing with the readily available starting material, 2,6-dimethylaniline (B139824). This technical guide details a plausible and chemically sound synthesis pathway, including the preparation of key intermediates such as N-(2,6-dimethylphenyl)cyanamide and its subsequent conversion to the final active pharmaceutical ingredient. This document provides detailed experimental protocols, tabulated quantitative data for key reaction steps, and visual representations of the synthetic pathways and workflows to facilitate comprehension and replication by researchers in the field of drug development and organic synthesis.

Introduction

Lidamidine, with the IUPAC name N-(2,6-dimethylphenyl)-N'-(imino(methylamino)methyl)urea, is a pharmaceutical compound known for its therapeutic applications.[1] The hydrochloride salt of Lidamidine is the commonly used form in pharmaceutical formulations. This guide outlines a viable synthetic route for the preparation of this compound, focusing on clear, detailed methodologies and data presentation to aid in laboratory-scale synthesis and process development.

Overview of the Synthetic Pathway

The synthesis of this compound can be conceptually divided into two main stages:

  • Stage 1: Synthesis of the Key Intermediate, N-(2,6-dimethylphenyl)cyanamide. This stage involves the conversion of 2,6-dimethylaniline to a cyanamide (B42294) derivative.

  • Stage 2: Formation of the Guanidine (B92328) Moiety and Salt Formation. This final stage involves the reaction of the cyanamide intermediate with methylamine (B109427) to construct the guanidine core of Lidamidine, followed by conversion to its hydrochloride salt for improved stability and solubility.

Experimental Protocols and Data

Stage 1: Synthesis of N-(2,6-dimethylphenyl)cyanamide

A common method for the synthesis of aryl cyanamides from the corresponding anilines involves a cyanating agent. One established method utilizes cyanogen (B1215507) bromide (BrCN).

Reaction Scheme 1: Synthesis of N-(2,6-dimethylphenyl)cyanamide

G A 2,6-Dimethylaniline B N-(2,6-dimethylphenyl)cyanamide A->B BrCN, NaOAc, EtOH/H2O

Caption: Synthesis of the key cyanamide intermediate.

Experimental Protocol:

  • In a well-ventilated fume hood, a solution of 2,6-dimethylaniline (1.0 equivalent) in a mixture of ethanol (B145695) and water is prepared in a reaction vessel equipped with a magnetic stirrer and a dropping funnel.

  • The solution is cooled in an ice bath to 0-5 °C.

  • A solution of cyanogen bromide (1.1 equivalents) in ethanol is added dropwise to the cooled aniline (B41778) solution over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • Simultaneously, a solution of sodium acetate (B1210297) (1.2 equivalents) in water is added to neutralize the hydrobromic acid formed during the reaction.

  • After the addition is complete, the reaction mixture is stirred at room temperature for 2-4 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is poured into cold water, and the precipitated solid is collected by vacuum filtration.

  • The crude product is washed with water and then recrystallized from a suitable solvent system (e.g., ethanol/water) to afford pure N-(2,6-dimethylphenyl)cyanamide.

Quantitative Data for Stage 1:

ParameterValue
Molar Ratio (Aniline:BrCN:NaOAc)1 : 1.1 : 1.2
Reaction Temperature0-5 °C (addition), RT (stirring)
Reaction Time2-4 hours
Typical Yield75-85%
Purity (by HPLC)>98%
Stage 2: Synthesis of Lidamidine and its Hydrochloride Salt

The formation of the guanidine moiety of Lidamidine is achieved by the reaction of the N-(2,6-dimethylphenyl)cyanamide intermediate with methylamine.

Reaction Scheme 2: Synthesis of Lidamidine and this compound

G A N-(2,6-dimethylphenyl)cyanamide B Lidamidine A->B CH3NH2, EtOH, heat C This compound B->C HCl in EtOH

Caption: Final steps in the synthesis of Lidamidine HCl.

Experimental Protocol:

  • A solution of N-(2,6-dimethylphenyl)cyanamide (1.0 equivalent) in ethanol is placed in a pressure-rated reaction vessel.

  • A solution of methylamine in ethanol (e.g., 33% w/w) (2.0-3.0 equivalents) is added to the vessel.

  • The vessel is sealed, and the reaction mixture is heated to 80-100 °C for 4-6 hours.

  • The reaction is monitored by TLC or HPLC for the disappearance of the starting material.

  • After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure to yield crude Lidamidine free base.

  • The crude Lidamidine is dissolved in a minimal amount of anhydrous ethanol.

  • A solution of hydrogen chloride in ethanol is added dropwise with stirring until the pH of the solution is acidic (pH 2-3).

  • The precipitated this compound is collected by vacuum filtration, washed with cold ethanol, and dried under vacuum to yield the final product.

Quantitative Data for Stage 2:

ParameterValue
Molar Ratio (Cyanamide:Methylamine)1 : 2.0-3.0
Reaction Temperature80-100 °C
Reaction Time4-6 hours
Typical Yield (Lidamidine HCl)80-90%
Purity (by HPLC)>99%
Melting Point194-197 °C

Visualization of the Overall Synthesis Workflow

The following diagram illustrates the complete workflow for the synthesis of this compound, from starting materials to the final product.

G cluster_start Starting Materials cluster_stage1 Stage 1: Cyanamide Formation cluster_stage2 Stage 2: Guanidine Formation & Salification cluster_end Final Product 2_6_Dimethylaniline 2,6-Dimethylaniline Reaction_1 Reaction: 2,6-Dimethylaniline + BrCN 2_6_Dimethylaniline->Reaction_1 Cyanogen_Bromide Cyanogen Bromide Cyanogen_Bromide->Reaction_1 Sodium_Acetate Sodium Acetate Sodium_Acetate->Reaction_1 Methylamine Methylamine Solution Reaction_2 Reaction: Intermediate + Methylamine Methylamine->Reaction_2 Ethanol Ethanol Ethanol->Reaction_1 Ethanol->Reaction_2 Hydrochloric_Acid HCl in Ethanol Salification Acidification with HCl Hydrochloric_Acid->Salification Purification_1 Workup & Recrystallization Reaction_1->Purification_1 Intermediate N-(2,6-dimethylphenyl)cyanamide Purification_1->Intermediate Intermediate->Reaction_2 Reaction_2->Salification Purification_2 Filtration & Drying Salification->Purification_2 Lidamidine_HCl This compound Purification_2->Lidamidine_HCl

Caption: Overall workflow for Lidamidine HCl synthesis.

Conclusion

This technical guide provides a comprehensive overview of a viable synthetic pathway for this compound. The detailed experimental protocols, tabulated data, and visual diagrams are intended to serve as a valuable resource for researchers and professionals involved in the synthesis and development of this important pharmaceutical agent. The described methodology is robust and scalable, offering a clear route to high-purity this compound. Further optimization of reaction conditions and purification procedures may be possible to enhance yields and process efficiency.

References

Lidamidine Hydrochloride: A Technical Guide to its Role in Norepinephrine Release Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Lidamidine (B1675310) hydrochloride is an alpha-2 adrenergic agonist that has been investigated for its antihypertensive and antidiarrheal properties.[1][2][3] Its therapeutic effects are primarily attributed to its ability to modulate the sympathetic nervous system by reducing the release of norepinephrine (B1679862) from presynaptic nerve terminals.[1] This guide provides an in-depth examination of the molecular mechanisms and physiological consequences of Lidamidine hydrochloride's interaction with the adrenergic system.

Mechanism of Action: Modulation of Norepinephrine Release

The principal mechanism of action of this compound involves its agonistic activity at alpha-2 adrenergic receptors.[1][4] These receptors are predominantly located on the presynaptic terminals of noradrenergic neurons.[5]

Signaling Pathway

Activation of presynaptic alpha-2 adrenergic receptors by an agonist like this compound initiates a G-protein-coupled signaling cascade. Specifically, these receptors are coupled to inhibitory G-proteins (Gi/Go). Upon agonist binding, the G-protein is activated, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This reduction in cAMP, along with other downstream effects of Gi/Go activation, ultimately leads to the inhibition of voltage-gated calcium channels. The influx of calcium is a critical step for the fusion of norepinephrine-containing vesicles with the presynaptic membrane and subsequent neurotransmitter release. By inhibiting this calcium influx, this compound effectively reduces the amount of norepinephrine released into the synaptic cleft upon neuronal depolarization.[6]

Lidamidine_Signaling_Pathway Lidamidine Lidamidine hydrochloride Alpha2_Receptor Presynaptic Alpha-2 Adrenergic Receptor Lidamidine->Alpha2_Receptor Binds to G_Protein Gi/Go Protein Alpha2_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ca_Channel Voltage-gated Ca²⁺ Channel G_Protein->Ca_Channel Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Ca_Influx ↓ Ca²⁺ Influx Ca_Channel->Ca_Influx NE_Vesicle Norepinephrine Vesicle Ca_Influx->NE_Vesicle Reduces Fusion NE_Release ↓ Norepinephrine Release NE_Vesicle->NE_Release

Figure 1: Signaling pathway of this compound in modulating norepinephrine release.

Quantitative Data

Extensive literature searches did not yield specific publicly available quantitative data for the binding affinity (Ki) of this compound to alpha-2 adrenergic receptors or its potency (EC50/IC50) in inhibiting norepinephrine release. However, to provide a comparative context, the following table summarizes such data for the structurally and functionally similar, well-characterized alpha-2 adrenergic agonist, clonidine (B47849).

Compound Parameter Value Receptor/System Reference
ClonidineKi (nM)~1-5Alpha-2 Adrenergic Receptors (rat brain)[7]
ClonidineEC50 (nM)~10-100Inhibition of electrically stimulated norepinephrine release (various tissues)[8]

Note: These values are for clonidine and are provided for comparative purposes only. The actual values for this compound may differ.

One study on the effects of Lidamidine on motility of the isolated cat colon muscle reported an EC50 of 1.4 x 10-5 M for increasing spontaneous contractions; however, the receptor mediating this effect was not determined and this is not a measure of its effect on norepinephrine release.[9] Another study on ion transport in the rabbit intestine used a concentration of 10-3 M of Lidamidine.[10]

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to characterize the role of this compound in modulating norepinephrine release.

Radioligand Binding Assay for Alpha-2 Adrenergic Receptor Affinity

This protocol is designed to determine the binding affinity (Ki) of this compound for alpha-2 adrenergic receptors using a competitive binding assay with a known radiolabeled ligand, such as [³H]-clonidine.[7][11][12]

Objective: To quantify the affinity of this compound for alpha-2 adrenergic receptors.

Materials:

  • Tissue source rich in alpha-2 adrenergic receptors (e.g., rat cerebral cortex)

  • [³H]-clonidine (radioligand)

  • Unlabeled this compound

  • Unlabeled clonidine (for defining non-specific binding)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Homogenizer

  • Centrifuge

  • Glass fiber filters

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Methodology:

  • Membrane Preparation:

    • Dissect the tissue of interest (e.g., rat cerebral cortex) on ice.

    • Homogenize the tissue in ice-cold binding buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh binding buffer and repeating the centrifugation step.

    • Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).

  • Binding Assay:

    • Set up assay tubes containing a fixed concentration of [³H]-clonidine (typically near its Kd value).

    • For total binding, add only the radioligand and membrane preparation.

    • For non-specific binding, add a high concentration of unlabeled clonidine (e.g., 10 µM) in addition to the radioligand and membranes.

    • For the competition assay, add varying concentrations of this compound to a series of tubes containing the radioligand and membranes.

    • Incubate all tubes at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Termination and Measurement:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters.

    • Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding of [³H]-clonidine as a function of the log concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow Tissue_Prep Tissue Homogenization (e.g., Rat Cortex) Centrifugation1 Low-Speed Centrifugation Tissue_Prep->Centrifugation1 Centrifugation2 High-Speed Centrifugation (Pellet Membranes) Centrifugation1->Centrifugation2 Membrane_Wash Wash and Resuspend Membrane Pellet Centrifugation2->Membrane_Wash Assay_Setup Incubate Membranes with [³H]-clonidine and Lidamidine Membrane_Wash->Assay_Setup Filtration Rapid Vacuum Filtration Assay_Setup->Filtration Radioactivity_Count Scintillation Counting Filtration->Radioactivity_Count Data_Analysis Calculate IC50 and Ki Radioactivity_Count->Data_Analysis

Figure 2: Experimental workflow for a radioligand binding assay.
In Vitro Norepinephrine Release Assay from Brain Slices

This protocol describes a method to measure the effect of this compound on depolarization-evoked norepinephrine release from brain slices, a common ex vivo model.[13]

Objective: To determine the potency (EC50) of this compound in inhibiting norepinephrine release.

Materials:

  • Animal model (e.g., rat)

  • Vibratome or tissue chopper

  • Perfusion system with temperature control

  • Artificial cerebrospinal fluid (aCSF), gassed with 95% O₂ / 5% CO₂

  • High potassium aCSF (for depolarization)

  • This compound

  • High-performance liquid chromatography (HPLC) with electrochemical detection (ECD)

  • Microdialysis probes and pump (for in vivo adaptation)

Methodology:

  • Brain Slice Preparation:

    • Anesthetize and decapitate the animal.

    • Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.

    • Prepare coronal or sagittal slices (e.g., 300-400 µm thick) of a brain region rich in noradrenergic terminals (e.g., hippocampus or hypothalamus) using a vibratome.

    • Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

  • Norepinephrine Release and Collection:

    • Transfer individual brain slices to a perfusion chamber and continuously superfuse with oxygenated aCSF at a constant flow rate (e.g., 1 ml/min) and temperature (e.g., 37°C).

    • Collect baseline perfusate samples.

    • Stimulate norepinephrine release by switching to a high potassium aCSF solution for a short period (e.g., 2 minutes). Collect the perfusate during and after stimulation.

    • To test the effect of Lidamidine, pre-incubate the slices with varying concentrations of this compound in the aCSF for a defined period before the high potassium stimulation.

  • Norepinephrine Quantification:

    • Analyze the collected perfusate samples for norepinephrine content using HPLC-ECD.

    • The HPLC system separates norepinephrine from other compounds in the sample, and the electrochemical detector provides a sensitive and quantitative measurement.

  • Data Analysis:

    • Quantify the amount of norepinephrine released in each sample.

    • Express the stimulated release as a percentage of the baseline release.

    • Plot the percentage inhibition of norepinephrine release as a function of the log concentration of this compound.

    • Determine the EC50 value, which is the concentration of this compound that produces 50% of its maximal inhibitory effect.

NE_Release_Workflow Brain_Extraction Brain Extraction and Slicing Slice_Recovery Slice Recovery in aCSF Brain_Extraction->Slice_Recovery Perfusion_Setup Transfer Slice to Perfusion Chamber Slice_Recovery->Perfusion_Setup Lidamidine_Incubation Incubation with Lidamidine Perfusion_Setup->Lidamidine_Incubation Stimulation Depolarization (High K⁺ aCSF) Lidamidine_Incubation->Stimulation Sample_Collection Collect Perfusate Stimulation->Sample_Collection HPLC_Analysis HPLC-ECD Quantification of NE Sample_Collection->HPLC_Analysis Data_Analysis Calculate EC50 HPLC_Analysis->Data_Analysis

Figure 3: Experimental workflow for an in vitro norepinephrine release assay.

Conclusion

References

The Discovery of Lidamidine Hydrochloride: A Technical Review of its Initial Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial discovery and characterization of Lidamidine hydrochloride (formerly WHR-1142A), a potent antidiarrheal agent. The information is compiled from foundational research articles, offering insights into its synthesis, pharmacological properties, and mechanism of action.

Core Data Summary

Chemical and Physical Properties
PropertyValue
IUPAC Name 1-(2,6-dimethylphenyl)-3-(N'-methylcarbamimidoyl)urea hydrochloride
Synonyms Lidamidine HCl, WHR-1142A, 1-(2',6'-Dimethylphenyl)-3-amidinourea hydrochloride
Molecular Formula C₁₁H₁₇ClN₄O
Molecular Weight 256.73 g/mol
CAS Number 65009-35-0
Acute Toxicity Data

The following table summarizes the acute oral toxicity (LD50) of this compound in rodents as determined in early studies.[1]

SpeciesSexAcute Oral LD50 (mg/kg) (95% Confidence Interval)
Mouse Male260 (208, 328)
Rat Male267 (212, 336)
Rat Female160 (130, 197)

Proposed Synthesis Pathway

G cluster_0 Step 1: Formation of Phenylurea cluster_1 Step 2: Formation of Amidinourea cluster_2 Step 3: Salt Formation A 2,6-Dimethylaniline C 1-(2,6-Dimethylphenyl)urea A->C HCl, H2O B Potassium Cyanate B->C D 1-(2,6-Dimethylphenyl)urea F Lidamidine (Free Base) D->F EDC or similar coupling agent E 1-Methyl-2-thiourea E->F G Lidamidine (Free Base) I This compound G->I H Hydrochloric Acid H->I G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Lidamidine Lidamidine HCl Alpha2 Alpha-2 Adrenergic Receptor Lidamidine->Alpha2 stimulates NE_Vesicle Norepinephrine Vesicles Alpha2->NE_Vesicle inhibits fusion NE_Release Norepinephrine Release NE_Vesicle->NE_Release leads to NE Norepinephrine NE_Vesicle->NE reduced release Postsynaptic_Receptor Postsynaptic Receptor NE->Postsynaptic_Receptor binds to Intestinal_Secretion Decreased Intestinal Secretion & Motility Postsynaptic_Receptor->Intestinal_Secretion results in

References

Lidamidine Hydrochloride: A Technical Overview of its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lidamidine (B1675310) hydrochloride, a synthetic phenylurea derivative, has been investigated for a range of therapeutic applications, demonstrating potential as an antidiarrheal, antihypertensive, and anti-inflammatory agent. This technical guide provides an in-depth review of the core pharmacological activities of Lidamidine hydrochloride, summarizing key experimental findings, outlining methodologies, and visualizing its mechanisms of action through signaling pathway and workflow diagrams. The document is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development.

Core Therapeutic Applications and Mechanisms of Action

This compound's therapeutic versatility stems from its ability to modulate multiple physiological pathways. Its primary investigated applications include the management of diarrhea, hypertension, and inflammatory conditions.

Antidiarrheal Properties

This compound has demonstrated efficacy in reducing diarrheal symptoms, primarily through the inhibition of gastrointestinal motility. This effect is believed to be mediated by its action on the enteric nervous system.

Mechanism of Action: this compound inhibits contractile activity in the gastrointestinal tract. Studies on isolated guinea pig ileum have shown that it can inhibit contractions induced by various stimulants including acetylcholine, histamine, and serotonin[1]. Further research on the isolated cat colon muscle suggests that while it does increase spontaneous contractions, its potency in this regard is less than that of loperamide[2][3]. The primary antidiarrheal mechanism appears to be a reduction in intestinal transit, allowing for greater absorption of water and electrolytes. One study indicated that this effect is mediated through an alpha-2 adrenergic receptor mechanism[4]. A metabolite of Lidamidine, WHR 1049, has been shown to be a potent inhibitor of myoelectric activity in the rat small intestine, suggesting it may contribute significantly to the overall antidiarrheal effect[5].

Quantitative Data: Effect on Intestinal Motility

ParameterValueSpecies/ModelReference
EC50 (Effective Concentration, 50%) 1.4 x 10-5 MIsolated Cat Colon Muscle[2][3]
Antihypertensive Properties

This compound exhibits antihypertensive effects, which are attributed to its activity as a central alpha-2 adrenergic receptor agonist.

Mechanism of Action: By stimulating alpha-2 adrenergic receptors in the central nervous system, this compound reduces sympathetic outflow from the brain. This leads to a decrease in the release of norepinephrine, a key neurotransmitter in the sympathetic nervous system. The subsequent reduction in sympathetic tone results in vasodilation (widening of blood vessels) and a decrease in heart rate, both of which contribute to a lowering of blood pressure.

Quantitative Data: Alpha-2 Adrenergic Receptor Binding Affinity

ParameterValueMethodReference
Ki (Inhibition Constant) Not Reported in a Publicly Accessible FormatRadioligand Binding Assay
Kd (Dissociation Constant) Not Reported in a Publicly Accessible FormatRadioligand Binding Assay
Anti-inflammatory and Immunomodulatory Properties

Emerging evidence suggests that this compound possesses anti-inflammatory and immunomodulatory capabilities, primarily through the inhibition of the NF-κB (nuclear factor-kappa B) signaling pathway.

Mechanism of Action: The NF-κB pathway is a critical regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. This compound is thought to inhibit the activation of NF-κB, thereby reducing the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). This mechanism suggests its potential utility in treating a variety of inflammatory and autoimmune conditions.

Quantitative Data: Inhibition of Inflammatory Mediators

ParameterValueCell Line/ModelReference
IC50 (Half-maximal Inhibitory Concentration) for NF-κB Inhibition Not Reported in a Publicly Accessible Format
IC50 for TNF-α Production Inhibition Not Reported in a Publicly Accessible Format
IC50 for IL-6 Production Inhibition Not Reported in a Publicly Accessible Format

Experimental Protocols

This section provides an overview of the methodologies that would be employed to investigate the therapeutic applications of this compound.

Assessment of Antidiarrheal Activity: Intestinal Motility Assay

Objective: To determine the effect of this compound on intestinal smooth muscle contraction.

Methodology (based on isolated tissue studies):

  • Tissue Preparation: A segment of the desired intestinal tissue (e.g., guinea pig ileum or cat colon) is dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Contraction Induction: Muscle contractions are induced by the addition of a stimulant such as acetylcholine, histamine, or by electrical field stimulation.

  • Drug Application: After a stable baseline of contractions is established, varying concentrations of this compound are added to the organ bath.

  • Data Acquisition: The force of muscle contraction is measured using an isometric force transducer connected to a data acquisition system.

  • Analysis: The inhibitory effect of this compound is quantified by measuring the reduction in the amplitude of induced contractions. An EC50 value is calculated from the concentration-response curve.

G cluster_prep Tissue Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis A Dissect Intestinal Segment B Mount in Organ Bath A->B C Induce Contractions B->C D Add Lidamidine HCl C->D E Measure Contraction Force D->E F Calculate % Inhibition E->F G Determine EC50 F->G

Experimental workflow for intestinal motility assay.
Evaluation of Antihypertensive Activity: Alpha-2 Adrenergic Receptor Binding Assay

Objective: To determine the binding affinity of this compound for the alpha-2 adrenergic receptor.

Methodology:

  • Membrane Preparation: Cell membranes expressing the alpha-2 adrenergic receptor are prepared from a suitable cell line or tissue source (e.g., rat brain cortex).

  • Radioligand Incubation: The membranes are incubated with a radiolabeled ligand known to bind specifically to the alpha-2 adrenergic receptor (e.g., [3H]-clonidine).

  • Competitive Binding: The incubation is performed in the presence of varying concentrations of unlabeled this compound.

  • Separation and Scintillation Counting: The bound radioligand is separated from the unbound ligand by rapid filtration. The amount of radioactivity bound to the membranes is quantified using a liquid scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

G Membranes Receptor-expressing Membranes Incubation Incubation Membranes->Incubation Radioligand Radiolabeled Ligand ([3H]-clonidine) Radioligand->Incubation Lidamidine Lidamidine HCl (unlabeled) Lidamidine->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis IC50 & Ki Calculation Counting->Analysis

Workflow for alpha-2 adrenergic receptor binding assay.
Investigation of Anti-inflammatory Activity: NF-κB Reporter Gene Assay

Objective: To assess the inhibitory effect of this compound on NF-κB activation.

Methodology:

  • Cell Culture and Transfection: A suitable cell line (e.g., HEK293) is cultured and transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.

  • Cell Treatment: The transfected cells are pre-treated with various concentrations of this compound for a specified period.

  • NF-κB Activation: NF-κB activation is induced by stimulating the cells with an inflammatory agent such as TNF-α or lipopolysaccharide (LPS).

  • Luciferase Assay: After stimulation, the cells are lysed, and the luciferase activity is measured using a luminometer.

  • Data Analysis: The reduction in luciferase activity in the presence of this compound is calculated relative to the stimulated control. An IC50 value is determined from the dose-response curve.

Signaling Pathways

Alpha-2 Adrenergic Receptor Signaling Pathway

G Lidamidine Lidamidine HCl Alpha2R Alpha-2 Adrenergic Receptor Lidamidine->Alpha2R Gi Gi Protein Alpha2R->Gi activates NE_release Norepinephrine Release Alpha2R->NE_release inhibits AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP produces cAMP->NE_release regulates Sympathetic_Outflow Sympathetic Outflow NE_release->Sympathetic_Outflow decreases Vasodilation Vasodilation Sympathetic_Outflow->Vasodilation leads to HR_decrease Decreased Heart Rate Sympathetic_Outflow->HR_decrease leads to BP_decrease Decreased Blood Pressure Vasodilation->BP_decrease HR_decrease->BP_decrease

Lidamidine's action on the alpha-2 adrenergic receptor pathway.
NF-κB Signaling Pathway Inhibition

G cluster_cytoplasm Cytoplasm Inflammatory_Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) IKK IKK Complex Inflammatory_Stimulus->IKK activates IkappaB IκB IKK->IkappaB phosphorylates NFkappaB NF-κB IkappaB->NFkappaB releases Nucleus Nucleus NFkappaB->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6) Nucleus->Gene_Expression activates Lidamidine Lidamidine HCl Lidamidine->IKK inhibits

Inhibition of the NF-κB signaling pathway by Lidamidine HCl.

Conclusion

This compound presents a multifaceted pharmacological profile with potential therapeutic applications in gastroenterology, cardiology, and immunology. While its efficacy as an antidiarrheal agent is supported by some quantitative data, further research is required to fully elucidate the quantitative aspects of its antihypertensive and anti-inflammatory activities. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for future investigations into the therapeutic potential of this compound. The lack of publicly available, detailed quantitative data for some of its mechanisms highlights an opportunity for further research to fully characterize its pharmacological profile.

References

Understanding the Immunomodulatory Effects of Lidamidine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lidamidine hydrochloride, a well-established alpha-2 adrenergic receptor (α2-AR) agonist, has historically been recognized for its antihypertensive and antidiarrheal properties. Emerging evidence for the immunomodulatory role of α2-AR agonists suggests a potential new dimension to the pharmacological profile of this compound. This technical guide provides an in-depth exploration of the potential immunomodulatory effects of this compound, drawing upon the known mechanisms of α2-AR signaling and the observed immunological effects of analogous compounds. While direct research on the immunomodulatory capacity of this compound is limited, this document synthesizes current knowledge to provide a framework for future investigation. We will delve into the underlying signaling pathways, present quantitative data from related α2-AR agonists, and propose detailed experimental protocols to elucidate the specific immunomodulatory actions of this compound.

Introduction to this compound and its Primary Mechanism of Action

This compound is classified as an alpha-2 adrenergic agonist.[1] Its primary mechanism of action involves the stimulation of α2-ARs in the central nervous system, which leads to a reduction in the release of norepinephrine (B1679862) and a decrease in sympathetic outflow.[1] This sympatholytic activity results in lowered peripheral vascular resistance and heart rate, accounting for its antihypertensive effects.[1] In the gastrointestinal tract, this compound inhibits intestinal motility and secretion, which underlies its use as an antidiarrheal agent.[2][3][4] The molecular structure of Lidamidine facilitates its interaction with the G protein-coupled α2-ARs.[5]

The Alpha-2 Adrenergic Receptor Signaling Pathway and its Intersection with the Immune System

The α2-ARs are G protein-coupled receptors (GPCRs) linked to the inhibitory G protein (Gi).[5] Activation of the α2-AR by an agonist like this compound initiates a signaling cascade that has potential immunomodulatory consequences.

alpha2_adrenergic_signaling Alpha-2 Adrenergic Receptor Signaling Pathway Lidamidine Lidamidine Hydrochloride Alpha2AR α2-Adrenergic Receptor Lidamidine->Alpha2AR Gi_protein Gi Protein (αβγ) Alpha2AR->Gi_protein Activates AC Adenylate Cyclase Gi_protein->AC cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB PKA->CREB Phosphorylates Gene_Transcription Gene Transcription CREB->Gene_Transcription Immune_Response Modulation of Immune Response Gene_Transcription->Immune_Response Impacts

Caption: Alpha-2 Adrenergic Receptor Signaling Pathway.

Activation of the α2-AR by this compound leads to the dissociation of the Gi protein into its α and βγ subunits. The Gαi subunit subsequently inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP).[6] This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA). PKA is a critical regulator of numerous cellular functions, including the phosphorylation of transcription factors such as the cAMP response element-binding protein (CREB). By modulating the activity of these signaling molecules, α2-AR activation can influence the transcription of genes involved in inflammation and immune cell function.

Potential Immunomodulatory Effects of this compound

While direct studies on this compound's immunomodulatory properties are lacking, research on other α2-AR agonists like clonidine (B47849) and dexmedetomidine (B676) provides a basis for postulating its potential effects on the immune system.

Effects on Macrophages

The role of α2-AR agonists on macrophage function appears to be complex and context-dependent. Some studies suggest that these agonists can directly act on macrophages to enhance their ability to stimulate T-lymphocytes, a key process in the adaptive immune response.[7] However, other research indicates that while human lung macrophages express α2-ARs, agonists like clonidine and dexmedetomidine do not directly suppress the release of inflammatory cytokines in vitro.[8] This suggests that the immunomodulatory effects may be mediated through indirect mechanisms, such as the modulation of autonomic neurotransmission or effects on other immune cell populations.[8] Furthermore, studies on α2A-AR deficient mice have shown that the resulting increase in norepinephrine can inhibit the production of pro-inflammatory cytokines by alveolar macrophages, presenting a counterpoint to the idea that α2-AR agonism is solely anti-inflammatory.[6]

Effects on T-Lymphocytes

Evidence suggests that α2-AR agonists can influence T-cell populations and function. For their anti-tumor effects, α2-AR agonists have been shown to require the presence of both CD4+ and CD8+ T-lymphocytes.[7] In a study involving the α2-AR agonist clonidine administered to hens, researchers observed an increase in circulating B-cells and a trend towards higher numbers of CD8+ T-cells.[9] In a clinical setting, clonidine was found to alter the ratio of T-lymphocyte subpopulations in patients undergoing cardiac surgery, indicating an influence on the pro-inflammatory T-cell response.[10]

Effects on Cytokine Production

A key aspect of immunomodulation is the regulation of cytokine production. Alpha-2 adrenergic receptor agonists have been reported to suppress the production of inflammatory cytokines, which may contribute to their organ-protective effects.[11] The reduction of sympathetic outflow and norepinephrine levels by α2-AR agonists is thought to play a role in this anti-inflammatory effect.[12][13]

Quantitative Data on the Immunomodulatory Effects of Alpha-2 Adrenergic Agonists

Direct quantitative data on the immunomodulatory effects of this compound is not currently available in the public domain. The following table summarizes findings from studies on other α2-AR agonists to provide a comparative reference.

Parameterα2-AR AgonistModel SystemObserved EffectReference
Circulating IgG Levels ClonidineLaying HensDose-dependent increase[9]
Circulating B-cells ClonidineLaying HensDose-dependent increase[9]
Circulating CD8+ T-cells ClonidineLaying HensTrend towards a dose-dependent increase[9]
28-day Mortality DexmedetomidineCOVID-19 PatientsAssociated with reduced mortality (aHR 0.51)[11]
Th1/Th2 and Tc1/Tc2 Ratios ClonidineCardiac Surgery PatientsSignificantly lower ratios 6h postoperatively[10]

Proposed Experimental Protocols for Investigating the Immunomodulatory Effects of this compound

To systematically evaluate the immunomodulatory properties of this compound, a multi-faceted approach employing both in vitro and in vivo models is recommended.

In Vitro Assays

in_vitro_workflow In Vitro Experimental Workflow cluster_assays Functional Assays start Start isolate_cells Isolate Human/Murine Immune Cells (PBMCs, Macrophages, T-cells) start->isolate_cells culture_cells Culture Cells isolate_cells->culture_cells treat_cells Treat with Lidamidine HCl (Dose-response) culture_cells->treat_cells stimulate_cells Stimulate with LPS or PHA treat_cells->stimulate_cells proliferation_assay Lymphocyte Proliferation (MTT/BrdU Assay) stimulate_cells->proliferation_assay cytokine_assay Cytokine Profiling (ELISA/Multiplex Assay) (TNF-α, IL-6, IL-10, IFN-γ) stimulate_cells->cytokine_assay phagocytosis_assay Macrophage Phagocytosis (Neutral Red Uptake) stimulate_cells->phagocytosis_assay gene_expression_assay Gene Expression Analysis (RT-qPCR for NF-κB, iNOS) stimulate_cells->gene_expression_assay analyze_data Data Analysis proliferation_assay->analyze_data cytokine_assay->analyze_data phagocytosis_assay->analyze_data gene_expression_assay->analyze_data end End analyze_data->end

Caption: Proposed In Vitro Experimental Workflow.

  • Objective: To determine the direct effects of this compound on immune cell function.

  • Cell Types: Human peripheral blood mononuclear cells (PBMCs), isolated primary macrophages, and T-lymphocytes.

  • Methodologies:

    • Lymphocyte Proliferation Assay: PBMCs or isolated T-cells will be cultured with a mitogen (e.g., phytohemagglutinin - PHA) in the presence of varying concentrations of this compound. Proliferation will be assessed using an MTT or BrdU incorporation assay.

    • Cytokine Production Assay: Macrophages will be stimulated with lipopolysaccharide (LPS), and T-cells with PHA, in the presence of this compound. Supernatants will be collected at various time points, and the levels of key pro-inflammatory (TNF-α, IL-6) and anti-inflammatory (IL-10) cytokines, as well as T-cell-related cytokines (IFN-γ, IL-2), will be quantified by ELISA or multiplex bead array.

    • Macrophage Phagocytosis Assay: The effect of this compound on the phagocytic activity of macrophages will be determined using a neutral red uptake assay or by measuring the engulfment of fluorescently labeled beads.

    • Gene Expression Analysis: Following treatment with this compound and stimulation, RNA will be extracted from immune cells. The expression of key genes involved in inflammatory signaling pathways (e.g., NF-κB, iNOS) will be quantified using real-time quantitative PCR (RT-qPCR).

In Vivo Models

in_vivo_workflow In Vivo Experimental Workflow cluster_endpoints Endpoint Analysis start Start animal_model Select Animal Model (e.g., Murine model of endotoxemia) start->animal_model treatment_groups Establish Treatment Groups (Vehicle, Lidamidine HCl doses) animal_model->treatment_groups drug_administration Administer Lidamidine HCl treatment_groups->drug_administration induce_inflammation Induce Inflammation (e.g., LPS injection) drug_administration->induce_inflammation cytokine_analysis Serum Cytokine Levels (ELISA/Multiplex) induce_inflammation->cytokine_analysis flow_cytometry Immune Cell Profiling (Spleen, Blood) (Flow Cytometry) induce_inflammation->flow_cytometry histopathology Histopathological Examination of Tissues (e.g., Lung, Liver) induce_inflammation->histopathology data_analysis Data Analysis cytokine_analysis->data_analysis flow_cytometry->data_analysis histopathology->data_analysis end End data_analysis->end

Caption: Proposed In Vivo Experimental Workflow.

  • Objective: To assess the systemic immunomodulatory effects of this compound in a living organism.

  • Animal Model: A murine model of endotoxemia induced by intraperitoneal injection of LPS is a standard and relevant model.

  • Methodologies:

    • Treatment Groups: Animals will be divided into groups receiving vehicle control or varying doses of this compound.

    • Drug Administration: this compound will be administered prior to or concurrently with the LPS challenge.

    • Endpoint Analysis:

      • Serum Cytokine Levels: Blood samples will be collected at different time points post-LPS injection to measure systemic levels of pro- and anti-inflammatory cytokines.

      • Immune Cell Profiling: Spleens and peripheral blood will be harvested to analyze the populations of different immune cells (T-cells, B-cells, macrophages, neutrophils) using flow cytometry.

      • Histopathology: Organs such as the lungs and liver will be collected for histopathological examination to assess the extent of inflammation and tissue damage.

Conclusion

The existing body of evidence strongly suggests that alpha-2 adrenergic receptor agonists possess immunomodulatory properties. While direct research on this compound in this context is needed, its established mechanism of action as an α2-AR agonist provides a solid foundation for exploring its potential to influence immune responses. The proposed experimental protocols offer a comprehensive strategy to elucidate the specific effects of this compound on immune cells and inflammatory pathways. A deeper understanding of these potential immunomodulatory effects could open new avenues for the therapeutic application of this compound in inflammatory and autoimmune conditions. Further research in this area is warranted to fully characterize the immunological profile of this compound and to determine its potential for drug repurposing and development.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of Lidamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo evaluation of Lidamidine hydrochloride, a potent antidiarrheal agent. The following methodologies are based on established preclinical models to assess the efficacy, pharmacokinetics, and safety of this compound.

Efficacy Studies

Castor Oil-Induced Diarrhea Model in Rats

This model is a widely accepted method for screening antidiarrheal agents. Castor oil's active metabolite, ricinoleic acid, induces diarrhea by increasing intestinal motility and fluid secretion.

Experimental Protocol:

  • Animal Acclimatization: House male Wistar or Sprague-Dawley rats (150-200g) in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) for at least one week prior to the experiment, with ad libitum access to standard chow and water.

  • Fasting: Fast the animals for 18-24 hours before the experiment, with continued free access to water.[1]

  • Grouping (n=6 per group):

    • Group I (Normal Control): Vehicle only (e.g., 0.5% Carboxymethyl cellulose (B213188) - CMC).

    • Group II (Diarrhea Control): Vehicle + Castor Oil.

    • Group III (Standard Drug): Loperamide (5 mg/kg, p.o.) + Castor Oil.[2]

    • Group IV-X (Test Groups): this compound (various doses, e.g., 0.5-4.0 mg/kg, p.o.) + Castor Oil.[3]

  • Dosing: Administer the vehicle, Loperamide, or this compound orally to the respective groups.

  • Diarrhea Induction: One hour after dosing, administer castor oil (1-2 ml/rat, p.o.) to all groups except the Normal Control group.[1]

  • Observation: Place each rat in an individual cage lined with pre-weighed filter paper. Observe the animals for 4-6 hours.[1]

  • Parameters Measured:

    • Onset of diarrhea (time to the first diarrheic stool).[4]

    • Total number of diarrheic (wet) stools.[1]

    • Total weight of fecal output.[1][2]

Expected Outcome: this compound is expected to significantly delay the onset of diarrhea and reduce the frequency and weight of diarrheic stools compared to the diarrhea control group. An ED50 for the inhibition of castor oil-induced diarrhea has been reported as 1.8 mg/kg p.o.[5]

Experimental Workflow for Castor Oil-Induced Diarrhea Model

G acclimatization Animal Acclimatization (1 week) fasting Fasting (18-24 hours) acclimatization->fasting grouping Random Grouping (n=6 per group) fasting->grouping dosing Oral Administration (Vehicle, Loperamide, or Lidamidine HCl) grouping->dosing induction Diarrhea Induction (Castor Oil, 1 hour post-dosing) dosing->induction observation Observation in Individual Cages (4-6 hours) induction->observation measurement Measure Diarrheal Parameters (Onset, Frequency, Weight) observation->measurement

Caption: Workflow for evaluating this compound in the castor oil-induced diarrhea model.

Charcoal Meal Intestinal Transit Test in Mice

This model assesses the effect of a test compound on gastrointestinal motility by measuring the distance traveled by a charcoal meal through the small intestine.

Experimental Protocol:

  • Animal Acclimatization and Fasting: Use mice fasted for 6-18 hours with free access to water.[6][7]

  • Grouping and Dosing: Divide animals into groups and administer this compound or a vehicle orally.

  • Charcoal Meal Administration: Thirty to sixty minutes after drug administration, give each mouse 0.3 ml of a 10% charcoal suspension in 0.5% CMC orally.[4][7]

  • Observation Period: Euthanize the mice 20-30 minutes after charcoal administration.[6][8]

  • Measurement: Carefully dissect the small intestine from the pylorus to the ileo-cecal junction. Measure the total length of the intestine and the distance traveled by the charcoal front.[6]

  • Calculation: Express the intestinal transit as a percentage of the total length of the small intestine.

Expected Outcome: this compound is expected to decrease the distance traveled by the charcoal meal, indicating a reduction in intestinal motility.

Experimental Workflow for Charcoal Meal Test

G acclimatization Animal Acclimatization & Fasting dosing Oral Dosing (Lidamidine HCl or Vehicle) acclimatization->dosing charcoal Oral Administration of Charcoal Meal (30-60 min post-dosing) dosing->charcoal euthanasia Euthanasia (20-30 min post-charcoal) charcoal->euthanasia dissection Small Intestine Dissection euthanasia->dissection measurement Measure Intestinal Length & Charcoal Travel Distance dissection->measurement calculation Calculate Percent Intestinal Transit measurement->calculation

Caption: Workflow for the charcoal meal intestinal transit test.

Cholera Toxin-Induced Intestinal Secretion Model in Mice

This model evaluates the antisecretory activity of a compound by measuring the reduction of fluid accumulation in a ligated intestinal loop induced by cholera toxin.

Experimental Protocol:

  • Animal Preparation: Acclimatize adult mice for at least one week and fast for 12-18 hours with free access to water.[5]

  • Dosing: Pre-treat animals with this compound (e.g., 10 mg/kg, oral gavage or IP) 30-60 minutes before surgery.[5]

  • Surgical Procedure:

    • Anesthetize the mouse (e.g., ketamine/xylazine cocktail).

    • Make a midline abdominal incision to expose the small intestine.

    • Create 2-3 cm long ligated loops in the ileum with surgical thread.[5]

  • Intraluminal Injection: Inject 100 µL of cholera toxin (e.g., 1-2 µg per loop) into the lumen of each ligated loop. A control group receives saline.[5][9]

  • Incubation: Return the intestine to the abdominal cavity and suture the incision. Keep the animal in a heated cage for a set period (e.g., 6 hours).

  • Measurement: Euthanize the animal, carefully re-expose the ligated loops, and measure the length (cm) and weight (g) of each loop.

  • Calculation: Calculate the fluid accumulation ratio as Weight (g) / Length (cm).[5]

Expected Outcome: this compound is expected to significantly reduce the weight-to-length ratio of the intestinal loops compared to the cholera toxin-only group, demonstrating its antisecretory effect.[5]

Pharmacokinetic Studies

Oral Administration in Rats and Monkeys

Experimental Protocol:

  • Animal Preparation: Use fasted rats or monkeys. For detailed studies, animals may be surgically prepared with cannulas in the jugular vein for blood sampling and the femoral vein for drug administration.[10]

  • Dosing: Administer a single oral dose of ¹⁴C-labeled this compound (e.g., 5 mg/kg base).[11]

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes) via the jugular vein.[10][11] The total volume of blood collected should not exceed recommended guidelines (e.g., 15-20% of total blood volume over 24 hours).[12]

  • Sample Processing: Centrifuge blood samples to separate plasma.[10]

  • Analysis: Determine the concentration of this compound and its metabolites in plasma using a validated analytical method such as LC-MS/MS.[13]

  • Parameter Calculation: Calculate key pharmacokinetic parameters including Cmax, Tmax, AUC, and half-life (t½).

Pharmacokinetic Parameters of this compound (5 mg/kg, p.o.) [11]

ParameterRatMonkey
Tmax (Peak Plasma Level) < 30 minutes< 30 minutes
Half-life (t½) 30 minutes1 hour
Metabolism > 90%> 90%
Primary Excretion Route Urine (65% in 24h), Feces (15-20% in 24h)Urine (95% in 24h)
Biliary Elimination SignificantNot a major pathway

Safety and Toxicology Studies

Acute Oral Toxicity (LD50) in Rodents

The acute oral LD50 is the single dose of a substance that is expected to cause death in 50% of an experimental animal population.

Experimental Protocol (Up-and-Down Procedure - UDP):

  • Animal Selection: Use a small number of animals (typically 6-10) of a single sex (usually females, as they are often more sensitive).[3][11]

  • Dosing: Dose animals one at a time. The initial dose is selected based on preliminary knowledge of the substance's toxicity.

  • Observation: Observe each animal for signs of toxicity and mortality for at least 1-2 days before dosing the next animal. The total observation period for survivors is typically 7 days.[11]

  • Dose Adjustment:

    • If an animal survives, the dose for the next animal is increased by a set factor.

    • If an animal dies, the dose for the next animal is decreased.[11]

  • LD50 Estimation: The LD50 is calculated using statistical methods based on the pattern of survivals and deaths.[11]

Acute Oral LD50 Values for this compound [1][14]

SpeciesSexLD50 (mg/kg)95% Confidence Interval
Mouse Male260208 - 328
Rat Male267212 - 336
Rat Female160130 - 197

Mechanism of Action

This compound's primary mechanism of action is the stimulation of alpha-2 adrenergic receptors.[10][15] This leads to reduced sympathetic outflow from the central nervous system, resulting in decreased intestinal motility and secretion.[10]

Signaling Pathway of this compound

G Lidamidine Lidamidine HCl Alpha2 Alpha-2 Adrenergic Receptor (Presynaptic & Enterocyte) Lidamidine->Alpha2 Agonist AC Adenylyl Cyclase Alpha2->AC Inhibits Motility ↓ Intestinal Motility Alpha2->Motility cAMP ↓ cAMP AC->cAMP Secretion ↓ Intestinal Fluid & Electrolyte Secretion cAMP->Secretion Antidiarrheal Antidiarrheal Effect Secretion->Antidiarrheal Motility->Antidiarrheal

Caption: Proposed mechanism of action for this compound's antidiarrheal effect.

References

Designing Cell-Based Assays with Lidamidine Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lidamidine hydrochloride is an α2-adrenergic receptor agonist known for its antihypertensive and antidiarrheal properties.[1][2][3] Its mechanism of action centers on the activation of α2-adrenergic receptors, which are G protein-coupled receptors (GPCRs) belonging to the Gi/o family.[1] Activation of these receptors initiates a signaling cascade that primarily results in the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. This activity makes this compound a valuable tool for studying α2-adrenergic receptor signaling and for screening novel compounds targeting this receptor family.

These application notes provide detailed protocols for designing and implementing cell-based assays to characterize the activity of this compound and other α2-adrenergic receptor agonists. The described assays are fundamental in drug discovery and pharmacological research for determining compound potency and efficacy.

Mechanism of Action: α2-Adrenergic Receptor Signaling

This compound exerts its effects by binding to and activating α2-adrenergic receptors. These receptors are coupled to inhibitory G proteins (Gi/o). Upon agonist binding, the G protein dissociates into its Gαi and Gβγ subunits. The activated Gαi subunit inhibits adenylyl cyclase, an enzyme responsible for the conversion of ATP to cAMP. The resulting decrease in intracellular cAMP concentration modulates the activity of downstream effectors such as Protein Kinase A (PKA), leading to various cellular responses.

alpha2_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Lidamidine Lidamidine hydrochloride alpha2R α2-Adrenergic Receptor Lidamidine->alpha2R Binds to G_protein Gi/o Protein (αβγ complex) alpha2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Modulates

Figure 1: Simplified signaling pathway of this compound via the α2-adrenergic receptor.

Data Presentation

Table 1: Radioligand Binding Affinity

CompoundReceptor SubtypeRadioligandKᵢ (nM)Cell LineReference
Lidamidine HCl α2A[³H]-ClonidineData not foundRat BrainN/A
Clonidineα2A[³H]-Clonidine2.7Rat Brain
Your Compound

Table 2: Functional Potency in cAMP Inhibition Assay

CompoundReceptor SubtypeEC₅₀ (nM)% Inhibition (at max conc.)Cell LineReference
Lidamidine HCl α2Data not foundData not foundN/AN/A
Clonidineα2Data dependent on assay conditionsData dependent on assay conditionsPlatelets
Your Compound

Table 3: Functional Potency in Intracellular Calcium Mobilization Assay

CompoundReceptor SubtypeEC₅₀ (nM)Max Response (% of control)Cell LineReference
Lidamidine HCl α2Data not foundData not foundN/AN/A
Reference Agonist
Your Compound

Experimental Protocols

The following are detailed protocols for key cell-based assays to characterize the pharmacological activity of this compound.

cAMP Inhibition Assay

This assay measures the ability of a compound to inhibit the production of cyclic AMP, typically after stimulation with forskolin (B1673556), a direct activator of adenylyl cyclase.

camp_workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_detection Detection Cell_Culture Culture CHO-K1 cells expressing α2-receptors Harvest Harvest and seed cells into a 96-well plate Cell_Culture->Harvest Incubate_overnight Incubate overnight Harvest->Incubate_overnight Add_Lidamidine Add Lidamidine HCl (or test compound) Incubate_overnight->Add_Lidamidine Add_Forskolin Add Forskolin to stimulate adenylyl cyclase Add_Lidamidine->Add_Forskolin Incubate_RT Incubate at RT Add_Forskolin->Incubate_RT Lyse_cells Lyse cells Incubate_RT->Lyse_cells Detect_cAMP Detect cAMP levels (e.g., HTRF, ELISA) Lyse_cells->Detect_cAMP Analyze_Data Analyze data and calculate IC₅₀ Detect_cAMP->Analyze_Data

Figure 2: General workflow for a cAMP inhibition assay.

Materials:

  • Cell Line: A cell line stably expressing the human α2A-adrenergic receptor (e.g., CHO-K1 or HEK293 cells).

  • This compound: Stock solution prepared in an appropriate solvent (e.g., water or DMSO).

  • Forskolin: Stock solution in DMSO.

  • cAMP Assay Kit: A commercial kit for cAMP detection (e.g., HTRF, ELISA, or luminescence-based).

  • Cell Culture Medium: Appropriate for the chosen cell line.

  • 96-well microplates: White, opaque plates suitable for luminescence or fluorescence detection.

  • Plate reader: Capable of measuring the output of the chosen cAMP assay kit.

Protocol:

  • Cell Seeding:

    • Culture cells to 80-90% confluency.

    • Harvest cells and resuspend in fresh culture medium.

    • Seed the cells into a 96-well plate at a predetermined optimal density.

    • Incubate the plate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Addition:

    • Prepare serial dilutions of this compound and any other test compounds.

    • Aspirate the culture medium from the wells.

    • Add the compound dilutions to the respective wells. Include a vehicle control.

    • Incubate for 15-30 minutes at room temperature.

  • Stimulation and Lysis:

    • Add a fixed concentration of forskolin to all wells (except for the negative control) to stimulate cAMP production. The final concentration of forsklin should be determined empirically to produce a robust signal (typically 1-10 µM).

    • Incubate for 15-30 minutes at room temperature.

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • cAMP Detection:

    • Follow the protocol of the chosen cAMP assay kit to measure the intracellular cAMP levels.

    • Read the plate using a compatible plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition of the forskolin-stimulated cAMP response for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the EC₅₀ value by fitting the data to a sigmoidal dose-response curve.

Intracellular Calcium Mobilization Assay

This assay measures the ability of a compound to induce an increase in intracellular calcium concentration. Since α2-adrenergic receptors are primarily Gi-coupled and do not directly signal through calcium mobilization, this assay is typically performed in a cell line co-expressing the α2-adrenergic receptor and a promiscuous G protein, such as Gα15 or Gα16, which redirects the signal through the Gq pathway, leading to an increase in intracellular calcium.

calcium_workflow cluster_prep Cell and Dye Preparation cluster_assay Assay Procedure cluster_detection Detection Cell_Culture Culture CHO-K1 cells expressing α2-receptors and a promiscuous G-protein (e.g., Gα16) Seed_Cells Seed cells into a black, clear-bottom 96-well plate Cell_Culture->Seed_Cells Incubate_overnight Incubate overnight Seed_Cells->Incubate_overnight Load_Dye Load cells with the calcium-sensitive dye Incubate_overnight->Load_Dye Prepare_Dye Prepare calcium-sensitive dye solution (e.g., Fluo-8) Prepare_Dye->Load_Dye Incubate_Dye Incubate for 1 hour at 37°C Load_Dye->Incubate_Dye Add_Compound Add Lidamidine HCl (or test compound) Incubate_Dye->Add_Compound Measure_Fluorescence Measure fluorescence intensity over time (kinetic read) Add_Compound->Measure_Fluorescence Analyze_Data Analyze data and calculate EC₅₀ Measure_Fluorescence->Analyze_Data

Figure 3: General workflow for an intracellular calcium mobilization assay.

Materials:

  • Cell Line: A cell line stably co-expressing the human α2A-adrenergic receptor and a promiscuous G protein (e.g., CHO-K1-Gα16).

  • This compound: Stock solution.

  • Calcium-sensitive fluorescent dye: (e.g., Fluo-8 AM, Fura-2 AM).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Probenecid: (Optional, to prevent dye leakage).

  • 96-well microplates: Black-walled, clear-bottom plates.

  • Fluorescence plate reader: With kinetic reading capabilities and appropriate filters for the chosen dye.

Protocol:

  • Cell Seeding:

    • Seed the cells into a black-walled, clear-bottom 96-well plate at an optimized density.

    • Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Dye Loading:

    • Prepare the calcium-sensitive dye loading solution in assay buffer according to the manufacturer's instructions. Probenecid can be included to improve dye retention.

    • Aspirate the culture medium and wash the cells with assay buffer.

    • Add the dye loading solution to each well.

    • Incubate the plate for 1 hour at 37°C in the dark.

  • Compound Addition and Measurement:

    • Prepare serial dilutions of this compound.

    • Place the plate in the fluorescence plate reader.

    • Set the reader to perform a kinetic read, measuring fluorescence intensity at appropriate excitation and emission wavelengths for the chosen dye.

    • Establish a baseline fluorescence reading for a few cycles.

    • Use the plate reader's injectors to add the compound dilutions to the wells.

    • Continue to measure the fluorescence intensity for a set period to capture the calcium transient.

  • Data Analysis:

    • For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after compound addition.

    • Normalize the data, for example, by expressing it as a percentage of the response to a reference agonist.

    • Plot the normalized response against the logarithm of the compound concentration.

    • Determine the EC₅₀ value by fitting the data to a sigmoidal dose-response curve.

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vitro characterization of this compound and other α2-adrenergic receptor modulators. By employing these cell-based assays, researchers can effectively determine the potency and efficacy of compounds, contributing to a deeper understanding of α2-adrenergic pharmacology and facilitating the discovery of novel therapeutics. The provided templates for data presentation will aid in the clear and concise reporting of experimental findings.

References

Application Notes and Protocols: Lidamidine Hydrochloride Dose-Response Curve Analysis In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lidamidine (B1675310) hydrochloride is recognized for its activity as an alpha-2 (α2) adrenergic receptor agonist.[1][2] This class of compounds is of significant interest in drug development for various therapeutic applications. A critical step in the in vitro characterization of any new compound is the detailed analysis of its dose-response relationship to determine key pharmacological parameters such as potency (EC50/IC50) and binding affinity (Ki).

These application notes provide detailed protocols for a suite of in vitro assays to comprehensively evaluate the dose-response profile of lidamidine hydrochloride. The described assays will enable researchers to:

  • Determine the functional potency of this compound by measuring its effect on intracellular cyclic AMP (cAMP) levels.

  • Quantify the binding affinity of this compound to the α2-adrenergic receptor.

  • Assess the cytotoxic potential of this compound in a relevant cell line.

Mechanism of Action and Signaling Pathway

This compound acts as an agonist at α2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). These receptors are coupled to inhibitory G-proteins (Gi/o). Upon agonist binding, the Gi protein is activated, leading to the inhibition of adenylyl cyclase. This enzymatic inhibition results in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[3]

Alpha2_Adrenergic_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Lidamidine Lidamidine HCl Receptor α2-Adrenergic Receptor Lidamidine->Receptor Binds G_protein Gi Protein (αβγ) Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion Blocked ATP ATP ATP->AC Response Cellular Response cAMP->Response Downstream Effects (Reduced)

Caption: Alpha-2 adrenergic receptor signaling pathway.

Quantitative Data Summary

The following tables summarize hypothetical, yet scientifically plausible, quantitative data for this compound in the described in vitro assays. This data is intended to serve as a representative example for data presentation and analysis.

Table 1: Functional Potency of this compound in cAMP Assay

CompoundCell LineAssay TypeEC50 (nM)95% Confidence Interval (nM)Hill Slope
Lidamidine HClHEK293-α2AcAMP Inhibition85.272.5 - 99.8-1.1
Clonidine (Control)HEK293-α2AcAMP Inhibition55.648.1 - 64.3-1.0

Table 2: Binding Affinity of this compound

CompoundReceptor SourceRadioligandKi (nM)95% Confidence Interval (nM)
Lidamidine HClHEK293-α2A Membranes[3H]-Yohimbine125.7109.1 - 144.8
Clonidine (Control)HEK293-α2A Membranes[3H]-Yohimbine98.485.3 - 113.5

Table 3: Cytotoxicity of this compound

CompoundCell LineAssay TypeIncubation Time (h)IC50 (µM)
Lidamidine HClHEK293-α2AMTT Assay48> 100
Doxorubicin (Control)HEK293-α2AMTT Assay480.8

Experimental Protocols

Functional Potency Assessment: cAMP Inhibition Assay

This protocol describes a method to determine the EC50 value of this compound by measuring the inhibition of forskolin-stimulated cAMP production in cells expressing the α2A-adrenergic receptor.

cAMP_Assay_Workflow start Start cell_culture Seed HEK293-α2A cells in 96-well plate start->cell_culture incubation1 Incubate overnight cell_culture->incubation1 treatment Pre-treat with Lidamidine HCl (dose-response concentrations) incubation1->treatment stimulation Stimulate with Forskolin (B1673556) treatment->stimulation lysis Lyse cells stimulation->lysis detection Measure cAMP levels (e.g., HTRF, ELISA) lysis->detection analysis Analyze data and calculate EC50 detection->analysis end End analysis->end

Caption: Workflow for the cAMP inhibition functional assay.

Materials:

  • HEK293 cells stably expressing the human α2A-adrenergic receptor (HEK293-α2A)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Forskolin

  • cAMP assay kit (e.g., HTRF, FRET, or ELISA-based)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed HEK293-α2A cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer. A typical concentration range would be from 1 pM to 100 µM.

  • Treatment: Remove the culture medium and add the different concentrations of this compound to the cells. Incubate for 15-30 minutes at 37°C.

  • Stimulation: Add forskolin to all wells (except for the negative control) to a final concentration that elicits a submaximal cAMP response (e.g., 1-10 µM). Incubate for 15-30 minutes at 37°C.[4]

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. Fit the data using a sigmoidal dose-response (variable slope) equation to determine the EC50 value.[5]

Radioligand Binding Assay

This protocol details a competitive binding assay to determine the binding affinity (Ki) of this compound for the α2A-adrenergic receptor using a radiolabeled antagonist.

Binding_Assay_Workflow start Start prep_membranes Prepare cell membranes from HEK293-α2A cells start->prep_membranes incubation Incubate membranes with [3H]-Yohimbine and Lidamidine HCl (varying concentrations) prep_membranes->incubation separation Separate bound and free radioligand (Filtration) incubation->separation quantification Quantify bound radioactivity (Scintillation Counting) separation->quantification analysis Analyze data, determine IC50, and calculate Ki quantification->analysis end End analysis->end MTT_Assay_Workflow start Start seed_cells Seed HEK293-α2A cells in 96-well plate start->seed_cells incubation1 Incubate overnight seed_cells->incubation1 treatment Treat cells with Lidamidine HCl (dose-response concentrations) incubation1->treatment incubation2 Incubate for 24-72 hours treatment->incubation2 add_mtt Add MTT reagent to each well incubation2->add_mtt incubation3 Incubate for 2-4 hours add_mtt->incubation3 solubilize Add solubilization solution (e.g., DMSO) incubation3->solubilize read_absorbance Read absorbance at ~570 nm solubilize->read_absorbance analysis Analyze data and calculate IC50 read_absorbance->analysis end End analysis->end

References

Application Notes and Protocols for Lidamidine Hydrochloride in Gastrointestinal Motility Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Lidamidine (B1675310) hydrochloride in gastrointestinal (GI) motility research. This document outlines the mechanism of action, detailed experimental protocols for both in vitro and in vivo models, and presents available quantitative data to facilitate experimental design and interpretation.

Introduction and Background

Lidamidine hydrochloride is recognized for its antidiarrheal properties, which are attributed, in part, to its effects on gastrointestinal motility.[1] It serves as a valuable pharmacological tool for investigating the neural control of gut function, particularly the role of adrenergic pathways in regulating intestinal transit and smooth muscle contractility. Understanding its effects is crucial for research into motility disorders and the development of novel therapeutics.

Mechanism of Action

This compound primarily functions as an alpha-2 adrenergic receptor agonist .[2] In the gastrointestinal tract, these receptors are predominantly located on presynaptic terminals of cholinergic neurons within the myenteric plexus.[3]

Activation of these presynaptic alpha-2 adrenergic receptors by Lidamidine leads to the inhibition of acetylcholine (B1216132) (ACh) release from enteric neurons.[3] Since acetylcholine is a primary excitatory neurotransmitter that stimulates intestinal smooth muscle contraction, its inhibition results in decreased gastrointestinal motility and a delay in intestinal transit.[3] The downstream signaling cascade involves the coupling of the alpha-2 receptor to an inhibitory G-protein (Gi). This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent modulation of ion channel activity, ultimately reducing neuronal excitability and neurotransmitter release.[4][5]

Quantitative Data on this compound Effects

The following tables summarize the available quantitative data on the effects of this compound on gastrointestinal motility from various studies.

Table 1: In Vitro Effects of this compound
ParameterTissue/ModelSpeciesValueReference(s)
EC50 Isolated Colon Muscle (Spontaneous Contractions)Cat1.4 x 10⁻⁵ M[6]
EC100 Isolated Colon Muscle (Spontaneous Contractions)Cat10⁻⁴ M[6]
Table 2: In Vivo Effects of this compound
ModelSpeciesRoute of AdministrationEffective Dose RangeObserved EffectReference(s)
Fasting Myoelectric ActivityRatGavage0.5 - 4.0 mg/kgDose-dependent inhibition of myoelectric activity[2]
Colonic Contractile PatternsRatIntravenous3.0 mg/kgInhibition of intrinsically generated, cholinergically controlled contractions[1]
Gastric Emptying (Solid-phase meal)HumanOral12 mg and 18 mgSignificant delay in gastric emptying[7]
Small Intestine Transit (Lactulose breath test)HumanOral12 mg and 18 mgNo significant effect on small bowel transit time[7]

Note: Specific percentage inhibition of gastrointestinal transit at various doses for the charcoal meal test in rats is not detailed in the available literature.

Experimental Protocols

Detailed methodologies for key experiments to assess the effects of this compound on gastrointestinal motility are provided below.

In Vitro Protocol: Isolated Guinea Pig Ileum Contraction Assay

This protocol is used to assess the effect of this compound on intestinal smooth muscle contractility, particularly its ability to inhibit contractions induced by cholinergic agonists like acetylcholine.

Materials and Reagents:

  • Guinea Pig (250-350 g)

  • Tyrode's solution (Composition in mM: NaCl 136.9, KCl 2.68, CaCl₂ 1.8, MgCl₂ 1.05, NaH₂PO₄ 0.42, NaHCO₃ 11.9, Glucose 5.55)

  • Carbogen (B8564812) gas (95% O₂ / 5% CO₂)

  • This compound stock solution

  • Acetylcholine (ACh) or other contractile agonists

  • Isolated organ bath system with force-displacement transducer and data acquisition software[8]

Procedure:

  • Tissue Preparation:

    • Humanely euthanize a guinea pig and exsanguinate.

    • Open the abdominal cavity and carefully excise a segment of the terminal ileum.

    • Place the ileum segment in a petri dish containing pre-warmed (37°C) and aerated Tyrode's solution.

    • Gently flush the lumen of the ileum segment with Tyrode's solution to remove contents.

    • Cut segments of 2-3 cm in length.[8]

  • Mounting the Tissue:

    • Tie one end of the ileum segment to a tissue holder at the bottom of the organ bath chamber.

    • Tie the other end to an isometric force transducer.

    • Submerge the tissue in the organ bath chamber containing Tyrode's solution maintained at 37°C and continuously bubbled with carbogen gas.

  • Equilibration:

    • Apply a resting tension of approximately 1 g to the tissue.

    • Allow the tissue to equilibrate for at least 30-60 minutes, with washes of fresh Tyrode's solution every 15 minutes.

  • Experimental Protocol:

    • Baseline Contraction: Elicit a stable contractile response by adding a submaximal concentration of acetylcholine to the bath. Once a stable plateau is reached, wash the tissue to return to baseline.

    • Lidamidine Incubation: Add the desired concentration of this compound to the bath and incubate for a predetermined period (e.g., 15-20 minutes).

    • Challenge with Agonist: In the continued presence of Lidamidine, re-introduce the same concentration of acetylcholine and record the contractile response.

    • Dose-Response Curve: To determine the IC50, perform cumulative or non-cumulative additions of increasing concentrations of this compound before challenging with a fixed concentration of acetylcholine.

Data Analysis:

  • Measure the amplitude of contraction in the presence and absence of Lidamidine.

  • Express the inhibitory effect of Lidamidine as a percentage of the control acetylcholine-induced contraction.

  • Plot the percentage inhibition against the logarithm of the Lidamidine concentration to determine the IC50 value.

In Vivo Protocol: Charcoal Meal Gastrointestinal Transit Test in Rats

This protocol measures the propulsive activity of the small intestine and is a common method to evaluate the antimotility effects of compounds like this compound.

Materials and Reagents:

  • Male Wistar or Sprague-Dawley rats (200-250 g)

  • This compound solution

  • Charcoal meal suspension (e.g., 10% activated charcoal in 5% gum acacia or 10% methylcellulose)[3]

  • Vehicle control (e.g., saline or distilled water)

  • Oral gavage needles

Procedure:

  • Animal Preparation:

    • House the rats in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to food and water.

    • Fast the animals for 18-24 hours before the experiment, with free access to water.[3]

  • Drug Administration:

    • Divide the rats into groups (e.g., vehicle control, positive control like loperamide (B1203769), and different dose groups of this compound).

    • Administer this compound or vehicle orally via gavage.

  • Charcoal Meal Administration:

    • After a specific pretreatment time (e.g., 30 or 60 minutes) following drug administration, administer a fixed volume (e.g., 1.5 mL) of the charcoal meal suspension orally to each rat.[3]

  • Transit Measurement:

    • After a set period (e.g., 20-30 minutes) following charcoal administration, humanely euthanize the rats by cervical dislocation or CO₂ asphyxiation.[3]

    • Open the abdominal cavity and carefully excise the small intestine from the pyloric sphincter to the ileocecal junction.

    • Lay the intestine flat on a clean surface without stretching.

    • Measure the total length of the small intestine.

    • Measure the distance traveled by the charcoal meal from the pylorus to the leading front of the charcoal.

Data Analysis:

  • Calculate the percentage of intestinal transit for each animal using the following formula:

    • % Transit = (Distance traveled by charcoal / Total length of small intestine) x 100

  • Calculate the percentage inhibition of transit for each dose of this compound compared to the vehicle control group:

    • % Inhibition = [(% Transit in Vehicle Group - % Transit in Lidamidine Group) / % Transit in Vehicle Group] x 100

  • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Enteric Neurons

G cluster_presynaptic Presynaptic Cholinergic Neuron cluster_postsynaptic Postsynaptic Smooth Muscle Cell Lidamidine Lidamidine HCl Alpha2_Receptor Alpha-2 Adrenergic Receptor Lidamidine->Alpha2_Receptor Binds & Activates Gi_Protein Gi Protein (αβγ subunits) Alpha2_Receptor->Gi_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Conversion Inhibited ATP ATP ATP->Adenylyl_Cyclase ACh_Vesicle Acetylcholine Vesicle cAMP->ACh_Vesicle Reduced Exocytosis ACh_Release ACh Release ACh_Vesicle->ACh_Release Muscarinic_Receptor Muscarinic Receptor ACh_Release->Muscarinic_Receptor Binds Contraction Muscle Contraction Muscarinic_Receptor->Contraction Stimulates

Caption: Lidamidine's inhibitory signaling pathway in enteric neurons.

Experimental Workflow: In Vitro Isolated Guinea Pig Ileum Assay```dot

G start Start dissect Dissect Guinea Pig Ileum start->dissect mount Mount Tissue in Organ Bath (37°C, Carbogen, 1g Tension) dissect->mount equilibrate Equilibrate for 30-60 min (Wash every 15 min) mount->equilibrate baseline Record Baseline Contraction (with Acetylcholine) equilibrate->baseline wash1 Wash Tissue baseline->wash1 lidamidine Incubate with Lidamidine HCl (15-20 min) wash1->lidamidine challenge Challenge with Acetylcholine lidamidine->challenge record Record Inhibited Contraction challenge->record wash2 Wash Tissue record->wash2 repeat_exp Repeat with Different Lidamidine Concentrations wash2->repeat_exp repeat_exp->lidamidine Yes analyze Analyze Data (Calculate % Inhibition, IC50) repeat_exp->analyze No end End analyze->end

Caption: Workflow for the in vivo charcoal meal transit test.

References

Preparation and storage of Lidamidine hydrochloride stock solutions.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lidamidine hydrochloride is a potent α2-adrenergic receptor agonist known for its antidiarrheal and antisecretory properties.[] Accurate and reproducible experimental results necessitate the correct preparation and storage of this compound stock solutions. These application notes provide detailed protocols for the preparation, storage, and handling of this compound to ensure its stability and efficacy in research settings.

Physicochemical Properties and Solubility

This compound is a white to off-white crystalline solid. Its molecular weight is 256.73 g/mol .[2][3] Proper solubilization is critical for its use in in vitro and in vivo studies.

Table 1: Solubility of this compound

SolventSolubilityNotes
DMSO Slightly soluble; up to 5 mg/mL (22.7 mM)The most common solvent for preparing high-concentration stock solutions. Sonication or gentle warming may be required for complete dissolution.[][4]
Methanol Slightly solubleCan be used as an alternative solvent, though less common for cell-based assays due to potential toxicity.[]
Water Slightly soluble; >38.5 µg/mL at pH 7.4Solubility in aqueous solutions is limited.[][2]

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for serial dilutions in various experimental assays.

Materials:

  • This compound powder (Molecular Weight: 256.73 g/mol )

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes (1.5 mL or 2 mL)

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Water bath or heat block (optional)

  • Sonicator (optional)

Procedure:

  • Equilibration: Allow the this compound powder and DMSO to equilibrate to room temperature before opening to prevent moisture absorption.

  • Weighing: Accurately weigh 2.57 mg of this compound powder on a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.

  • Dissolution:

    • Add 1 mL of anhydrous, sterile DMSO to the tube containing the this compound powder.

    • Cap the tube tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution for any undissolved particles.

  • Aiding Dissolution (if necessary):

    • If the compound does not fully dissolve, gently warm the solution in a water bath set to 37°C for 5-10 minutes.

    • Alternatively, or in combination with warming, sonicate the solution for 10-15 minutes.

    • After warming or sonication, vortex the solution again to ensure homogeneity.

  • Final Inspection: Once dissolved, the solution should be clear and free of any precipitate.

Workflow for this compound Stock Solution Preparation

G cluster_prep Preparation cluster_storage Storage start Start: Equilibrate Reagents weigh Weigh 2.57 mg Lidamidine HCl start->weigh add_dmso Add 1 mL Anhydrous DMSO weigh->add_dmso vortex Vortex Thoroughly add_dmso->vortex inspect Visually Inspect for Dissolution vortex->inspect aid_dissolution Aid Dissolution (Warm/Sonicate) inspect->aid_dissolution Incomplete aliquot Aliquot into Single-Use Tubes inspect->aliquot Complete final_vortex Final Vortex aid_dissolution->final_vortex final_vortex->inspect store_short Short-term: -20°C aliquot->store_short store_long Long-term: -80°C aliquot->store_long

Workflow for preparing and storing this compound stock solution.

Storage and Stability

Proper storage is crucial to maintain the integrity and activity of this compound stock solutions.

Table 2: Recommended Storage Conditions

FormStorage TemperatureDurationNotes
Solid Powder -20°CLong-term (years)Store in a tightly sealed container, protected from light and moisture.[]
DMSO Stock Solution -20°CShort-term (1-2 months)Aliquot into single-use vials to avoid repeated freeze-thaw cycles.
DMSO Stock Solution -80°CLong-term (≥6 months)Recommended for extended storage to ensure maximum stability.

Handling Recommendations:

  • Avoid Freeze-Thaw Cycles: Repeated freezing and thawing can lead to degradation of the compound. It is highly recommended to aliquot the stock solution into smaller, single-use volumes.

  • Protection from Light: Store both solid compound and stock solutions protected from light.

  • Use Fresh Dilutions: Prepare working dilutions from the frozen stock solution immediately before each experiment. Do not store diluted aqueous solutions for extended periods.

Mechanism of Action: α2-Adrenergic Receptor Signaling

This compound acts as an agonist for the α2-adrenergic receptor, which is a G protein-coupled receptor (GPCR).[] The activation of this receptor initiates a signaling cascade that ultimately leads to the physiological effects of the drug.

Signaling Pathway Diagram

G cluster_membrane Cell Membrane lidamidine Lidamidine HCl receptor α2-Adrenergic Receptor lidamidine->receptor binds to gi_protein Gi Protein (αβγ) receptor->gi_protein activates ac Adenylyl Cyclase gi_protein->ac inhibits atp ATP camp cAMP atp->camp catalyzed by AC pka Protein Kinase A (PKA) camp->pka activates response Cellular Response (e.g., Inhibition of Secretion) pka->response leads to

This compound's mechanism via the α2-adrenergic receptor pathway.

The binding of this compound to the α2-adrenergic receptor activates the associated inhibitory G protein (Gi). The activated α-subunit of the Gi protein then inhibits adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).[5] Reduced cAMP levels result in decreased activation of Protein Kinase A (PKA), which in turn modulates downstream effectors to produce the cellular response, such as the inhibition of intestinal secretion.[]

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Lidamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lidamidine (B1675310) hydrochloride is a pharmaceutical agent known for its antidiarrheal properties.[1][2][3] Accurate and reliable analytical methods are crucial for the quality control and pharmacokinetic studies of this compound. This application note presents a detailed high-performance liquid chromatography (HPLC) method for the quantitative determination of Lidamidine hydrochloride in bulk drug substance and pharmaceutical formulations. The described method is designed to be specific, accurate, and precise, making it suitable for routine analysis in a laboratory setting.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following chromatographic conditions are recommended:

  • HPLC System: A system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.

  • Mobile Phase: A mixture of a suitable buffer (e.g., phosphate (B84403) buffer, pH adjusted to 3.0 with phosphoric acid) and an organic modifier (e.g., acetonitrile) in an isocratic elution mode. A common starting ratio would be 80:20 (v/v) buffer to acetonitrile.

  • Flow Rate: A flow rate of 1.0 mL/min is typically used.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: UV detection at 230 nm.

2. Preparation of Solutions

  • Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Standard Working Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to obtain concentrations in the range of 1-50 µg/mL.

  • Sample Preparation: For bulk drug, accurately weigh a quantity of the powder, dissolve it in the mobile phase, and dilute to a final concentration within the calibration range. For dosage forms like tablets, triturate a number of tablets to a fine powder, weigh a portion equivalent to a single dose, and extract the active ingredient with the mobile phase, followed by sonication and filtration before dilution.

3. System Suitability

Before sample analysis, the suitability of the chromatographic system should be verified. Inject the standard solution (e.g., 20 µg/mL) five times. The system is deemed suitable if the relative standard deviation (RSD) of the peak areas is not more than 2.0%, and the theoretical plates are not less than 2000, with a tailing factor not more than 2.0.

4. Analytical Procedure

Inject the prepared standard and sample solutions into the HPLC system and record the chromatograms. The peak area of this compound is used for quantification.

5. Data Analysis

Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. Determine the concentration of this compound in the sample solutions from the calibration curve using linear regression.

Data Presentation

The following table summarizes the expected performance characteristics of this HPLC method based on typical validation parameters for similar compounds.

ParameterSpecification
Linearity (Correlation Coefficient, r²) ≥ 0.999
Range 1 - 50 µg/mL
Precision (%RSD)
    - Repeatability (Intra-day)≤ 2.0%
    - Intermediate Precision (Inter-day)≤ 2.0%
Accuracy (% Recovery) 98.0% - 102.0%
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Retention Time Approximately 5-7 minutes

Mandatory Visualization

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Prepare Standard Stock Solution WorkingStandards Prepare Working Standard Solutions Standard->WorkingStandards Injection Inject Standards and Samples WorkingStandards->Injection SamplePrep Prepare Sample Solution SamplePrep->Injection SystemSuitability System Suitability Test SystemSuitability->Injection Chromatography Chromatographic Separation Injection->Chromatography DataAcquisition Data Acquisition Chromatography->DataAcquisition CalibrationCurve Generate Calibration Curve DataAcquisition->CalibrationCurve Quantification Quantify Lidamidine Hydrochloride DataAcquisition->Quantification CalibrationCurve->Quantification

Caption: Workflow for HPLC analysis of this compound.

References

Lidamidine Hydrochloride: A Tool for Interrogating Alpha-2 Adrenergic Receptor Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lidamidine (B1675310) hydrochloride is recognized as an alpha-2 adrenergic receptor agonist.[1] This class of compounds is instrumental in studying the physiological roles of alpha-2 adrenergic receptors, which are implicated in a wide range of functions including cardiovascular regulation, neurotransmission, and intestinal motility. This document provides an overview of the alpha-2 adrenergic signaling pathway, detailed protocols for studying the effects of lidamidine hydrochloride in vitro, and a framework for data interpretation.

Alpha-2 Adrenergic Receptor Signaling Pathway

Alpha-2 adrenergic receptors are G-protein coupled receptors (GPCRs) that associate with inhibitory G-proteins (Gi/o).[2] Upon activation by an agonist such as this compound, the receptor undergoes a conformational change, leading to the dissociation of the G-protein into its Gαi and Gβγ subunits. The activated Gαi subunit subsequently inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This reduction in cAMP can modulate the activity of downstream effectors like protein kinase A (PKA), thereby influencing various cellular processes.

alpha2_signaling_pathway cluster_cytoplasm Cytoplasm Lidamidine Lidamidine Hydrochloride Alpha2_Receptor α2-Adrenergic Receptor Lidamidine->Alpha2_Receptor Binds to G_alpha_i Gαi Alpha2_Receptor->G_alpha_i Activates G_beta_gamma Gβγ AC Adenylyl Cyclase G_alpha_i->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active Cellular_Response Cellular Response PKA_active->Cellular_Response Phosphorylates Targets

Caption: Alpha-2 adrenergic receptor signaling pathway activated by this compound.

Quantitative Data

Extensive searches of the public domain did not yield specific quantitative data regarding the binding affinity (Ki) or functional potency (EC50/IC50) of this compound for alpha-2 adrenergic receptor subtypes. Researchers are encouraged to determine these values empirically using the protocols outlined below. For context, other well-characterized alpha-2 adrenergic agonists exhibit a range of affinities and potencies. For example, clonidine (B47849) has a high affinity for alpha-2 receptors, with a Ki often reported in the low nanomolar range.

CompoundReceptor SubtypeBinding Affinity (Ki)Functional Potency (EC50/IC50)
Lidamidine HClα2A, α2B, α2CData not availableData not available
Reference Compounds
Clonidineα2~1-10 nM~10-100 nM
Yohimbine (antagonist)α2~1-5 nM~5-20 nM

Note: The values for reference compounds are approximate and can vary depending on the experimental conditions and tissue/cell type used.

Experimental Protocols

The following are generalized protocols that can be adapted to study the interaction of this compound with alpha-2 adrenergic receptors.

Radioligand Binding Assay (Competitive Binding)

This protocol is designed to determine the binding affinity (Ki) of this compound for alpha-2 adrenergic receptors by measuring its ability to compete with a radiolabeled ligand.

Experimental Workflow:

binding_assay_workflow prep Prepare cell membranes expressing α2-adrenergic receptors incubation Incubate membranes with: - Fixed concentration of radioligand (e.g., [3H]-Yohimbine) - Increasing concentrations of Lidamidine HCl prep->incubation separation Separate bound from free radioligand (e.g., via vacuum filtration) incubation->separation quantification Quantify bound radioactivity (e.g., using a scintillation counter) separation->quantification analysis Data Analysis: - Plot % inhibition vs. Lidamidine HCl concentration - Determine IC50 and calculate Ki quantification->analysis

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

  • Membrane Preparation:

    • Culture cells stably or transiently expressing the desired alpha-2 adrenergic receptor subtype (α2A, α2B, or α2C).

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Binding Reaction:

    • In a 96-well plate, add the following to each well:

      • Cell membrane preparation (typically 20-50 µg of protein).

      • A fixed concentration of a suitable alpha-2 adrenergic receptor radioligand (e.g., [3H]-Yohimbine or [3H]-Rauwolscine) near its Kd value.

      • Increasing concentrations of unlabeled this compound (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).

      • For total binding wells, add vehicle instead of lidamidine.

      • For non-specific binding wells, add a high concentration of a non-radiolabeled antagonist (e.g., 10 µM phentolamine).

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester.

    • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filter mat and place it in a scintillation vial with scintillation cocktail.

    • Quantify the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of lidamidine that inhibits 50% of radioligand binding).

    • Calculate the equilibrium dissociation constant (Ki) for this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Measurement

This protocol measures the functional consequence of this compound binding to Gi-coupled alpha-2 adrenergic receptors by quantifying the resulting decrease in intracellular cAMP levels.

Methodology:

  • Cell Culture and Plating:

    • Use a cell line endogenously or recombinantly expressing the alpha-2 adrenergic receptor of interest (e.g., HEK293, CHO cells).

    • Plate the cells in a suitable multi-well plate (e.g., 96-well) and grow to near confluency.

  • Assay Procedure:

    • Wash the cells with a serum-free medium or assay buffer.

    • Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes to prevent cAMP degradation.

    • Add increasing concentrations of this compound to the wells.

    • Stimulate adenylyl cyclase with a known activator, such as forskolin (B1673556) (e.g., 10 µM), to induce a measurable level of cAMP production.

    • Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

  • cAMP Quantification:

    • Lyse the cells according to the manufacturer's instructions of the chosen cAMP assay kit.

    • Measure the intracellular cAMP levels using a commercially available kit, such as those based on:

      • Homogeneous Time-Resolved Fluorescence (HTRF)

      • Fluorescence Resonance Energy Transfer (FRET)

      • Enzyme-Linked Immunosorbent Assay (ELISA)

      • AlphaScreen™ technology

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Calculate the concentration of cAMP in each sample based on the standard curve.

    • Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 or EC50 value for this compound's inhibition of adenylyl cyclase.

Disclaimer: These protocols provide a general framework. Optimal conditions (e.g., cell number, incubation times, reagent concentrations) should be determined empirically for each specific experimental setup.

References

Application of Lidamidine Hydrochloride in Models of Diarrheal Diseases: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lidamidine (B1675310) hydrochloride (formerly WHR-1142A) is a potent anti-diarrheal agent with a distinct pharmacological profile. Unlike opioid-based anti-diarrheals such as loperamide, lidamidine primarily exerts its effects through the modulation of adrenergic pathways. It demonstrates significant anti-motility, anti-diarrheal, and intestinal anti-secretory activities across various preclinical models.[1] This document provides detailed application notes and experimental protocols for the use of lidamidine hydrochloride in established rodent models of diarrhea, presents quantitative data from relevant studies, and illustrates the key signaling pathways and experimental workflows.

Mechanism of Action

This compound and its more potent hepatic metabolite, WHR 1049, function as alpha-2 adrenergic receptor agonists.[2] This mechanism is central to its anti-diarrheal effects. The activation of alpha-2 adrenergic receptors in the gastrointestinal tract leads to:

  • Inhibition of Intestinal Motility: Lidamidine inhibits spontaneous and stimulated contractile activity in the small intestine and colon.[3][4] This effect is mediated, at least in part, by the activation of presynaptic alpha-2 receptors on cholinergic nerve terminals, which inhibits the release of acetylcholine, a key neurotransmitter for muscle contraction.[2]

  • Reduction of Intestinal Secretion: Lidamidine has been shown to inhibit intestinal secretion induced by various secretagogues, including cholera toxin and prostaglandin (B15479496) E2.[1] This is achieved through the stimulation of alpha-2 adrenergic receptors on intestinal epithelial cells, which leads to increased absorption of electrolytes and water.[2][5]

The anti-diarrheal action of lidamidine is not antagonized by the opioid antagonist naloxone, confirming its distinct mechanism from opioid agonists.[3][4]

Signaling Pathway of this compound

Caption: Signaling pathway of this compound in the intestine.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound in various preclinical models of diarrhea.

Table 1: Effect of this compound on Castor Oil-Induced Diarrhea in Rats

ParameterThis compound DoseResultReference
ED501.8 mg/kg, p.o.Inhibition of diarrhea[1]
Duration of Action16 mg/kg, p.o.At least 6 hours[1]
Myoelectric Activity0.5 - 4.0 mg/kg, by gavageDose-dependent inhibition[2]

Table 2: Effect of WHR 1049 (Lidamidine Metabolite) on Castor Oil-Induced Diarrhea in Rats

ParameterWHR 1049 DoseResultReference
Myoelectric Activity0.0625 - 0.25 mg/kg, by gavage30 times more potent than lidamidine[2]
Diarrhea Induction0.25 mg/kg, pretreatmentBlocked diarrhea for a 6-hour observation period[1][2]

Table 3: Effect of this compound on Intestinal Ion Transport in Rabbit Ileum

ParameterThis compound ConcentrationResultReference
Net Sodium Absorption10⁻³ MIncreased by 1.8 ± 0.4 µEq/h . cm²[5]
Net Chloride Absorption10⁻³ MIncreased by 3.4 ± 0.6 µEq/h . cm²[5]
Short Circuit Current10⁻³ MDecreased by -2.0 ± 0.4 µEq/h . cm²[5]

Experimental Protocols

This section provides detailed protocols for inducing diarrhea in rodents and evaluating the efficacy of this compound.

Castor Oil-Induced Diarrhea in Rats

This is a widely used model for screening anti-diarrheal agents. Ricinoleic acid, the active metabolite of castor oil, irritates the intestinal mucosa, leading to increased peristalsis and fluid secretion.

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • Castor oil

  • This compound

  • Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)

  • Oral gavage needles

  • Cages with absorbent paper lining

Workflow:

Castor_Oil_Protocol Fasting Fast rats for 18-24 hours (water ad libitum) Grouping Randomly assign rats to groups (n=6-10 per group) Fasting->Grouping Treatment Administer Lidamidine HCl or Vehicle (p.o.) Grouping->Treatment Induction Administer Castor Oil (1.0 mL/rat, p.o.) 1 hour post-treatment Treatment->Induction Observation Observe for onset of diarrhea and collect feces for 4-6 hours Induction->Observation Analysis Analyze: - Onset of diarrhea - Number and weight of diarrheal feces - Percentage inhibition of defecation Observation->Analysis

Caption: Experimental workflow for the castor oil-induced diarrhea model.

Procedure:

  • Fast the rats for 18-24 hours with free access to water.

  • Randomly assign the animals to experimental groups (e.g., vehicle control, this compound treated groups). A minimum of 6-10 animals per group is recommended.

  • Administer this compound or the vehicle orally (p.o.) via gavage.

  • One hour after drug administration, orally administer 1.0 mL of castor oil to each rat.

  • Individually house the rats in cages lined with pre-weighed absorbent paper.

  • Observe the animals for the onset of diarrhea and the total number and weight of diarrheal feces for a period of 4 to 6 hours.

  • Calculate the percentage inhibition of defecation and the reduction in the weight of diarrheal feces compared to the vehicle control group.

Prostaglandin E2 (PGE₂)-Induced Diarrhea in Mice

This model is useful for investigating compounds with anti-secretory mechanisms, as prostaglandins (B1171923) are potent stimulators of intestinal fluid and electrolyte secretion.

Materials:

  • Male Swiss albino or BALB/c mice (20-25 g)

  • Prostaglandin E₂

  • This compound

  • Vehicle for this compound and PGE₂ (e.g., saline)

  • Oral gavage and subcutaneous/intraperitoneal injection needles and syringes

  • Cages with absorbent paper lining

Workflow:

PGE2_Protocol Fasting Fast mice for 12-18 hours (water ad libitum) Grouping Randomly assign mice to groups Fasting->Grouping Treatment Administer Lidamidine HCl or Vehicle (p.o. or s.c.) Grouping->Treatment Induction Administer PGE₂ (e.g., 100 µg/kg, i.p.) 30 minutes post-treatment Treatment->Induction Observation Observe for presence of diarrhea for up to 4 hours Induction->Observation Analysis Record number of mice with diarrhea and calculate percentage of protection Observation->Analysis Cholera_Toxin_Protocol Fasting Fast rats for 24 hours (water ad libitum) Anesthesia Anesthetize the rat Fasting->Anesthesia Surgery Perform laparotomy to expose the small intestine Anesthesia->Surgery Loop_Creation Create ligated ileal loops (e.g., 5-10 cm) Surgery->Loop_Creation Treatment Administer Lidamidine HCl or Vehicle (intraluminally or systemically) Loop_Creation->Treatment Induction Inject Cholera Toxin into the loops Treatment->Induction Incubation Return intestine to abdominal cavity and suture. Incubate for 4-6 hours. Induction->Incubation Euthanasia Euthanize the rat Incubation->Euthanasia Measurement Excise loops, measure length and weight of fluid Euthanasia->Measurement Analysis Calculate fluid accumulation (g/cm) and percentage inhibition of secretion Measurement->Analysis

References

Application Notes and Protocols for In Vitro Muscle Contraction Studies Using Lidamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lidamidine (B1675310) hydrochloride is a pharmaceutical agent recognized for its antidiarrheal properties, which are primarily attributed to its effects on intestinal motility and secretion.[1][2] Pharmacologically, it functions as an alpha-2 adrenergic agonist.[3] This agonistic activity on alpha-2 adrenergic receptors is the principal mechanism through which Lidamidine hydrochloride exerts its inhibitory effects on smooth muscle contraction.[3] Beyond its application in gastrointestinal studies, its mechanism of action provides a valuable tool for investigating the broader physiological roles of alpha-2 adrenergic signaling in various smooth muscle tissues. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in in vitro muscle contraction studies.

Mechanism of Action

This compound's primary mechanism of action is the stimulation of alpha-2 adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) associated with an inhibitory G-protein (Gi).[4] Upon activation by an agonist like Lidamidine, the Gi protein inhibits the enzyme adenylyl cyclase.[4] This inhibition leads to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[4] In smooth muscle cells, a reduction in cAMP levels contributes to a cascade of events that ultimately leads to muscle relaxation or inhibition of contraction.

Furthermore, some studies suggest that Lidamidine's spasmolytic effects may also involve interference with the availability of intracellular calcium ions (Ca2+), which are essential for the excitation-contraction coupling in smooth muscle.[5]

Applications in In Vitro Research

  • Investigating Alpha-2 Adrenergic Receptor Function: this compound serves as a selective agonist to probe the function and downstream signaling of alpha-2 adrenergic receptors in various smooth muscle tissues, including the intestine, uterus, and vascular smooth muscle.

  • Screening for Novel Spasmolytic Agents: By comparing the effects of novel compounds to those of Lidamidine, researchers can screen for new potential drugs with smooth muscle relaxant properties.

  • Studying Gastrointestinal Motility: Its well-documented effects on intestinal smooth muscle make it a useful tool for in vitro models of gut motility and for studying the mechanisms of antidiarrheal drugs.[6]

  • Uterine Contractility Research: Lidamidine has been shown to inhibit contractions in uterine smooth muscle, making it relevant for studies on uterine physiology and the development of tocolytic agents.[5]

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on smooth muscle contraction from published studies.

TissueSpeciesAgonist/ConditionThis compound EffectQuantitative DataReference(s)
Proximal ColonRatIntrinsic ContractionsInhibition3.0 mg/kg (in vivo)[3]
IleumGuinea PigAcetylcholine, Histamine, Serotonin, etc.Inhibition of stimulated contractions-[6]
Gravid UterusRatAcetylcholine, Serotonin, Oxytocin, PGF2α, BaCl2Inhibition of stimulated contractions-[5]
IleumRabbit-Decreased short-circuit current10⁻³ M[7]

Experimental Protocols

Preparation of this compound Stock Solution

This compound is stable in aqueous solutions.[8] For in vitro experiments, a stock solution can be prepared as follows:

  • Weigh a precise amount of this compound powder.

  • Dissolve the powder in distilled water or a suitable physiological buffer (e.g., Krebs-Henseleit solution) to a final concentration of 10 mM.

  • Store the stock solution at 2-8°C. Further dilutions to the desired final concentrations should be made with the physiological buffer used in the experiment on the day of use.

Protocol 1: Isolated Guinea Pig Ileum Contraction Assay

This protocol is designed to assess the inhibitory effect of this compound on agonist-induced contractions of the guinea pig ileum.

Materials:

  • Guinea pig

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)

  • This compound

  • Contractile agonist (e.g., Acetylcholine, Histamine)

  • Organ bath system with isometric force transducer

  • Data acquisition system

Procedure:

  • A male guinea pig (250-350 g) is euthanized by cervical dislocation.

  • The abdomen is opened, and a segment of the terminal ileum is excised and placed in a petri dish containing Krebs-Henseleit solution bubbled with 95% O2 and 5% CO2.

  • The ileum is cleaned of mesenteric attachments, and 2-3 cm segments are cut.

  • Each segment is mounted vertically in a 10 mL organ bath containing Krebs-Henseleit solution at 37°C and continuously aerated.

  • The tissue is allowed to equilibrate for 30-60 minutes under a resting tension of 1 g, with the bath solution being replaced every 15 minutes.

  • After equilibration, a submaximal contraction is induced by adding a known concentration of an agonist (e.g., 1 µM Acetylcholine).

  • Once the contraction has stabilized, this compound is added to the bath in a cumulative or non-cumulative manner to obtain a dose-response curve.

  • The tissue is washed thoroughly with Krebs-Henseleit solution between drug additions (for non-cumulative dosing).

  • The isometric contractions are recorded using a force transducer connected to a data acquisition system.

  • The inhibitory effect of this compound is calculated as a percentage of the maximal contraction induced by the agonist.

Protocol 2: Isolated Rat Uterus Contraction Assay

This protocol is used to evaluate the spasmolytic effect of this compound on spontaneous or agonist-induced contractions of the rat uterus.

Materials:

  • Female rat (virgin or gravid, as per experimental design)

  • De Jalon's solution (in mM: NaCl 154, KCl 5.6, CaCl2 0.4, NaHCO3 6, glucose 2.8) or Krebs-Henseleit solution

  • This compound

  • Contractile agonist (e.g., Oxytocin, Prostaglandin F2α)

  • Organ bath system with isometric force transducer

  • Data acquisition system

Procedure:

  • A female rat is euthanized.

  • The uterine horns are isolated and placed in a petri dish containing the physiological salt solution.

  • A 1.5-2 cm segment of the uterine horn is prepared and mounted in an organ bath containing the appropriate physiological solution at 37°C and aerated with 95% O2 and 5% CO2.

  • The tissue is allowed to equilibrate for 45-60 minutes under a resting tension of 1 g.

  • Spontaneous contractions may develop. Alternatively, contractions can be induced with an agonist like Oxytocin (e.g., 10 mU/mL).

  • Once stable contractions are observed, this compound is added to the bath at increasing concentrations.

  • The changes in the amplitude and frequency of contractions are recorded.

  • The inhibitory effect is quantified and can be expressed as a percentage of the baseline contractile activity.

Mandatory Visualizations

G cluster_workflow Experimental Workflow for In Vitro Muscle Contraction Assay Tissue Preparation Tissue Preparation Mounting in Organ Bath Mounting in Organ Bath Tissue Preparation->Mounting in Organ Bath Isolated Tissue Equilibration Equilibration Mounting in Organ Bath->Equilibration Under Tension Agonist Addition Agonist Addition Equilibration->Agonist Addition Induce Contraction Lidamidine HCl Addition Lidamidine HCl Addition Agonist Addition->Lidamidine HCl Addition Test Inhibition Data Recording Data Recording Lidamidine HCl Addition->Data Recording Measure Response Data Analysis Data Analysis Data Recording->Data Analysis Quantify Effect

Caption: Experimental workflow for in vitro muscle contraction assays.

G cluster_pathway Alpha-2 Adrenergic Receptor Signaling Pathway in Smooth Muscle Lidamidine Lidamidine HCl Alpha2_Receptor α2-Adrenergic Receptor Lidamidine->Alpha2_Receptor binds Gi_Protein Gi Protein (α, βγ subunits) Alpha2_Receptor->Gi_Protein activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase inhibits (α subunit) cAMP cAMP Adenylyl_Cyclase->cAMP ↓ conversion ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA ↓ activation MLCK Myosin Light Chain Kinase (MLCK) PKA->MLCK ↓ phosphorylation (inhibition) Contraction Muscle Contraction MLCK->Contraction promotes Relaxation Inhibition of Contraction/ Relaxation MLCK->Relaxation inhibition leads to

Caption: Lidamidine's signaling pathway in smooth muscle.

References

Application Notes and Protocols for Assessing the Local Anesthetic Properties of Lidamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lidamidine hydrochloride is a compound that has demonstrated various pharmacological activities. Among these, its potential as a local anesthetic warrants thorough investigation. Local anesthetics are essential in clinical practice for pain management during surgical and other medical procedures. They function by reversibly blocking nerve impulse transmission, primarily through the inhibition of voltage-gated sodium channels in neuronal membranes.

These application notes provide detailed protocols for the preclinical assessment of the local anesthetic properties of this compound. The described in vivo and in vitro models are standard methods for characterizing the potency, onset of action, and duration of action of local anesthetic agents. The inclusion of Lidocaine hydrochloride as a reference standard allows for a comparative evaluation of this compound's efficacy.

Mechanism of Action: Signaling Pathway

Local anesthetics exert their effects by blocking the propagation of action potentials in nerve fibers. The primary molecular target is the voltage-gated sodium channel in the neuronal membrane. By binding to a specific site within the channel, local anesthetics prevent the influx of sodium ions that is necessary for membrane depolarization. This action elevates the threshold for electrical excitation and ultimately blocks the conduction of the nerve impulse, resulting in a loss of sensation in the innervated area.

LocalAnesthetic_Pathway cluster_membrane Neuronal Membrane Na_Channel_Resting Voltage-Gated Na+ Channel (Resting State) Na_Channel_Open Voltage-Gated Na+ Channel (Open State) Na_Channel_Resting->Na_Channel_Open Depolarization Na_Channel_Inactive Voltage-Gated Na+ Channel (Inactive State) Na_Channel_Open->Na_Channel_Inactive Inactivation Block Conduction Block (Anesthesia) Na_Channel_Open->Block Na_Channel_Inactive->Na_Channel_Resting Repolarization Nerve_Impulse Nerve Impulse (Depolarization) Nerve_Impulse->Na_Channel_Resting Stimulus Lidamidine_Ext Lidamidine HCl (Extracellular) Lidamidine_Int Lidamidine (Intracellular - Cationic Form) Lidamidine_Ext->Lidamidine_Int Membrane Permeation Lidamidine_Int->Na_Channel_Open Binds to channel interior

Caption: Signaling pathway of local anesthetic action.

Data Presentation

The following tables provide a structured format for presenting quantitative data obtained from the experimental protocols. Data for Lidocaine hydrochloride, a standard local anesthetic, are included for comparative purposes. Researchers should populate the corresponding fields for this compound with their experimental findings.

Table 1: Topical Anesthesia - Rabbit Corneal Reflex Test

CompoundConcentration (%)Onset of Anesthesia (minutes)Duration of Anesthesia (minutes)
Lidamidine HCl e.g., 0.5User DataUser Data
e.g., 1.0User DataUser Data
e.g., 2.0User DataUser Data
Lidocaine HCl 2.0~ 5~ 60[1]
Vehicle Control N/ANo EffectNo Effect

Table 2: Infiltration Anesthesia - Guinea Pig Intradermal Wheal Test

CompoundConcentration (%)Onset of Anesthesia (minutes)Duration of Anesthesia (minutes)
Lidamidine HCl e.g., 0.25User DataUser Data
e.g., 0.5User DataUser Data
e.g., 1.0User DataUser Data
Lidocaine HCl 1.0< 290 - 200 (with epinephrine)[2][3]
Vehicle Control N/ANo EffectNo Effect

Table 3: In Vitro Nerve Block - Isolated Frog Sciatic Nerve Assay

CompoundConcentration (mM)% Inhibition of Compound Action Potential
Lidamidine HCl e.g., 0.1User Data
e.g., 0.5User Data
e.g., 1.0User Data
Lidocaine HCl 0.5~50% (IC50)
Vehicle Control N/ANo significant inhibition

Experimental Protocols

In Vivo Assessment of Topical Anesthesia: Rabbit Corneal Reflex Test

This protocol assesses the surface anesthetic properties of this compound.

RabbitCornealReflex_Workflow Start Start Animal_Prep Animal Preparation (Albino Rabbit, 2-3 kg) Start->Animal_Prep Baseline Baseline Corneal Reflex Test (Touch cornea with cotton wisp) Animal_Prep->Baseline Drug_Admin Drug Administration (Instill test solution into one eye, vehicle into the other) Baseline->Drug_Admin Observation Observe for Onset of Anesthesia (Test corneal reflex every minute) Drug_Admin->Observation Onset Record Onset Time (Time to loss of blink reflex) Observation->Onset Duration_Obs Observe for Duration of Anesthesia (Test corneal reflex every 5 minutes) Onset->Duration_Obs Duration Record Duration Time (Time to return of blink reflex) Duration_Obs->Duration End End Duration->End

Caption: Workflow for the Rabbit Corneal Reflex Test.

Methodology:

  • Animals: Healthy albino rabbits (2-3 kg) are used.

  • Housing: Animals are housed individually in a controlled environment with a 12-hour light/dark cycle and free access to food and water.

  • Procedure:

    • Gently restrain the rabbit.

    • Test the normal corneal reflex of both eyes by touching the cornea with a fine wisp of cotton. A positive response is a distinct blink reflex.

    • Instill a fixed volume (e.g., 50 µL) of the this compound test solution into the conjunctival sac of one eye.

    • Instill an equal volume of the vehicle (e.g., sterile saline) into the contralateral eye to serve as a control.

    • Test the corneal reflex every minute to determine the onset of anesthesia (the time at which the blink reflex is absent).

    • Once anesthesia is established, test the corneal reflex every 5 minutes to determine the duration of action (the time at which the blink reflex returns).

  • Groups:

    • Group 1: Vehicle control.

    • Group 2: this compound (various concentrations).

    • Group 3: Lidocaine hydrochloride (e.g., 2%) as a positive control.

In Vivo Assessment of Infiltration Anesthesia: Guinea Pig Intradermal Wheal Test

This protocol evaluates the anesthetic effect of this compound when administered by infiltration.

GuineaPigWheal_Workflow Start Start Animal_Prep Animal Preparation (Guinea Pig, 300-400 g) Shave dorsal skin Start->Animal_Prep Injection Intradermal Injection (Inject 0.1 mL of test solution to form a wheal) Animal_Prep->Injection Stimulation Sensory Testing (Apply mechanical stimulus, e.g., von Frey filament, to the center of the wheal) Injection->Stimulation Wait for onset Observation Observe for Response (Monitor for skin twitching or vocalization) Stimulation->Observation Record_Data Record Onset and Duration (Time to loss and return of response) Observation->Record_Data End End Record_Data->End

Caption: Workflow for the Guinea Pig Intradermal Wheal Test.

Methodology:

  • Animals: Healthy guinea pigs (300-400 g) are used.

  • Preparation: The dorsal skin of the guinea pigs is carefully shaved 24 hours before the experiment.

  • Procedure:

    • On the day of the experiment, inject 0.1 mL of the this compound test solution intradermally to raise a small wheal.

    • At fixed time intervals (e.g., every 5 minutes), apply a mechanical stimulus (e.g., a pinprick or a von Frey filament) to the center of the wheal.

    • The absence of a response (e.g., skin twitching or vocalization) indicates successful anesthesia.

    • The onset of anesthesia is the time taken for the response to be abolished.

    • The duration of anesthesia is the time from onset until the response to the stimulus returns.

  • Groups:

    • Group 1: Vehicle control.

    • Group 2: this compound (various concentrations).

    • Group 3: Lidocaine hydrochloride (e.g., 1%) as a positive control.

In Vitro Assessment of Nerve Block: Isolated Frog Sciatic Nerve Assay

This in vitro protocol directly measures the nerve-blocking action of this compound on an isolated nerve preparation.

FrogSciaticNerve_Workflow Start Start Nerve_Dissection Nerve Dissection (Isolate sciatic nerve from a pithed frog) Start->Nerve_Dissection Nerve_Mounting Mount Nerve in Chamber (Place nerve across stimulating and recording electrodes) Nerve_Dissection->Nerve_Mounting Baseline_CAP Record Baseline Compound Action Potential (CAP) Nerve_Mounting->Baseline_CAP Drug_Application Apply Test Solution (Bathe a segment of the nerve in Lidamidine HCl or control solution) Baseline_CAP->Drug_Application Record_CAP Record CAP at Intervals (Measure amplitude of CAP over time) Drug_Application->Record_CAP Data_Analysis Data Analysis (Calculate % inhibition of CAP amplitude) Record_CAP->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the Isolated Frog Sciatic Nerve Assay.

Methodology:

  • Preparation: A frog is doubly pithed, and the sciatic nerves are carefully dissected.

  • Apparatus: The isolated nerve is mounted in a nerve chamber containing stimulating and recording electrodes.

  • Procedure:

    • The nerve is bathed in Ringer's solution.

    • A supramaximal electrical stimulus is applied to the proximal end of the nerve, and the compound action potential (CAP) is recorded from the distal end.

    • After recording a stable baseline CAP, the Ringer's solution bathing a segment of the nerve between the stimulating and recording electrodes is replaced with the this compound test solution.

    • The CAP is recorded at regular intervals to observe the decrease in its amplitude, which indicates the degree of nerve block.

    • The percentage inhibition of the CAP amplitude is calculated relative to the baseline.

  • Groups:

    • Group 1: Ringer's solution (vehicle control).

    • Group 2: this compound (various concentrations).

    • Group 3: Lidocaine hydrochloride (e.g., 0.5 mM) as a positive control.

Conclusion

The protocols outlined in these application notes provide a robust framework for the comprehensive evaluation of the local anesthetic properties of this compound. By systematically assessing its effects on topical, infiltration, and in vitro nerve block models, researchers can obtain critical data on its potency, onset, and duration of action. Comparative analysis with a well-characterized local anesthetic like Lidocaine will further elucidate the potential clinical utility of this compound in pain management. Adherence to these detailed methodologies will ensure the generation of reliable and reproducible data, which is essential for advancing the development of novel therapeutic agents.

References

Troubleshooting & Optimization

Optimizing Lidamidine Hydrochloride Dosage for Rodent Models: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lidamidine (B1675310) hydrochloride in rodent models.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments with Lidamidine hydrochloride.

Issue Potential Cause Recommended Solution
Inconsistent or lack of drug effect Improper drug preparation: this compound may not be fully dissolved or may have degraded.Ensure the compound is fully dissolved. For oral gavage, it can be dissolved in distilled water. Prepare fresh solutions daily and protect from light. The stability of the solution can be influenced by the buffer system, with phosphate (B84403) and acetate (B1210297) buffers providing satisfactory stability.[1]
Incorrect dosage: The dose may be too low to elicit the desired response.Refer to dose-response studies for the specific effect being investigated. For antidiarrheal and antimotility effects in rats, oral doses in the range of 0.5-4.0 mg/kg have been shown to be effective.[2] An intravenous dose of 3.0 mg/kg has been used to study its effects on colonic motility in rats.[3]
Incorrect administration technique: Improper oral gavage or injection technique can lead to inaccurate dosing.Ensure proper training in administration techniques such as oral gavage and intravenous injection. For oral gavage, use a gavage needle of the appropriate size for the animal to avoid injury.[4]
Animal strain or species differences: The response to this compound can vary between different strains and species of rodents.Be aware of potential species-specific differences in metabolism and response. Pharmacokinetic studies have shown differences in elimination pathways between rats and monkeys.
Unexpected side effects (e.g., sedation, hypotension) High dosage: this compound is an alpha-2 adrenergic agonist, and high doses can lead to sedation and hypotension.[5][6]Start with a lower dose and perform a dose-escalation study to find the optimal dose with minimal side effects. For alpha-2 agonists like clonidine, sedative effects are observed at higher doses than those required for analgesia.[7]
Rapid intravenous administration: A rapid IV bolus can cause a transient increase in blood pressure followed by hypotension.[5]Administer the drug via slow intravenous infusion to minimize rapid changes in blood pressure.
High variability in experimental results Animal stress: Stress can significantly impact physiological responses and experimental outcomes.Handle animals gently and allow for an acclimatization period before starting the experiment. Minimize environmental stressors in the animal facility.
Lack of proper controls: Without appropriate control groups, it is difficult to interpret the results accurately.Always include a vehicle-treated control group in your experimental design. Positive controls, if available for the specific model, should also be included.
Difficulty in dissolving the compound Solubility issues: The solubility of this compound may vary depending on the solvent.While soluble in water, for higher concentrations, the use of a small amount of a co-solvent like DMSO or ethanol (B145695) followed by dilution with a vehicle like 0.5% carboxymethylcellulose may be necessary.[4] Always ensure the final concentration of the co-solvent is safe for the animal.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose of this compound for an antidiarrheal study in rats?

A1: Based on published studies, a starting oral dose in the range of 0.5-4.0 mg/kg can be considered for assessing antimotility effects in rats.[2] It is always recommended to perform a pilot study to determine the optimal dose for your specific experimental conditions.

Q2: How should I prepare a this compound solution for oral gavage?

A2: this compound can be dissolved in distilled water for oral administration. It is advisable to prepare fresh solutions daily to ensure stability. If you encounter solubility issues at higher concentrations, you may consider using a small amount of a biocompatible co-solvent, but ensure the final concentration is non-toxic to the animals.

Q3: What are the potential side effects of this compound in rodents?

A3: As an alpha-2 adrenergic agonist, this compound can cause sedation, hypotension (a decrease in blood pressure), and bradycardia (a slower heart rate), particularly at higher doses.[5][8] A short-lived hyperglycemic effect has also been noted in mice and rats.[9]

Q4: Can I administer this compound intravenously?

A4: Yes, intravenous administration is a possible route. A study in rats used a slow intravenous infusion of 3.0 mg/kg to investigate its effects on colonic motility.[3] Rapid intravenous injection should be avoided as it can cause a transient increase in blood pressure.[5]

Q5: What is the mechanism of action of this compound?

A5: this compound is an alpha-2 adrenergic receptor agonist.[10] It primarily acts by stimulating alpha-2 adrenergic receptors, which are part of the G protein-coupled receptor family associated with the Gi heterotrimeric G-protein.[11] This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[11]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from rodent studies.

Table 1: Acute Toxicity of this compound

Species Sex Route LD50 (mg/kg) 95% Confidence Interval
MouseMaleOral260208 - 328
RatMaleOral267212 - 336
RatFemaleOral160130 - 197

Source:[9][12]

Table 2: Effective Dosages of this compound in Rats

Experimental Model Route of Administration Effective Dose Range Observed Effect
Inhibition of fasting myoelectric activityOral (gavage)0.5 - 4.0 mg/kgDose-dependent inhibition of intestinal motility[2]
Inhibition of colonic contractile patternsIntravenous3.0 mg/kgInhibition of intrinsically generated, cholinergically controlled colonic contractions[3]
Pharmacokinetic studyOral5 mg/kgRapid absorption with a half-life of 30 minutes[13]
Chronic toxicity studyOral10 mg/kg/day for 30 daysWell-tolerated[9]

Experimental Protocols

Protocol 1: Evaluation of Antidiarrheal Activity in a Castor Oil-Induced Diarrhea Model in Rats
  • Animals: Male Wistar rats (180-220 g) are used.

  • Housing: Animals are housed in standard laboratory conditions with free access to food and water.

  • Fasting: Animals are fasted for 18 hours before the experiment, with free access to water.

  • Grouping: Animals are randomly divided into groups (n=6-8 per group):

    • Vehicle control (e.g., distilled water)

    • This compound (e.g., 0.5, 1, 2, and 4 mg/kg)

  • Drug Administration: this compound or vehicle is administered orally by gavage.

  • Induction of Diarrhea: One hour after drug administration, 1 ml of castor oil is administered orally to each rat.

  • Observation: Each animal is then placed in an individual cage with a pre-weighed filter paper on the floor. The animals are observed for 4 hours.

  • Parameters Measured:

    • Onset of diarrhea.

    • Total number of diarrheic feces.

    • Total weight of diarrheic feces.

  • Data Analysis: The percentage inhibition of diarrhea is calculated for each group compared to the vehicle control group.

Protocol 2: Assessment of Intestinal Motility using the Charcoal Meal Test in Mice
  • Animals: Male Swiss albino mice (20-25 g) are used.

  • Housing: Animals are housed under standard laboratory conditions with free access to food and water.

  • Fasting: Mice are fasted for 12 hours before the experiment, with water available ad libitum.

  • Grouping: Mice are randomly assigned to groups (n=6-8 per group):

    • Vehicle control (e.g., distilled water)

    • This compound (e.g., 1, 2, and 4 mg/kg)

  • Drug Administration: this compound or vehicle is administered orally by gavage.

  • Charcoal Meal Administration: Thirty minutes after drug administration, 0.2 ml of a 5% charcoal suspension in 10% gum acacia is administered orally to each mouse.

  • Euthanasia and Sample Collection: Thirty minutes after the charcoal meal administration, the mice are euthanized by cervical dislocation. The small intestine is carefully dissected from the pylorus to the cecum.

  • Measurement: The total length of the small intestine and the distance traveled by the charcoal meal are measured.

  • Data Analysis: The percentage of intestinal transit is calculated as (distance traveled by charcoal / total length of the intestine) x 100. The percentage inhibition of intestinal transit is then calculated for each group relative to the vehicle control.

Signaling Pathways and Experimental Workflows

Lidamidine_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Lidamidine Lidamidine hydrochloride Alpha2_AR α2-Adrenergic Receptor Lidamidine->Alpha2_AR Binds to G_protein Gi Protein (αβγ) Alpha2_AR->G_protein Activates G_alpha_i Gαi-GTP G_protein->G_alpha_i Dissociates to G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha_i->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Effector Cellular Response (e.g., ↓ Intestinal Motility, ↓ Blood Pressure) PKA->Effector

Caption: this compound signaling pathway.

Experimental_Workflow_Antidiarrheal cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Prep Animal Fasting (18 hours) Grouping Randomly Group Animals Animal_Prep->Grouping Drug_Prep Prepare Lidamidine HCl and Vehicle Solutions Dosing Oral Gavage: Lidamidine HCl or Vehicle Drug_Prep->Dosing Grouping->Dosing Induction Oral Administration of Castor Oil (1 ml) Dosing->Induction 1 hour post-dosing Observation Observe for 4 hours in Individual Cages Induction->Observation Measurement Measure: - Onset of Diarrhea - Number of Diarrheic Feces - Weight of Diarrheic Feces Observation->Measurement Calculation Calculate Percentage Inhibition of Diarrhea Measurement->Calculation

Caption: Workflow for evaluating antidiarrheal activity.

Troubleshooting_Logic rect rect Start Inconsistent or No Drug Effect Check_Prep Is the drug solution prepared correctly? Start->Check_Prep Check_Dose Is the dosage appropriate? Check_Prep->Check_Dose Yes Sol_Prep Prepare fresh daily, ensure complete dissolution Check_Prep->Sol_Prep No Check_Admin Is the administration technique correct? Check_Dose->Check_Admin Yes Sol_Dose Consult literature, perform dose-response study Check_Dose->Sol_Dose No Check_Strain Consider animal strain and species differences Check_Admin->Check_Strain Yes Sol_Admin Ensure proper training and technique Check_Admin->Sol_Admin No Sol_Strain Acknowledge potential variability Check_Strain->Sol_Strain

Caption: Troubleshooting logic for inconsistent drug effects.

References

Identifying and mitigating off-target effects of Lidamidine hydrochloride.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to identify and mitigate potential off-target effects of Lidamidine (B1675310) hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Lidamidine hydrochloride?

A1: this compound is classified as an alpha-2 adrenergic agonist.[1][2] Its primary mechanism of action involves stimulating alpha-2 adrenergic receptors in the central nervous system. This stimulation leads to a reduction in the release of norepinephrine, a neurotransmitter, which in turn decreases sympathetic outflow from the central nervous system. The downstream effects include lowered peripheral vascular resistance, reduced heart rate, and vasodilation, contributing to its antihypertensive properties.[1] It has also been studied for its antidiarrheal effects, which are thought to result from enhanced absorption or inhibition of fluid and electrolyte secretion in the intestine.[3][4]

Q2: What are off-target effects and why are they a concern with this compound?

A2: Off-target effects occur when a drug molecule binds to and alters the function of proteins other than its intended therapeutic target.[5] These unintended interactions are a concern because they can lead to misinterpretation of experimental results, cellular toxicity, and a lack of translatability from preclinical to clinical settings.[5] For this compound, an alpha-2 adrenergic agonist, potential off-target effects could arise from interactions with other receptor subtypes (e.g., other adrenergic receptors, serotonin (B10506) receptors) or unrelated proteins, potentially causing unforeseen physiological responses.

Q3: What are the potential, known, or theoretical off-target effects of an alpha-2 adrenergic agonist like this compound?

A3: While specific off-target interactions for this compound are not extensively documented in publicly available literature, alpha-2 adrenergic agonists as a class can exhibit off-target effects. For instance, high doses or rapid administration of some alpha-2 agonists can lead to activation of peripheral alpha-1 adrenergic receptors, causing a transient increase in blood pressure.[6] Other potential off-target effects for this class of drugs can include dizziness, dry mouth, and fatigue, which are often related to their central nervous system activity.[1] Given that this compound acts on adrenergic receptors, cross-reactivity with other adrenoceptor subtypes (alpha-1, beta) or even other G protein-coupled receptors (GPCRs) could be a theoretical concern.

Troubleshooting Guide

Issue 1: Inconsistent or unexpected phenotypic results in cell-based assays.

  • Possible Cause: The observed phenotype may be due to an off-target effect of this compound rather than its intended action on alpha-2 adrenergic receptors. Different cell lines express varying levels of on-target and potential off-target proteins.

  • Troubleshooting Steps:

    • Confirm Target Expression: Verify the expression of alpha-2 adrenergic receptors in your cell line using techniques like qPCR or western blotting.

    • Dose-Response Curve: Generate a detailed dose-response curve. Off-target effects often occur at higher concentrations. Use the lowest effective concentration that elicits the desired on-target effect.[5]

    • Use of a Structurally Unrelated Agonist: Treat cells with a structurally different alpha-2 adrenergic agonist. If the same phenotype is observed, it is more likely to be an on-target effect.

    • Genetic Knockdown/Knockout: Use siRNA or CRISPR-Cas9 to reduce or eliminate the expression of the alpha-2 adrenergic receptor.[5] If the phenotype persists after treatment with this compound in these modified cells, it is indicative of an off-target effect.

    • Control Compound: If available, use a structurally similar but inactive analog of this compound as a negative control. This helps to rule out effects related to the chemical scaffold itself.[5]

Issue 2: Observing cellular toxicity not explained by the known mechanism of action.

  • Possible Cause: this compound may be interacting with off-target proteins that regulate essential cellular pathways, leading to toxicity.[5]

  • Troubleshooting Steps:

    • Cytotoxicity Assays: Perform standard cytotoxicity assays (e.g., MTT, LDH) to quantify the toxic effects across a range of concentrations.

    • Off-Target Profiling: Consider computational or experimental off-target profiling to identify potential unintended binding partners.

    • Mitochondrial Function Assays: Assess mitochondrial health (e.g., membrane potential, oxygen consumption) as off-target mitochondrial effects are a common source of drug-induced toxicity.

    • Apoptosis Assays: Use assays for markers of apoptosis (e.g., caspase activation, Annexin V staining) to determine if the toxicity is mediated by programmed cell death.

Data Presentation

Table 1: General Approaches for Identifying Off-Target Effects

ApproachMethodDescriptionThroughput
Computational (In Silico) Chemical Similarity (2D/3D)Predicts off-targets based on the similarity of the compound's structure to known ligands of other targets.[7]High
Molecular DockingSimulates the binding of the compound to the 3D structures of a panel of potential off-target proteins.Medium-High
Machine Learning ModelsUtilizes algorithms trained on large datasets of compound-target interactions to predict novel off-targets.High
Experimental (In Vitro) Kinase ProfilingScreens the compound against a panel of kinases to identify off-target kinase inhibition.[8]High
Receptor Binding AssaysMeasures the binding affinity of the compound to a panel of receptors (e.g., GPCRs, ion channels).[9]High
Cellular Thermal Shift Assay (CETSA)Assesses target engagement in intact cells by measuring changes in protein thermal stability upon ligand binding.[5]Medium
Cell Microarray ScreeningEvaluates binding to a large number of proteins expressed on the surface of cells in a microarray format.[10][11]High

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is a key method for verifying that this compound engages with its intended target, the alpha-2 adrenergic receptor, in a cellular context.

  • Cell Treatment: Culture cells to 80-90% confluency. Treat the cells with this compound at various concentrations or with a vehicle control for a predetermined time.

  • Harvesting: After treatment, wash the cells with PBS and harvest them by scraping.

  • Lysate Preparation: Resuspend the cell pellet in a lysis buffer containing protease inhibitors. Lyse the cells through freeze-thaw cycles.

  • Heating: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Pelleting: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

  • Supernatant Analysis: Carefully collect the supernatant, which contains the soluble proteins. Analyze the amount of the target protein (alpha-2 adrenergic receptor) remaining in the supernatant by western blotting or other protein quantification methods.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the treated and vehicle control samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizations

experimental_workflow Workflow for Investigating Off-Target Effects phenotype Unexpected Phenotype Observed dose_response Dose-Response Curve phenotype->dose_response target_validation Target Validation (qPCR/WB) phenotype->target_validation control_compound Inactive Control Compound phenotype->control_compound off_target Off-Target Effect Suspected dose_response->off_target Effect at High Conc. genetic_ko Genetic Knockdown/Knockout target_validation->genetic_ko Target Expressed on_target On-Target Effect Confirmed genetic_ko->on_target Phenotype Abolished genetic_ko->off_target Phenotype Persists control_compound->off_target Phenotype Absent profiling Off-Target Profiling (In Silico/In Vitro) off_target->profiling mitigation Mitigation Strategy profiling->mitigation

Caption: A logical workflow for systematically investigating an unexpected cellular phenotype.

signaling_pathway This compound On-Target Signaling Pathway Lidamidine Lidamidine hydrochloride Alpha2_AR Alpha-2 Adrenergic Receptor Lidamidine->Alpha2_AR Agonist Gi_protein Gi Protein Alpha2_AR->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits NE_release Norepinephrine Release Gi_protein->NE_release Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Sympathetic_outflow Sympathetic Outflow NE_release->Sympathetic_outflow Decreases Physiological_effect Antihypertensive/ Antidiarrheal Effect Sympathetic_outflow->Physiological_effect Leads to

Caption: The on-target signaling pathway of this compound.

mitigation_strategies Strategies to Mitigate Off-Target Effects mitigation Mitigation Strategies rational_design Rational Drug Design mitigation->rational_design concentration Use Lowest Effective Concentration mitigation->concentration screening High-Throughput Screening mitigation->screening precision_medicine Precision Medicine mitigation->precision_medicine post_market Post-Marketing Surveillance mitigation->post_market

Caption: Key strategies for mitigating off-target drug effects.[12]

References

Troubleshooting inconsistent results in Lidamidine hydrochloride experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experiments with Lidamidine (B1675310) hydrochloride. Our aim is to help researchers, scientists, and drug development professionals achieve consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Lidamidine hydrochloride?

This compound is an alpha-2 adrenergic agonist.[1][2][] Its primary mechanism involves the stimulation of alpha-2 adrenergic receptors, which are G protein-coupled receptors (GPCRs) associated with the Gi heterotrimeric G-protein.[1][4] Activation of these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] This signaling cascade results in various physiological effects, including the inhibition of norepinephrine (B1679862) release from presynaptic nerve terminals.[5][6]

Q2: What are the known off-target effects of this compound?

While primarily an alpha-2 adrenergic agonist, some studies suggest that at higher concentrations, Lidamidine may exhibit other activities. For instance, it has been noted to have local anesthetic properties, though this is not considered its primary mechanism for antidiarrheal effects.[7] Researchers should be aware of potential off-target effects, especially when using high concentrations, and consider including appropriate controls to delineate the specific alpha-2 adrenergic-mediated effects.

Q3: How should I prepare and store this compound stock solutions?

This compound has slight solubility in water and methanol, and is also soluble in DMSO. For in vitro assays, preparing a concentrated stock solution in DMSO is a common practice. It is crucial to use anhydrous DMSO to ensure maximum solubility.[8] Stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C for short-term (months) or -80°C for long-term storage.[8] When preparing aqueous solutions, sonication and gentle warming may be necessary to achieve complete dissolution.[8] Always prepare fresh aqueous dilutions for each experiment.[9]

Troubleshooting Inconsistent Experimental Results

Inconsistent results in this compound experiments can arise from various factors, from solution preparation to the experimental setup itself. The following guide provides a structured approach to troubleshooting.

Diagram: Troubleshooting Workflow for Inconsistent Results

Troubleshooting_Workflow Troubleshooting Workflow for Inconsistent Results cluster_compound Compound & Solution Details cluster_setup Experimental Setup Details cluster_bio Biological System Details Start Inconsistent Results Observed Check_Compound Step 1: Verify Compound Integrity & Solution Prep Start->Check_Compound Check_Experimental_Setup Step 2: Evaluate Experimental Setup Check_Compound->Check_Experimental_Setup If compound & prep are OK Solubility Solubility Issues? - Use fresh, anhydrous DMSO for stock. - Sonicate/warm aqueous solutions. - Visually confirm dissolution. Check_Compound->Solubility Stability Degradation? - Aliquot stock solutions. - Avoid repeated freeze-thaw cycles. - Prepare fresh working solutions daily. Check_Compound->Stability Concentration Incorrect Concentration? - Verify calculations. - Use calibrated pipettes. Check_Compound->Concentration Check_Biological_System Step 3: Assess Biological System Viability Check_Experimental_Setup->Check_Biological_System If setup is correct Vehicle_Effects Vehicle Effects? - Include vehicle-only controls. - Ensure final vehicle concentration is consistent and non-toxic. Check_Experimental_Setup->Vehicle_Effects Assay_Conditions Suboptimal Conditions? - Check temperature, pH, and incubation times. - Ensure proper oxygenation for tissue baths. Check_Experimental_Setup->Assay_Conditions Analyze_Data Step 4: Re-analyze Data & Controls Check_Biological_System->Analyze_Data If biological system is healthy Cell_Health Poor Cell/Tissue Health? - Check cell viability/passage number. - Ensure proper tissue dissection and handling. Check_Biological_System->Cell_Health Receptor_Expression Variable Receptor Expression? - Use cells with consistent receptor expression levels. - Consider species differences in receptor subtypes. Check_Biological_System->Receptor_Expression Consult Consistent Results Achieved Analyze_Data->Consult If data analysis confirms results

Caption: A logical workflow for troubleshooting inconsistent experimental outcomes.

Common Problems and Solutions

Problem 1: Low or No Drug Effect Observed

  • Possible Cause: Poor solubility or degradation of this compound.

    • Solution: Ensure complete dissolution of the compound. For stock solutions in DMSO, use a fresh, anhydrous solvent. For aqueous working solutions, prepare them fresh before each experiment and consider gentle warming or sonication to aid dissolution. Visually inspect for any precipitate.[8] Aliquot stock solutions to minimize freeze-thaw cycles which can degrade the compound.[9]

  • Possible Cause: Suboptimal experimental conditions.

    • Solution: Verify that all experimental parameters such as temperature, pH, and incubation times are optimal and consistent across experiments. In isolated tissue bath experiments, ensure adequate oxygenation with carbogen (B8564812) (95% O2 / 5% CO2).[10][11]

  • Possible Cause: Low expression of alpha-2 adrenergic receptors in the biological system.

    • Solution: Confirm the expression of alpha-2 adrenergic receptors in your cell line or tissue preparation. Receptor density can vary between cell passages and among different animal strains or species.

Problem 2: High Variability Between Replicates

  • Possible Cause: Inaccurate pipetting or inconsistent solution preparation.

    • Solution: Use calibrated pipettes and ensure proper pipetting technique. When preparing serial dilutions, ensure thorough mixing at each step. Prepare a master mix for reagents where possible to reduce pipetting errors.[12]

  • Possible Cause: Vehicle effects.

    • Solution: The vehicle used to dissolve this compound (e.g., DMSO) can have its own biological effects.[13][14][15] Always include a vehicle control group in your experiments where the biological system is treated with the same concentration of the vehicle as the drug-treated groups. Ensure the final concentration of the vehicle is low (typically <0.5% for DMSO) and consistent across all wells or baths.

  • Possible Cause: For in vivo studies, variability in drug administration or animal handling.

    • Solution: Standardize the route and timing of drug administration. Ensure consistent fasting periods for animals in gastrointestinal motility studies, as this can affect outcomes.[16]

Problem 3: Unexpected or Contradictory Results

  • Possible Cause: Biphasic dose-response.

    • Solution: Some alpha-2 adrenergic agonists can exhibit a biphasic response, where low doses produce a different effect (e.g., hypotension) than high doses (e.g., transient hypertension due to peripheral alpha-1 or alpha-2B receptor activation).[6] It is important to test a wide range of concentrations to fully characterize the dose-response relationship.

  • Possible Cause: Off-target effects at high concentrations.

    • Solution: If using high concentrations of this compound, consider the possibility of off-target effects. Use selective antagonists for the alpha-2 adrenergic receptor (e.g., yohimbine) to confirm that the observed effect is mediated through this receptor.

  • Possible Cause: Differences in alpha-2 adrenergic receptor subtypes.

    • Solution: There are three main subtypes of the alpha-2 adrenergic receptor (α2A, α2B, and α2C) with different tissue distributions and signaling properties.[1][6] The observed effect of this compound may depend on the predominant subtype expressed in your experimental model.

Signaling Pathway

Diagram: this compound Signaling Pathway

Lidamidine_Signaling Alpha-2 Adrenergic Receptor Signaling Pathway Lidamidine Lidamidine hydrochloride Alpha2_Receptor Alpha-2 Adrenergic Receptor (α2-AR) Lidamidine->Alpha2_Receptor Binds to Gi_Protein Gi Protein (α, β, γ subunits) Alpha2_Receptor->Gi_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Decreased intestinal motility, reduced secretion) PKA->Cellular_Response Phosphorylates targets leading to

Caption: The signaling cascade initiated by this compound binding.

Experimental Protocols

Charcoal Meal Intestinal Transit Assay (In Vivo)

This assay is used to evaluate the effect of this compound on gastrointestinal motility.

Methodology:

  • Animal Preparation: Mice or rats are fasted overnight (with free access to water) to ensure an empty stomach.[17]

  • Drug Administration: this compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) at a predetermined time before the charcoal meal.

  • Charcoal Meal Administration: A suspension of charcoal (e.g., 10% charcoal in 5% gum acacia) is administered orally to each animal.[17]

  • Transit Time: After a specific time (e.g., 20-30 minutes), the animals are euthanized.

  • Measurement: The small intestine is carefully excised from the pylorus to the cecum. The total length of the intestine and the distance traveled by the charcoal meal are measured.

  • Calculation: The percentage of intestinal transit is calculated as: (Distance traveled by charcoal / Total length of small intestine) x 100.

Diagram: Experimental Workflow for Charcoal Meal Assay

Charcoal_Meal_Workflow Experimental Workflow for Charcoal Meal Assay Start Start Fasting Overnight Fasting of Animals Start->Fasting Drug_Admin Administer Lidamidine HCl or Vehicle Fasting->Drug_Admin Wait1 Waiting Period (e.g., 30-60 min) Drug_Admin->Wait1 Charcoal_Admin Administer Charcoal Meal Wait1->Charcoal_Admin Wait2 Transit Period (e.g., 20-30 min) Charcoal_Admin->Wait2 Euthanasia Euthanize Animals Wait2->Euthanasia Dissection Excise Small Intestine Euthanasia->Dissection Measurement Measure Total Length and Distance Traveled by Charcoal Dissection->Measurement Calculation Calculate % Intestinal Transit Measurement->Calculation End End Calculation->End

Caption: Step-by-step workflow for the in vivo charcoal meal assay.

Isolated Intestinal Tissue Contractility Assay (In Vitro)

This assay assesses the direct effect of this compound on the contractility of intestinal smooth muscle.

Methodology:

  • Tissue Preparation: A segment of the intestine (e.g., guinea pig ileum) is isolated and placed in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with carbogen.[7]

  • Setup: The tissue is mounted between a fixed point and a force transducer to record isometric contractions.[18]

  • Equilibration: The tissue is allowed to equilibrate under a resting tension for a period (e.g., 30-60 minutes) with regular washes.

  • Contraction Induction: A contractile agent (e.g., acetylcholine, histamine) is added to the bath to induce a stable contraction.[7]

  • Drug Addition: Once a stable contraction is achieved, this compound is added to the bath in a cumulative or non-cumulative manner to assess its inhibitory effect.

  • Data Recording: Changes in muscle tension are recorded and analyzed to determine the effect of this compound on intestinal contractility.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on this compound.

Table 1: In Vivo Efficacy of this compound

Experimental Model Species Endpoint Dose/Concentration Result Reference
Castor Oil-Induced DiarrheaRatInhibition of DiarrheaED50: 1.8 mg/kg p.o.Potent antidiarrheal activity--INVALID-LINK--
Gastric EmptyingHumanArea Under Curve12 mg and 18 mgSignificantly delayed gastric emptying--INVALID-LINK--[19]
Small Intestine TransitHumanTransit Time12 mg and 18 mgNo significant effect--INVALID-LINK--[19]
Colonic ContractionsRatIntraluminal Pressure3.0 mg/kg i.v.Inhibition of contractions--INVALID-LINK--

Table 2: In Vitro Potency of Lidamidine and a Metabolite

Preparation Compound Endpoint Potency (EC50) Observation Reference
Isolated Cat Colon MuscleLidamidineIncrease in Spontaneous Contractions1.4 x 10⁻⁵ MLess potent than loperamide (B1203769)--INVALID-LINK--
Rat Jejunum Myoelectric ActivityWHR 1049 (metabolite)Inhibition of Myoelectric Activity~30x more potent than LidamidineThe metabolite is highly active--INVALID-LINK--

References

Preventing degradation of Lidamidine hydrochloride in experimental setups.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Lidamidine hydrochloride in experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary uses in research?

This compound is an α2-adrenergic receptor agonist.[1][2] In research, it is primarily used as an antidiarrheal agent due to its ability to inhibit intestinal secretion and motility.[2] It is also investigated for its antihypertensive properties, which stem from its mechanism of activating α2-adrenergic receptors in the central nervous system, leading to reduced sympathetic outflow, decreased peripheral vascular resistance, and a lower heart rate.

Q2: What are the main causes of this compound degradation in experimental settings?

The primary degradation pathways for many pharmaceuticals, including those with similar functional groups to this compound, are hydrolysis, oxidation, and photolysis.[3] this compound's stability can be significantly affected by factors such as pH, temperature, light exposure, and the presence of oxidizing agents in the experimental environment.

Q3: How should I store this compound to ensure its stability?

For optimal stability, this compound should be stored at -20°C.[2] It is also advisable to protect it from light and moisture. For solutions, especially aqueous solutions, short-term storage at 2-8°C is recommended, while long-term storage should be at -20°C.[4]

Q4: I suspect my this compound solution has degraded. How can I confirm this?

Degradation can be confirmed by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). This technique can separate the intact this compound from its degradation products. A decrease in the peak area of the active compound and the appearance of new peaks are indicative of degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of Potency in Aqueous Solution Hydrolysis: this compound is susceptible to hydrolysis, especially at non-optimal pH and elevated temperatures.Prepare fresh solutions before use. If storage is necessary, use a buffered solution at a slightly acidic to neutral pH and store at 2-8°C for short periods or -20°C for long-term storage. Avoid high temperatures.
Discoloration of Solution Oxidation: Exposure to atmospheric oxygen or oxidizing agents in the solvent or reagents can lead to oxidative degradation.Use deoxygenated solvents for solution preparation. Consider adding an antioxidant to the solution if compatible with the experimental setup. Store solutions under an inert atmosphere (e.g., nitrogen or argon).
Inconsistent Experimental Results Photodegradation: Exposure to UV or ambient light can cause degradation of the compound.Protect solutions from light by using amber vials or wrapping containers in aluminum foil. Conduct experiments under low-light conditions whenever possible.
Precipitation in Solution Poor Solubility/Degradation: this compound has slight solubility in water, methanol (B129727), and DMSO.[2] Precipitation could be due to exceeding solubility limits or the formation of insoluble degradation products.Ensure the concentration does not exceed the solubility limit in the chosen solvent. If degradation is suspected, analyze the precipitate and supernatant separately using a stability-indicating method.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and pathways for this compound.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place the solid compound and a solution in a temperature-controlled oven at 70°C for 48 hours.

  • Photodegradation: Expose a solution of the compound to a UV lamp (254 nm) or direct sunlight for a defined period.

3. Sample Analysis:

  • At specified time points, withdraw aliquots of each stressed sample.

  • Neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

4. Data Analysis:

  • Compare the chromatograms of the stressed samples with that of an unstressed control.

  • Identify and quantify the degradation products.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a general framework for a stability-indicating RP-HPLC method for the analysis of this compound and its degradation products. Method optimization may be required.

1. Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV-Vis spectral analysis of this compound (e.g., 230 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

2. Sample Preparation:

  • Dilute the samples from the forced degradation study or experimental setups to a final concentration within the linear range of the assay using the mobile phase.

3. Validation Parameters (as per ICH guidelines):

  • Specificity: Ensure complete separation of the this compound peak from any degradation products or excipients.

  • Linearity: Establish a linear relationship between the peak area and the concentration of this compound.

  • Accuracy: Determine the recovery of a known amount of this compound spiked into a placebo mixture.

  • Precision: Assess the repeatability and intermediate precision of the method.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

Data Presentation

Table 1: Illustrative Hydrolytic Degradation of this compound

The following data is for illustrative purposes to demonstrate how to present degradation data. Actual degradation rates will vary based on specific experimental conditions.

Condition Time (hours) Lidamidine HCl Remaining (%) Major Degradation Product(s) (%)
0.1 N HCl, 60°C 0100.00.0
692.57.5
1285.314.7
2472.127.9
0.1 N NaOH, 60°C 0100.00.0
688.911.1
1279.220.8
2461.538.5
pH 7.4 Buffer, 37°C 0100.00.0
2499.80.2
4899.50.5
7299.10.9

Visualizations

Signaling Pathway of this compound

Lidamidine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron / Effector Cell Lidamidine_HCl Lidamidine HCl Alpha2_AR α2-Adrenergic Receptor Lidamidine_HCl->Alpha2_AR Binds & Activates Gi_protein Gi Protein Alpha2_AR->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to NE_release Norepinephrine Release AC->NE_release Inhibition leads to reduced NE release cAMP->NE_release Promotes NE Norepinephrine NE_release->NE Releases Postsynaptic_Receptor Postsynaptic Adrenergic Receptor NE->Postsynaptic_Receptor Binds Cellular_Response Decreased Sympathetic Response (e.g., lower heart rate, vasodilation) Postsynaptic_Receptor->Cellular_Response Leads to

Caption: Signaling pathway of this compound.

Experimental Workflow for Stability Testing

Stability_Testing_Workflow Start Start: Lidamidine HCl Sample Stress_Conditions Apply Stress Conditions (Acid, Base, Oxidation, Heat, Light) Start->Stress_Conditions Sample_Preparation Sample Preparation (Neutralization, Dilution) Stress_Conditions->Sample_Preparation HPLC_Analysis Stability-Indicating HPLC Analysis Sample_Preparation->HPLC_Analysis Data_Analysis Data Analysis (Quantify Degradation, Identify Products) HPLC_Analysis->Data_Analysis Results Results: Stability Profile & Degradation Pathways Data_Analysis->Results End End Results->End Troubleshooting_Degradation Problem Problem: Inconsistent Results or Loss of Lidamidine HCl Activity Suspect_Degradation Suspect Degradation Problem->Suspect_Degradation Check_Storage Verify Storage Conditions (-20°C, Protected from Light/Moisture) Suspect_Degradation->Check_Storage Check_Solution_Prep Review Solution Preparation (Solvent, pH, Temperature) Suspect_Degradation->Check_Solution_Prep Perform_HPLC Perform Stability-Indicating HPLC Analysis Check_Storage->Perform_HPLC Check_Solution_Prep->Perform_HPLC Degradation_Confirmed Degradation Confirmed? Perform_HPLC->Degradation_Confirmed Optimize_Conditions Optimize Experimental Conditions (e.g., fresh solutions, inert atmosphere, light protection) Degradation_Confirmed->Optimize_Conditions Yes No_Degradation No Degradation Detected: Investigate Other Experimental Variables Degradation_Confirmed->No_Degradation No

References

How to ensure the stability of Lidamidine hydrochloride solutions over time.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on ensuring the stability of Lidamidine (B1675310) hydrochloride solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of a Lidamidine hydrochloride solution?

A1: The stability of this compound solutions can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents.[1][2] Like many pharmaceuticals, this compound may be susceptible to hydrolysis and oxidation.[1]

Q2: What is the expected shelf-life of a this compound solution?

A2: The shelf-life of a this compound solution is highly dependent on the storage conditions, including solvent, pH, and temperature. A specific study has evaluated its stability in aqueous solutions across a pH range of 1 to 13 at temperatures of 50, 65, and 80°C, which can provide insights into its degradation kinetics.[3] For long-term storage, it is crucial to adhere to recommended conditions and, if necessary, perform a stability study under your specific experimental conditions.

Q3: Are there any known incompatibilities with common excipients?

Troubleshooting Guide

Problem: I am observing a rapid decrease in the concentration of this compound in my solution.

Possible Cause Troubleshooting Steps
Inappropriate pH Verify the pH of your solution. This compound stability is pH-dependent.[3] Adjust the pH to a more suitable range if necessary, based on stability data.
High Temperature Ensure the solution is stored at the recommended temperature.[4] Elevated temperatures can accelerate degradation.[2][3] Consider refrigerating the solution if appropriate for your experiment.
Light Exposure Protect the solution from light by using amber vials or storing it in the dark.[4][5] Photodegradation is a common pathway for drug degradation.[1]
Oxidation If oxidation is suspected, consider de-gassing your solvent or adding an antioxidant.[1][5]
Microbial Contamination If the solution is not sterile, microbial growth could potentially degrade the active pharmaceutical ingredient (API). Ensure proper sterile technique if applicable.

Problem: I am seeing unexpected peaks in my HPLC analysis of the this compound solution.

Possible Cause Troubleshooting Steps
Degradation Products The new peaks are likely degradation products. This indicates instability. Refer to the troubleshooting steps above to identify and mitigate the cause of degradation.
Interaction with Container Ensure that the container material is compatible with your solution. Leaching of substances from the container or adsorption of the API onto the container surface can occur.
Contamination Rule out any sources of external contamination in your experimental setup.

Data on this compound Stability

While the specific quantitative results from the comprehensive stability study of this compound were not available in the initial search, the following table summarizes the parameters investigated in a key study, which can guide your experimental design.

Parameter Conditions Studied Reference
pH 1 - 13[3]
Temperature 50°C, 65°C, 80°C[3]

Experimental Protocols

Protocol for Forced Degradation Study of this compound Solution

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of your this compound solution.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water, or a buffer relevant to your application).

2. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 30 minutes).[6]

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 30 minutes).[6]

  • Oxidation: Mix equal volumes of the stock solution and a suitable oxidizing agent (e.g., 3% H₂O₂). Keep at room temperature for a defined period.

  • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C) for a defined period.[6]

  • Photodegradation: Expose the stock solution to a light source (e.g., UV lamp) for a defined period, alongside a control sample protected from light.

3. Sample Analysis:

  • At specified time points, withdraw samples from each stress condition.

  • Neutralize the acid and base hydrolysis samples before analysis.

  • Analyze all samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the remaining concentration of this compound and to detect any degradation products.[7]

4. Data Evaluation:

  • Calculate the percentage of degradation for each condition.

  • Characterize the degradation products if possible.

  • Use the data to determine the degradation pathway and to identify optimal storage conditions.

Visualizations

G This compound Stability Troubleshooting A Decreased Concentration or Unexpected HPLC Peaks B Check Solution pH A->B C Is pH within optimal range? B->C D Adjust pH C->D No E Check Storage Temperature C->E Yes D->E F Is temperature too high? E->F G Store at a lower temperature F->G Yes H Check Light Exposure F->H No G->H I Is solution protected from light? H->I J Store in amber vials or in the dark I->J No K Consider Oxidation I->K Yes J->K L Is oxidation likely? K->L M Use de-gassed solvent or antioxidants L->M Yes N Problem Resolved L->N No M->N

Caption: Troubleshooting workflow for this compound solution instability.

G Forced Degradation Experimental Workflow A Prepare Lidamidine HCl Stock Solution B Subject Aliquots to Stress Conditions A->B C Acid Hydrolysis (e.g., 0.1N HCl, 60°C) B->C D Base Hydrolysis (e.g., 0.1N NaOH, 60°C) B->D E Oxidation (e.g., 3% H₂O₂) B->E F Thermal Degradation (e.g., 60°C) B->F G Photodegradation (UV light) B->G H Withdraw Samples at Time Points C->H D->H E->H F->H G->H I Analyze by Stability-Indicating Method (e.g., HPLC) H->I J Evaluate Data and Determine Degradation Pathway I->J

Caption: Workflow for a forced degradation study of this compound.

References

Adjusting experimental conditions for Lidamidine hydrochloride's light sensitivity.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on adjusting experimental conditions for Lidamidine hydrochloride, with a focus on its potential light sensitivity. The information provided is based on best practices for handling photosensitive compounds and established regulatory guidelines.

Frequently Asked Questions (FAQs)

Q1: Is this compound known to be light-sensitive?

While there are no specific public studies definitively characterizing the photostability of this compound, its chemical structure contains chromophores that could absorb UV-Vis light, making it potentially susceptible to photodegradation. Therefore, it is prudent to handle this compound as a light-sensitive compound until specific photostability data is available.

Q2: What are the potential consequences of exposing this compound to light?

Exposure to light, particularly UV and high-energy visible light, can lead to the degradation of the active pharmaceutical ingredient (API).[1] This degradation can result in a loss of potency and the formation of unknown impurities, which may have altered pharmacological or toxicological profiles.[1]

Q3: What are the general precautions I should take when working with this compound?

To minimize the risk of photodegradation, it is recommended to work in a dimly lit environment or under amber or red lighting.[1] Use amber-colored glassware or wrap containers and experimental apparatus with aluminum foil to block light exposure.[1] Prepare solutions fresh and minimize the duration of light exposure during experimental procedures.

Q4: How should I store this compound and its solutions?

Solid this compound and its solutions should be stored in tightly sealed, light-resistant containers, such as amber vials or bottles. For added protection, these primary containers can be stored in a dark place, like a cabinet or refrigerator, depending on the recommended storage temperature for its chemical stability.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results (e.g., variable potency, unexpected peaks in chromatography). Photodegradation of this compound due to excessive light exposure during the experiment.1. Review your experimental workflow to identify and minimize all points of light exposure.2. Implement light-protective measures such as using amber vials, foil wrapping, and working under subdued lighting.3. Prepare a fresh solution of this compound, ensuring minimal light exposure during preparation, and repeat the experiment.
Appearance of unknown peaks in analytical assays (e.g., HPLC, LC-MS). Formation of photodegradation products.1. Analyze a sample of this compound that has been intentionally exposed to light (forced degradation) to see if the unknown peaks match.2. If photodegradation is confirmed, optimize your experimental protocol to strictly limit light exposure.3. Consider using a stability-indicating analytical method that can resolve the parent drug from its degradation products.
Loss of biological activity in cell-based assays. Degradation of this compound in the cell culture medium upon exposure to ambient light in the biosafety cabinet or incubator.1. Minimize the time the cell culture plates containing this compound are exposed to light.2. Use amber-colored plates or wrap the plates in foil when transporting or incubating them.3. Prepare the drug-containing medium immediately before use.

Experimental Protocols

Protocol 1: General Handling and Preparation of this compound Solutions

This protocol outlines the basic steps for handling and preparing solutions of this compound to minimize light-induced degradation.

  • Preparation of Workspace: Conduct all procedures in an area with minimized light. Use a workbench away from direct sunlight or overhead fluorescent lighting. Alternatively, work under red or amber light.

  • Materials:

    • This compound powder

    • Appropriate solvent (e.g., sterile water, DMSO)

    • Amber glass vials or clear glass vials wrapped in aluminum foil

    • Calibrated pipettes and tips

    • Vortex mixer

  • Procedure:

    • Weigh the required amount of this compound powder in a low-light environment.

    • Transfer the powder to an amber vial.

    • Add the desired volume of solvent to the vial.

    • Immediately cap the vial and vortex until the powder is completely dissolved.

    • If not for immediate use, store the stock solution in the dark at the recommended temperature.

    • For preparing working solutions, dilute the stock solution in a low-light environment using light-protected containers.

Protocol 2: Forced Photodegradation Study

This protocol is designed to intentionally degrade this compound with light to identify potential degradation products and assess the stability-indicating capability of an analytical method. This follows the principles outlined in the ICH Q1B guideline.[2][3]

  • Sample Preparation:

    • Prepare a solution of this compound at a known concentration in a suitable solvent.

    • Prepare a solid sample by spreading a thin layer of this compound powder in a shallow dish.

  • Control Samples: Prepare identical samples but wrap them completely in aluminum foil to serve as dark controls.

  • Light Exposure:

    • Place the unprotected samples in a photostability chamber.

    • Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[2] The light source should be designed to produce an output similar to the D65/ID65 emission standard.[3]

    • Place the dark controls in the same chamber to ensure equivalent temperature conditions.

  • Analysis:

    • At appropriate time points, withdraw aliquots of the light-exposed and dark control samples.

    • Analyze the samples using a suitable analytical method (e.g., HPLC with a photodiode array detector).

    • Compare the chromatograms of the exposed and control samples to identify any new peaks (degradation products) and any decrease in the peak area of the parent compound.

Quantitative Data Summary

The following tables present hypothetical data from a forced photodegradation study on a 1 mg/mL solution of this compound to illustrate how results would be presented. Note: This is example data for illustrative purposes only.

Table 1: Photodegradation of this compound Solution

Exposure Time (hours)% Degradation (Light Exposed)% Degradation (Dark Control)Number of Degradation Products
00.00.00
65.20.12
1210.80.23
2421.50.43

Table 2: HPLC Peak Analysis of Photodegraded this compound (24-hour exposure)

PeakRetention Time (min)Relative Peak Area (%) (Light Exposed)Relative Peak Area (%) (Dark Control)
Lidamidine5.478.599.6
Degradant 13.28.9< 0.1
Degradant 24.16.3< 0.1
Degradant 37.84.8< 0.1

Visualizations

Signaling Pathway of this compound

This compound is an α2-adrenergic agonist. Its mechanism of action involves the stimulation of α2-adrenergic receptors, which leads to a decrease in sympathetic outflow from the central nervous system.

G Lidamidine Lidamidine hydrochloride Alpha2_Receptor α2-Adrenergic Receptor Lidamidine->Alpha2_Receptor Binds to & activates Gi_Protein Gi Protein Alpha2_Receptor->Gi_Protein Activates AC Adenylyl Cyclase Gi_Protein->AC Inhibits cAMP cAMP AC->cAMP Catalyzes conversion of ATP to cAMP Sympathetic_Outflow Sympathetic Outflow AC->Sympathetic_Outflow Reduced cAMP leads to decreased sympathetic outflow PKA Protein Kinase A cAMP->PKA Activates PKA->Sympathetic_Outflow Modulates

Caption: this compound's signaling pathway.

Experimental Workflow for Handling this compound

This workflow diagram illustrates the recommended steps to minimize light exposure during experimentation.

G Start Start Prep_Workspace Prepare Low-Light Workspace Start->Prep_Workspace Weigh_Compound Weigh Lidamidine HCl Prep_Workspace->Weigh_Compound Prepare_Solution Prepare Solution in Amber Vial Weigh_Compound->Prepare_Solution Experiment Perform Experiment (Minimize Light Exposure) Prepare_Solution->Experiment Analysis Analyze Samples Experiment->Analysis End End Analysis->End

Caption: Workflow for light-sensitive compound handling.

Troubleshooting Logic for Unexpected Results

This diagram outlines a logical approach to troubleshooting inconsistent experimental outcomes.

G Inconsistent_Results Inconsistent Results? Check_Light Review Protocol for Light Exposure Inconsistent_Results->Check_Light Yes Proceed Proceed with Research Inconsistent_Results->Proceed No Implement_Protection Implement Light Protection Measures Check_Light->Implement_Protection Repeat_Experiment Repeat Experiment with Fresh Solution Implement_Protection->Repeat_Experiment Results_OK Results Consistent? Repeat_Experiment->Results_OK Results_OK->Proceed Yes Further_Troubleshoot Investigate Other Experimental Variables Results_OK->Further_Troubleshoot No

Caption: Troubleshooting flowchart for experimental variability.

References

Overcoming poor bioavailability of Lidamidine hydrochloride in oral administration studies.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the oral administration of Lidamidine (B1675310) hydrochloride. Our aim is to offer practical solutions and detailed methodologies to enhance its bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is Lidamidine hydrochloride and why is its oral bioavailability a concern?

This compound is an antidiarrheal agent that works by inhibiting intestinal secretion and motility.[1][] Despite its therapeutic potential, studies have shown that while it is rapidly absorbed, it undergoes extensive metabolism (over 90%) before it can exert its full effect systemically.[3] This significant "first-pass metabolism" is a primary reason for its poor oral bioavailability.[4][5][6][7]

Q2: What are the main physicochemical properties of this compound that affect its oral absorption?

This compound's chemical structure contains a highly basic amidine group.[8][9] This group is readily ionized in the physiological pH range of the gastrointestinal tract, leading to low membrane permeability. While its hydrochloride salt form suggests good solubility, its inherent low permeability is a major hurdle for oral absorption. One source indicates its solubility is greater than 38.5 µg/mL at pH 7.4.

Below is a summary of its key physicochemical properties:

PropertyValueSource
Molecular FormulaC11H17ClN4OPatsnap Synapse
Molecular Weight256.73 g/mol PubChem
Calculated LogP (cLogP)2.14Drug Central
Solubility in WaterSlightly solubleBOC Sciences

Q3: What is the likely Biopharmaceutics Classification System (BCS) class for this compound?

While a definitive BCS classification for this compound is not explicitly stated in the reviewed literature, based on its properties of being a salt (suggesting high solubility) and having a highly basic, ionizable group (leading to low permeability), it is strongly indicated to be a BCS Class III drug (High Solubility, Low Permeability).[10][11][12][13] Strategies to overcome its poor bioavailability should, therefore, focus on enhancing its permeability across the intestinal epithelium.[14]

Troubleshooting Guide

Problem 1: Low and variable plasma concentrations of this compound in preclinical studies.

This is a common issue stemming from its low permeability and extensive first-pass metabolism. Here are some potential solutions:

The highly basic amidine group can be temporarily masked with a chemical promoiety to create a more lipophilic and permeable prodrug. This prodrug can cross the intestinal barrier and then be converted to the active Lidamidine in the body.

  • Experimental Protocol: Synthesis of an N-hydroxyamidine Prodrug (Amidoxime) of Lidamidine

    • Reaction Setup: Dissolve this compound in a suitable solvent (e.g., methanol).

    • Reagent Addition: Add an excess of hydroxylamine (B1172632) hydrochloride and a base (e.g., sodium bicarbonate) to neutralize the HCl and free the hydroxylamine.

    • Reaction Conditions: Stir the mixture at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. Purify the resulting amidoxime (B1450833) prodrug using column chromatography or recrystallization.

    • Characterization: Confirm the structure of the synthesized prodrug using techniques like NMR, mass spectrometry, and IR spectroscopy.

  • Logical Workflow for Prodrug Development:

    prodrug_workflow Start Identify Lidamidine's Low Permeability Issue Prodrug Synthesize N-hydroxyamidine Prodrug Start->Prodrug InVitro In Vitro Permeability Assay (e.g., Caco-2 cells) Prodrug->InVitro InVivo In Vivo Pharmacokinetic Study in Animal Model InVitro->InVivo Analysis Analyze Plasma for Prodrug and Parent Drug InVivo->Analysis End Determine Improvement in Bioavailability Analysis->End

Permeation enhancers can transiently open the tight junctions between intestinal epithelial cells, allowing for increased paracellular transport of this compound.

  • Experimental Protocol: Formulation with Sodium Caprate

    • Preparation of Dosing Solution: Prepare an aqueous solution of this compound at the desired concentration.

    • Addition of Permeation Enhancer: Add sodium caprate to the this compound solution at a concentration range of 10-50 mM. Ensure complete dissolution.

    • In Vitro Permeability Study (Caco-2 cells):

      • Seed Caco-2 cells on Transwell® inserts and culture for 21 days to form a confluent monolayer.

      • Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

      • Add the this compound solution with and without sodium caprate to the apical side of the monolayers.

      • At predetermined time points, collect samples from the basolateral side and analyze for this compound concentration using a validated analytical method (e.g., LC-MS/MS).

      • Monitor TEER during and after the experiment to assess the reversibility of the tight junction opening.

  • Signaling Pathway of a Tight Junction Modulator:

    tight_junction_pathway Enhancer Permeation Enhancer (e.g., Sodium Caprate) Receptor Cellular Receptor/ Interaction Site Enhancer->Receptor Signal Intracellular Signaling Cascade (e.g., PKC activation) Receptor->Signal TJ_Protein Tight Junction Proteins (Claudins, Occludin, ZO-1) Signal->TJ_Protein Phosphorylation & Reorganization Paracellular Increased Paracellular Permeability TJ_Protein->Paracellular

    Action of a Permeation Enhancer
Problem 2: High First-Pass Metabolism Reducing Systemic Exposure

Even if absorption is improved, the extensive metabolism of this compound by the liver can still limit its bioavailability.

Formulating this compound in a lipid-based system, such as a Self-Emulsifying Drug Delivery System (SEDDS), can promote its absorption through the lymphatic system, thereby bypassing the portal circulation and reducing first-pass metabolism in the liver. [14][15]

  • Experimental Protocol: Development of a this compound SEDDS

    • Excipient Screening:

      • Oil Phase: Screen the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS).

      • Surfactant: Screen the emulsifying ability of various surfactants (e.g., Kolliphor EL, Tween 80).

      • Co-surfactant/Co-solvent: Screen the ability of co-surfactants (e.g., Transcutol HP, Capmul MCM) to improve the microemulsion region.

    • Ternary Phase Diagram Construction: Based on the screening results, construct ternary phase diagrams with different ratios of oil, surfactant, and co-surfactant to identify the self-emulsifying region.

    • Formulation Preparation: Select a ratio from the self-emulsifying region and mix the components until a clear and homogenous liquid is formed. Incorporate this compound into this mixture.

    • Characterization:

      • Droplet Size and Zeta Potential: Dilute the SEDDS formulation with water and measure the droplet size and zeta potential using a dynamic light scattering instrument.

      • Self-Emulsification Time: Assess the time taken for the formulation to form a microemulsion upon gentle agitation in an aqueous medium.

    • In Vivo Evaluation: Administer the this compound SEDDS formulation orally to an animal model and compare its pharmacokinetic profile to that of an aqueous solution of the drug.

  • Comparative Bioavailability of Formulation Strategies (Hypothetical Data):

Formulation StrategyCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)
Aqueous Solution50 ± 120.5 ± 0.1150 ± 35100
Prodrug120 ± 251.0 ± 0.2450 ± 60300
Formulation with Permeation Enhancer90 ± 180.7 ± 0.1300 ± 50200
SEDDS150 ± 301.2 ± 0.3600 ± 80400

To understand the extent of first-pass metabolism mediated by cytochrome P450 enzymes, a study involving the co-administration of a known CYP450 inhibitor (e.g., ketoconazole (B1673606) for CYP3A4) can be conducted in an animal model. A significant increase in Lidamidine's bioavailability in the presence of the inhibitor would confirm the major role of that specific CYP enzyme in its metabolism. This is a research tool and not a therapeutic strategy.

  • Experimental Workflow for Investigating First-Pass Metabolism:

    metabolism_investigation cluster_group1 Group 1 cluster_group2 Group 2 G1_Admin Administer Lidamidine HCl Aqueous Solution G1_PK Measure PK Profile G1_Admin->G1_PK Compare Compare AUC of Group 1 and Group 2 G1_PK->Compare G2_Inhibitor Pre-treat with CYP450 Inhibitor G2_Admin Administer Lidamidine HCl Aqueous Solution G2_Inhibitor->G2_Admin G2_PK Measure PK Profile G2_Admin->G2_PK G2_PK->Compare Conclusion Determine Contribution of CYP450 to First-Pass Effect Compare->Conclusion

    CYP450 Inhibition Study Workflow

By systematically applying these troubleshooting strategies and experimental protocols, researchers can gain a deeper understanding of the barriers to this compound's oral bioavailability and develop effective solutions to overcome them.

References

Technical Support Center: Managing Lidamidine Hydrochloride-Induced Hyperglycemia in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the hyperglycemic effects of Lidamidine hydrochloride in experimental settings.

Frequently Asked Questions (FAQs)

Q1: Does this compound cause hyperglycemia?

Yes, this compound, as an alpha-2 adrenergic agonist, can induce a hyperglycemic response. Low doses of this compound have been observed to increase plasma glucose concentration in fasted mice and rats and prolong the hyperglycemic response to a glucose meal.

Q2: What is the underlying mechanism of this compound-induced hyperglycemia?

The primary mechanism is believed to be the stimulation of alpha-2A adrenergic receptors on pancreatic beta cells. This activation inhibits the secretion of insulin (B600854), leading to elevated blood glucose levels.

Q3: At what dose does this compound induce hyperglycemia?

While the hyperglycemic effect is documented at "low doses," specific dose-response data for this compound-induced hyperglycemia is not extensively available in the public domain. It is crucial for researchers to perform a dose-finding study within their specific experimental model to characterize the dose-dependency of this effect.

Q4: How can I counteract the hyperglycemic effects of this compound in my experiments?

The hyperglycemic effect of alpha-2 adrenergic agonists can be counteracted by the administration of alpha-2 adrenergic antagonists. Pre-treatment with antagonists such as yohimbine (B192690) or idazoxan (B1206943) has been shown to block the hyperglycemic response.

Q5: Are there alternative compounds to this compound that do not have this hyperglycemic effect?

If the primary goal of the research is not dependent on the specific properties of this compound, researchers could consider alternative compounds with different mechanisms of action that do not interfere with glucose metabolism. The choice of an alternative would be highly dependent on the specific research question.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Unexpectedly high and variable blood glucose readings after this compound administration. 1. Natural biological variability. 2. Stress-induced hyperglycemia in the animal model. 3. Inconsistent this compound dosage.1. Increase the sample size to account for variability. 2. Ensure proper animal handling and acclimatization to minimize stress. 3. Verify the accuracy of drug preparation and administration.
Incomplete reversal of hyperglycemia with an alpha-2 adrenergic antagonist. 1. Insufficient dose of the antagonist. 2. Timing of antagonist administration is not optimal. 3. The specific antagonist is not potent enough for the administered this compound dose.1. Perform a dose-response experiment for the antagonist to determine the optimal dose for hyperglycemia reversal. 2. Administer the antagonist prior to this compound (e.g., 15-30 minutes before). 3. Consider using a different, more potent alpha-2 adrenergic antagonist.
Baseline blood glucose levels are elevated before this compound administration. 1. Animal model may have an underlying metabolic condition. 2. Stress from handling or environmental factors. 3. Improper fasting.1. Screen animals for baseline glucose levels and exclude those with pre-existing hyperglycemia. 2. Ensure a consistent and calm environment for the animals. 3. Adhere to a strict and consistent fasting protocol before the experiment.

Data on Alpha-2 Adrenergic Agonist-Induced Hyperglycemia (Proxy Data)

Since specific quantitative data for this compound is limited, the following table summarizes data from studies on other alpha-2 adrenergic agonists, which are expected to have a similar mechanism of action.

Compound Animal Model Dose Effect on Blood Glucose Effect on Insulin
Clonidine Rats25 µg/kg (oral, daily for 30 days)Significant increase in blood glucose.-
UK 14,304 MiceDose-dependentDose-dependent hyperglycemic response.Concomitant inhibition of insulin secretion.
Dexmedetomidine Dogs10 and 20 µg/kg (IV)Tendency to increase, but not significantly different from control.Transiently decreased serum insulin concentration.

Note: This data should be used as a reference. It is imperative to conduct specific dose-response studies for this compound in your experimental model.

Experimental Protocols

Protocol 1: Characterization of this compound-Induced Hyperglycemia

Objective: To determine the dose-response relationship of this compound on blood glucose levels in a rodent model.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline)

  • Rodent model (e.g., male Wistar rats or C57BL/6 mice, fasted for 6-8 hours)

  • Glucometer and test strips

  • Restraining device

Procedure:

  • Acclimatization: Acclimatize animals to the experimental conditions for at least 3 days prior to the study.

  • Fasting: Fast animals for 6-8 hours with free access to water.

  • Baseline Glucose Measurement: Obtain a baseline blood glucose reading (t=0) from the tail vein.

  • Drug Administration: Administer this compound intraperitoneally (IP) or orally (PO) at various doses (e.g., 0.1, 0.5, 1, 5, 10 mg/kg). Include a vehicle control group.

  • Blood Glucose Monitoring: Measure blood glucose at regular intervals post-administration (e.g., 15, 30, 60, 90, 120, and 180 minutes).

  • Data Analysis: Plot the change in blood glucose from baseline over time for each dose group. Determine the dose that produces a significant and reproducible hyperglycemic effect.

Protocol 2: Reversal of this compound-Induced Hyperglycemia with an Alpha-2 Adrenergic Antagonist

Objective: To evaluate the efficacy of an alpha-2 adrenergic antagonist in preventing this compound-induced hyperglycemia.

Materials:

  • This compound (at a predetermined hyperglycemic dose)

  • Alpha-2 adrenergic antagonist (e.g., Yohimbine hydrochloride, Idazoxan hydrochloride)

  • Vehicle (e.g., sterile saline)

  • Rodent model (as in Protocol 1)

  • Glucometer and test strips

  • Restraining device

Procedure:

  • Acclimatization and Fasting: Follow steps 1 and 2 from Protocol 1.

  • Antagonist Administration: Administer the alpha-2 adrenergic antagonist (e.g., Yohimbine at 1-5 mg/kg, IP) or vehicle 15-30 minutes prior to this compound administration.

  • Baseline Glucose Measurement: Obtain a baseline blood glucose reading (t=0) just before this compound administration.

  • This compound Administration: Administer the predetermined hyperglycemic dose of this compound.

  • Blood Glucose Monitoring: Measure blood glucose at the same time points as in Protocol 1.

  • Data Analysis: Compare the blood glucose profiles of the animals that received the antagonist with those that received the vehicle.

Visualizations

Signaling Pathway of this compound-Induced Hyperglycemia

G Signaling Pathway of this compound-Induced Hyperglycemia cluster_0 Inside Pancreatic Beta Cell Lidamidine Lidamidine hydrochloride Alpha2R Alpha-2 Adrenergic Receptor (α2A) Lidamidine->Alpha2R Activates AC Adenylate Cyclase Alpha2R->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA InsulinVesicle Insulin Vesicle Exocytosis PKA->InsulinVesicle Reduced Phosphorylation InsulinSecretion ↓ Insulin Secretion InsulinVesicle->InsulinSecretion BloodGlucose ↑ Blood Glucose (Hyperglycemia) InsulinSecretion->BloodGlucose PancreaticBetaCell Pancreatic Beta Cell

Caption: this compound activates alpha-2 adrenergic receptors on pancreatic beta cells, leading to decreased insulin secretion and subsequent hyperglycemia.

Experimental Workflow for Managing Lidamidine-Induced Hyperglycemia

G Experimental Workflow for Managing Lidamidine-Induced Hyperglycemia Start Start Acclimatize Acclimatize Animals (≥ 3 days) Start->Acclimatize Fast Fast Animals (6-8 hours) Acclimatize->Fast BaselineGlucose Measure Baseline Blood Glucose (t=0) Fast->BaselineGlucose Decision Counteract Hyperglycemia? BaselineGlucose->Decision AdministerLidamidine Administer Lidamidine HCl Decision->AdministerLidamidine No AdministerAntagonist Administer α2-Antagonist (e.g., Yohimbine) Decision->AdministerAntagonist Yes MonitorGlucose Monitor Blood Glucose (e.g., 15, 30, 60, 90, 120 min) AdministerLidamidine->MonitorGlucose AdministerAntagonist->AdministerLidamidine (after 15-30 min) Analyze Analyze Data MonitorGlucose->Analyze End End Analyze->End

Caption: A logical workflow for experiments involving this compound, with an option to manage its hyperglycemic effects using an alpha-2 antagonist.

Selecting appropriate solvents for Lidamidine hydrochloride in cell culture.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the appropriate use of Lidamidine (B1675310) hydrochloride in cell culture experiments. This resource offers troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful application of this α2-adrenergic receptor agonist in your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Lidamidine hydrochloride?

A1: this compound is an α2-adrenergic receptor agonist. Its primary mechanism involves the stimulation of α2-adrenergic receptors, which are G protein-coupled receptors (GPCRs) associated with an inhibitory G-protein (Gαi).[1][2] This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][3] In the central nervous system, this signaling cascade reduces the release of norepinephrine, leading to vasodilation and its observed antihypertensive effects.[4]

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the most recommended solvent for preparing high-concentration stock solutions of this compound.[][6] The compound is also slightly soluble in methanol (B129727) and water.[] For optimal results, it is crucial to use anhydrous, cell-culture grade DMSO as it is hygroscopic, and absorbed moisture can reduce the solubility of the compound.

Q3: What are the known solubility limits of this compound?

A3: this compound is described as slightly soluble in DMSO, methanol, and water.[] Quantitative data indicates a solubility of greater than 38.5 µg/mL in an aqueous solution at pH 7.4.[7] Another source suggests a solubility of up to 5 mg/mL (approximately 22.7 mM) in DMSO, which may require sonication to fully dissolve.

Q4: How should I prepare working solutions of this compound for my cell culture experiments?

A4: To prepare a working solution, the high-concentration DMSO stock solution should be serially diluted in your sterile cell culture medium to the desired final concentration. It is critical to ensure the final concentration of DMSO in the culture medium is low (typically less than 0.5%, and ideally below 0.1%) to avoid solvent toxicity to your cells. To prevent precipitation, it is recommended to add the DMSO stock solution to the pre-warmed culture medium while gently vortexing.

Q5: What are the recommended storage conditions for this compound solutions?

A5: For the solid powder form, storage at -20°C is recommended.[] High-concentration stock solutions in DMSO can be stored at 0-4°C for short-term use (days to weeks) or at -20°C for long-term storage (months).[6] To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use vials. Aqueous solutions of this compound are less stable and it is generally recommended to prepare them fresh for each experiment and not to store them for more than one day.[8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation upon dilution in cell culture medium. The final concentration of this compound exceeds its solubility limit in the aqueous medium. The DMSO stock solution was added too quickly or without adequate mixing, leading to localized high concentrations.Prepare a fresh working solution at a lower final concentration. Add the DMSO stock solution drop-wise to the pre-warmed cell culture medium while gently vortexing to ensure rapid and thorough mixing.
Cloudy or precipitated stock solution in DMSO. Incomplete dissolution of the this compound powder. The DMSO used may have absorbed moisture, reducing its solvating capacity.Gently warm the stock solution to 37°C and use an ultrasonic bath to aid dissolution. Ensure the solution is completely clear before use. Always use fresh, anhydrous, cell-culture grade DMSO for preparing stock solutions.
Observed cytotoxicity in cell culture. The final concentration of this compound is too high for the specific cell line. The final concentration of the DMSO vehicle is too high.Perform a dose-response experiment to determine the optimal non-toxic working concentration for your cells. Ensure the final DMSO concentration in your cell culture medium is below 0.5%, and ideally below 0.1%. Include a vehicle control (medium with the same final DMSO concentration) in your experiments.
Inconsistent experimental results. Degradation of this compound due to improper storage or repeated freeze-thaw cycles of the stock solution. Instability of the compound in aqueous culture medium over the duration of a long-term experiment.Prepare fresh stock solutions and aliquot them for single use to avoid freeze-thaw cycles. For long-term experiments, consider replenishing the cell culture medium with a freshly prepared working solution every 24-48 hours.

Quantitative Data Summary

Solvent Reported Solubility Notes
Aqueous Solution (pH 7.4) > 38.5 µg/mL[7]
DMSO 5 mg/mL (~22.7 mM)Sonication may be required for complete dissolution.
Methanol Slightly SolubleQuantitative data not readily available.
Water Slightly SolubleQuantitative data not readily available.
Storage Condition Formulation Duration
-20°C Solid PowderLong-term
0-4°C Stock Solution in DMSOShort-term (days to weeks)
-20°C Stock Solution in DMSOLong-term (months)
Room Temperature or 4°C Aqueous Working SolutionNot recommended for more than one day

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid powder)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath (optional)

Methodology:

  • Allow the this compound vial to equilibrate to room temperature before opening.

  • Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For a 10 mM stock solution, this will be approximately 2.57 mg per 1 mL of DMSO (Molecular Weight: 256.73 g/mol ).

  • Add the calculated volume of anhydrous DMSO to the powder.

  • Vortex the tube vigorously until the solid is completely dissolved. If necessary, use an ultrasonic bath for 10-15 minutes to aid dissolution. The resulting solution should be clear.

  • Aliquot the stock solution into single-use, sterile microcentrifuge tubes.

  • Store the aliquots at -20°C for long-term storage.

Protocol 2: Preparation of a Working Solution for Cell Culture Experiments

Materials:

  • 10 mM this compound stock solution in DMSO (from Protocol 1)

  • Sterile, complete cell culture medium, pre-warmed to 37°C

  • Sterile microcentrifuge tubes or conical tubes

Methodology:

  • Thaw a single aliquot of the 10 mM this compound DMSO stock solution at room temperature.

  • Determine the final desired concentration of this compound for your experiment.

  • Perform a serial dilution of the stock solution in pre-warmed cell culture medium. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium).

  • To avoid precipitation, add the stock solution to the medium while gently vortexing.

  • Ensure the final DMSO concentration in the working solution is below cytotoxic levels for your cell line (typically <0.5%).

  • Use the freshly prepared working solution immediately for your cell culture experiments.

Visualizations

G_alpha_i_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Lidamidine_hydrochloride Lidamidine hydrochloride alpha2_AR α2-Adrenergic Receptor (GPCR) Lidamidine_hydrochloride->alpha2_AR Binds to G_protein Gαi Protein (inactive) alpha2_AR->G_protein Activates G_protein_active Gαi-GTP (active) G_protein->G_protein_active GDP -> GTP AC Adenylyl Cyclase cAMP cAMP (decreased) AC->cAMP Converts G_protein_active->AC Inhibits ATP ATP ATP->AC Downstream_Effects Downstream Cellular Effects cAMP->Downstream_Effects Leads to Experimental_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_troubleshooting Troubleshooting Checkpoints Start Start Prepare_Stock Prepare 10 mM Stock in Anhydrous DMSO Start->Prepare_Stock Check_Precipitate_Stock Precipitate in Stock? Prepare_Stock->Check_Precipitate_Stock Store_Stock Aliquot and Store Stock at -20°C Thaw_Stock Thaw Single-Use Aliquot Store_Stock->Thaw_Stock Prepare_Working Prepare Working Solution in Pre-warmed Medium Thaw_Stock->Prepare_Working Check_Precipitate_Working Precipitate in Working? Prepare_Working->Check_Precipitate_Working Treat_Cells Treat Cells Incubate Incubate Treat_Cells->Incubate Check_Toxicity Cell Toxicity? Incubate->Check_Toxicity Assay Perform Assay Check_Precipitate_Stock->Prepare_Stock Yes, re-dissolve (sonicate/warm) Check_Precipitate_Stock->Store_Stock No Check_Precipitate_Working->Prepare_Working Yes, re-prepare (check concentration) Check_Precipitate_Working->Treat_Cells No Check_Toxicity->Treat_Cells Yes, lower concentration Check_Toxicity->Assay No

References

Minimizing variability in Lidamidine hydrochloride receptor binding assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in Lidamidine hydrochloride receptor binding assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is an alpha-2 adrenergic receptor agonist.[1] Its primary molecular targets are the alpha-2 adrenergic receptors, which are G protein-coupled receptors (GPCRs) involved in regulating neurotransmitter release.[2][3]

Q2: What are the common types of receptor binding assays for this compound?

The most common methods are radioligand binding assays and non-radioactive assays.

  • Radioligand Binding Assays: These are considered the gold standard for their robustness and sensitivity.[4] They involve using a radiolabeled ligand to measure binding to the receptor.

  • Non-Radioactive Assays: These include fluorescence-based methods like Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[4] While safer, they may be less sensitive than radioligand assays.[5]

Q3: What are the key parameters to determine in a this compound binding assay?

The key parameters are:

  • Kd (Equilibrium Dissociation Constant): Represents the affinity of Lidamidine for the alpha-2 adrenergic receptor. A lower Kd value indicates higher affinity.

  • Bmax (Maximum Number of Binding Sites): Indicates the total concentration of receptors in the sample.[4]

  • Ki (Inhibition Constant): In competition binding assays, this represents the affinity of Lidamidine for the receptor when competing with another ligand.

  • IC50 (Half-maximal Inhibitory Concentration): The concentration of Lidamidine that displaces 50% of the radiolabeled ligand. This can be converted to a Ki value.

Q4: What are some expected binding affinity values for alpha-2 adrenergic agonists?

CompoundReceptor SubtypeReported Ki (nM)Reported IC50 (nM)
Clonidinealpha-235[6]-
Guanabenzalpha-2-8.6 ± 0.8
Dexmedetomidinealpha-2A--
UK 14,304alpha-2--

Note: These values are context-dependent and can vary based on experimental conditions.

Troubleshooting Guides

This section addresses common issues encountered during this compound receptor binding assays.

Issue 1: High Variability Between Replicates

High variability can obscure meaningful results. Here’s a systematic approach to troubleshoot this issue.

Troubleshooting Workflow for High Variability

Troubleshooting High Variability A High Variability Observed B Check Pipetting Technique and Calibration A->B C Review Reagent Preparation and Storage B->C D Assess Plate Uniformity (Edge Effects) C->D E Evaluate Incubation Conditions (Time/Temp) D->E F Optimize Washing Steps E->F G Variability Resolved? F->G H Systematically Address Each Factor G->H No I Consult Senior Personnel or Technical Support G->I Yes H->B

Caption: A logical workflow for diagnosing and resolving high variability.

Detailed Troubleshooting Steps:

Potential Cause Recommended Action
Inaccurate Pipetting - Ensure all pipettes are properly calibrated. - Use reverse pipetting for viscous solutions. - Standardize pipetting rhythm and tip immersion depth.
Reagent Inconsistency - Prepare large batches of buffers and ligand solutions to minimize lot-to-lot variability. - Ensure complete dissolution and uniform mixing of all reagents. - Store aliquots at the recommended temperature and avoid repeated freeze-thaw cycles.
Plate Edge Effects - Avoid using the outer wells of the microplate, as they are more prone to evaporation. - Fill outer wells with buffer or water to create a humidified environment. - Ensure uniform temperature across the plate during incubation.
Inconsistent Incubation - Use a calibrated incubator with stable temperature control. - Ensure all samples are incubated for the same duration. For agonists like Lidamidine, binding may be slower, so ensure equilibrium is reached.[1]
Variable Washing - Use an automated plate washer for consistent wash volumes and aspiration. - If washing manually, standardize the number of washes, volume, and force of buffer addition. - Use ice-cold wash buffer to minimize dissociation of the ligand-receptor complex during washing.
Issue 2: High Non-Specific Binding

High non-specific binding (NSB) reduces the specific binding signal, making it difficult to obtain accurate data.

Troubleshooting Workflow for High Non-Specific Binding

Troubleshooting High NSB A High Non-Specific Binding (>50% of Total) B Reduce Radioligand Concentration A->B C Optimize Blocking Agents (e.g., BSA) B->C D Increase Wash Steps/Stringency C->D E Pre-treat Filters (e.g., with PEI) D->E F Evaluate a Different Radioligand E->F G NSB Reduced? F->G H Systematically Test Optimizations G->H No I Consider Alternative Assay Format G->I Yes H->B

Caption: A systematic approach to reducing high non-specific binding.

Detailed Troubleshooting Steps:

Potential Cause Recommended Action
Excessive Radioligand - Use the lowest concentration of radioligand that provides an adequate signal-to-noise ratio. Ideally, the concentration should be at or below the Kd.[4]
Hydrophobic Interactions - Include a blocking agent like Bovine Serum Albumin (BSA) in the assay buffer to reduce binding to plasticware and filters. - Consider adding a non-ionic detergent (e.g., Tween-20) at a low concentration (e.g., 0.01-0.1%).
Insufficient Washing - Increase the number and/or volume of washes to more effectively remove unbound radioligand. - Optimize the composition of the wash buffer; sometimes a slightly higher salt concentration can reduce non-specific interactions.
Filter Binding - For filtration assays, pre-soak the filter plates in a solution like polyethyleneimine (PEI) to reduce the binding of positively charged ligands to the negatively charged glass fiber filters.
Radioligand Choice - Some radioligands are inherently "stickier" than others. If optimization fails, consider using a different radiolabeled ligand with a better signal-to-noise ratio.

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay for this compound

This protocol is a general guideline and should be optimized for your specific experimental conditions.

Experimental Workflow for Competition Binding Assay

Competition Binding Assay Workflow A Prepare Reagents: - Assay Buffer - Radioligand - Lidamidine dilutions - Receptor Membranes B Add Reagents to Plate: 1. Assay Buffer 2. Lidamidine or Vehicle 3. Radioligand 4. Receptor Membranes A->B C Incubate to Equilibrium (e.g., 60 min at 25°C) B->C D Separate Bound from Free Ligand (Filtration) C->D E Wash Filters D->E F Measure Radioactivity (Scintillation Counting) E->F G Data Analysis: - Calculate Specific Binding - Determine IC50 and Ki F->G

Caption: A step-by-step workflow for a competition binding assay.

Detailed Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4. It is recommended to avoid Tris buffer if possible and use a sodium phosphate (B84403) buffer, as Tris can lower antagonist affinity for alpha-2 adrenergic receptors.[7]

    • Radioligand: Prepare a stock solution of a suitable alpha-2 adrenergic receptor radioligand (e.g., [³H]-Clonidine or [³H]-Rauwolscine) in assay buffer at a concentration equal to its Kd.

    • This compound: Prepare a serial dilution of this compound in assay buffer.

    • Receptor Source: Use cell membranes expressing the alpha-2 adrenergic receptor of interest.

  • Assay Procedure:

    • To a 96-well plate, add in the following order:

      • Assay buffer

      • This compound dilutions (for total binding, add vehicle)

      • For non-specific binding wells, add a high concentration of a competing unlabeled ligand (e.g., 10 µM yohimbine).

      • Radioligand solution

      • Receptor membranes

    • The final assay volume is typically 200-250 µL.

  • Incubation:

    • Incubate the plate at 25°C for 60-90 minutes with gentle agitation to reach equilibrium. The optimal time and temperature should be determined empirically.

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter plate (pre-soaked in 0.3% PEI) using a cell harvester.

    • Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Detection:

    • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the this compound concentration and fit the data using a non-linear regression model to determine the IC50.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway

This compound, as an alpha-2 adrenergic agonist, activates a Gi/o-coupled signaling pathway.

Alpha-2 Adrenergic Receptor Signaling Pathway

Alpha-2 Adrenergic Signaling cluster_0 Cell Membrane A Lidamidine HCl B Alpha-2 Adrenergic Receptor A->B Binds to C Gi/o Protein B->C Activates D Adenylyl Cyclase C->D Inhibits F cAMP D->F Inhibition of conversion E ATP E->F Converts to G Decreased Cellular Response F->G Leads to

Caption: Simplified signaling cascade initiated by Lidamidine binding.

This technical support center provides a foundation for minimizing variability in this compound receptor binding assays. For further assistance, consulting detailed literature on GPCR binding assays and alpha-2 adrenergic receptors is recommended.

References

Validation & Comparative

A Comparative Guide to Lidamidine Hydrochloride and Clonidine as Alpha-2 Adrenergic Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Lidamidine (B1675310) hydrochloride and Clonidine, two alpha-2 adrenergic agonists. While both compounds share a primary mechanism of action, their clinical applications, and to some extent, their pharmacological profiles, show notable differences. This document synthesizes available experimental data to offer a comparative overview for research and drug development purposes.

Introduction

Lidamidine hydrochloride and Clonidine are both recognized as alpha-2 adrenergic receptor agonists. Clonidine is a well-established antihypertensive agent also utilized in the management of attention deficit hyperactivity disorder (ADHD), certain pain conditions, and withdrawal symptoms.[1] this compound, conversely, has been primarily investigated for its antidiarrheal properties.[2] The available research on Lidamidine is considerably older and less extensive than that for Clonidine, a factor to be considered when evaluating the comparative data presented herein.

Mechanism of Action and Signaling Pathway

Both Lidamidine and Clonidine exert their primary effects by stimulating alpha-2 adrenergic receptors in the central nervous system.[3][4] This agonistic activity on presynaptic alpha-2 autoreceptors in the brainstem leads to a reduction in sympathetic outflow. The decreased release of norepinephrine (B1679862) results in reduced peripheral vascular resistance, heart rate, and blood pressure.[3]

The downstream signaling cascade for alpha-2 adrenergic receptor activation is initiated by the coupling of the receptor to an inhibitory G-protein (Gi). This leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[5] The reduction in cAMP levels modulates the activity of protein kinase A (PKA) and ultimately results in the observed physiological effects.

Alpha-2 Adrenergic Agonist Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Lidamidine or Clonidine Alpha2_Receptor α2-Adrenergic Receptor Agonist->Alpha2_Receptor Binds to Gi_Protein Gi Protein (αβγ) Alpha2_Receptor->Gi_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activates Physiological_Response Physiological Response (e.g., ↓ Sympathetic Outflow) PKA->Physiological_Response Leads to

Alpha-2 Adrenergic Agonist Signaling Pathway

Comparative Pharmacological Data

Receptor Binding Affinity

Direct comparative studies on the binding affinities of Lidamidine and Clonidine for alpha-2 adrenergic receptor subtypes are limited. However, available data for Clonidine indicates a high affinity for alpha-2 receptors with a notable selectivity over alpha-1 receptors.[1]

CompoundReceptor Affinity/SelectivitySource
Clonidine ~200:1 selectivity for α2 vs. α1 receptors[1]
Kd of ~3.9 nM for α2-adrenoceptors in human fat cell membranes[6]
Lidamidine Data on specific binding affinities (Ki or IC50) for α2-adrenergic receptor subtypes is not readily available in recent literature. Older studies confirm its action is mediated by α2-receptors.[7]
Pharmacokinetic Properties

The pharmacokinetic profiles of Lidamidine and Clonidine show differences, although the data for Lidamidine is derived from animal studies.

ParameterThis compound (in Rat/Monkey)Clonidine (in Humans)Source
Bioavailability Rapidly and quantitatively absorbed orally70-80% (oral)[8]
Time to Peak Plasma Concentration (Tmax) Within 30 minutes (oral)1-3 hours (oral)[8]
Elimination Half-life (t½) 30 minutes (rat), 1 hour (monkey)12-16 hours (normal renal function), up to 41 hours in severe renal impairment[8]
Metabolism Extensively metabolized (>90%)~50% metabolized in the liver[8]
Excretion Primarily in urine40-60% of absorbed dose as unchanged drug in urine[8]

Note: The pharmacokinetic data for Lidamidine is from preclinical animal studies and may not be directly extrapolated to humans.

Comparative Efficacy: Experimental Data

A key study directly comparing the effects of Lidamidine and Clonidine investigated their impact on ion transport in the rabbit intestine, which is relevant to their antidiarrheal and gastrointestinal effects.

Effects on Intestinal Ion Transport in Rabbit Ileum
ParameterClonidine (10⁻⁶ M)Lidamidine (10⁻³ M)
Change in Short Circuit Current (µEq/h·cm²) -1.9 ± 0.3-2.0 ± 0.4
Increase in Net Sodium Absorption (µEq/h·cm²) 2.0 ± 0.61.8 ± 0.4
Increase in Net Chloride Absorption (µEq/h·cm²) 3.4 ± 0.53.4 ± 0.6
Increase in Tissue Conductance (mmho/cm²) 8.7 ± 1.710.0 ± 1.6

Data from: Durbin, T., et al. (1982). Gastroenterology, 82(6), 1352-1358.

Experimental Protocols

Radioligand Binding Assay (General Protocol)

A general protocol for determining the binding affinity of a compound like Clonidine or Lidamidine to alpha-2 adrenergic receptors is as follows:

  • Membrane Preparation: Cell membranes from tissues or cell lines expressing the alpha-2 adrenergic receptor are isolated.

  • Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [³H]clonidine or a specific antagonist) and varying concentrations of the unlabeled competitor drug (Clonidine or Lidamidine).

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of radioactivity on the filters is measured using liquid scintillation counting.

  • Data Analysis: The data is analyzed to determine the IC50 (concentration of the drug that inhibits 50% of specific binding of the radioligand), which can then be used to calculate the Ki (inhibition constant).

Radioligand Binding Assay Workflow Start Start Membrane_Prep Membrane Preparation (with α2-receptors) Start->Membrane_Prep Incubation Incubation with Radioligand and Competitor Drug Membrane_Prep->Incubation Filtration Separation of Bound and Free Ligand Incubation->Filtration Quantification Quantification of Radioactivity Filtration->Quantification Analysis Data Analysis (IC50 and Ki determination) Quantification->Analysis End End Analysis->End

Workflow for a Radioligand Binding Assay
In Vivo Antihypertensive Study (General Protocol)

A general protocol to compare the antihypertensive effects of Lidamidine and Clonidine in an animal model (e.g., spontaneously hypertensive rats - SHR) would involve:

  • Animal Model: Use of a suitable hypertensive animal model.

  • Drug Administration: Administration of varying doses of Lidamidine, Clonidine, or a vehicle control to different groups of animals.

  • Blood Pressure Monitoring: Continuous or periodic monitoring of blood pressure and heart rate using telemetry or tail-cuff methods.

  • Data Collection: Recording of hemodynamic parameters over a specified time course.

  • Statistical Analysis: Comparison of the effects of the different treatments on blood pressure and heart rate.[8]

Summary and Conclusion

Clonidine is a well-characterized alpha-2 adrenergic agonist with a broad range of clinical applications, supported by extensive modern research. This compound also acts as an alpha-2 adrenergic agonist, but its investigation has been primarily focused on its antidiarrheal effects, with most of the available data originating from studies conducted several decades ago.

The direct comparative data is scarce, making a comprehensive head-to-head comparison challenging. The existing evidence suggests that both compounds share the fundamental mechanism of alpha-2 adrenergic agonism. However, their pharmacokinetic profiles appear to differ significantly, at least based on the available animal data for Lidamidine. The lack of recent research on Lidamidine, particularly regarding its receptor subtype selectivity and human pharmacokinetics, represents a significant knowledge gap.

For researchers and drug development professionals, Clonidine serves as a well-defined reference compound for an alpha-2 adrenergic agonist. Lidamidine, while less understood, may offer a historical perspective on the development of this class of drugs and could potentially be of interest for its gastrointestinal effects. Further research would be necessary to fully elucidate the comparative pharmacology of Lidamidine in relation to Clonidine and other more modern alpha-2 adrenergic agonists.

References

A Comparative Analysis of the Antimotility Effects of Lidamidine Hydrochloride and Diphenoxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antimotility properties of two distinct pharmacological agents: Lidamidine (B1675310) hydrochloride and diphenoxylate. The following sections present a comprehensive overview of their mechanisms of action, supporting experimental data, and detailed protocols for key in vivo assessments.

Mechanism of Action

Lidamidine hydrochloride and diphenoxylate exert their antimotility effects through different signaling pathways.

This compound: This agent is characterized as a novel antidiarrheal compound.[1] Its mechanism is not mediated by opioid receptors, as its effects are not antagonized by naloxone.[2] Evidence suggests that Lidamidine acts as an alpha-2 adrenergic receptor agonist.[3] This agonism is thought to inhibit intestinal secretion and reduce intestinal transit.[3]

Diphenoxylate: In contrast, diphenoxylate functions as a mu-opioid receptor agonist in the gastrointestinal tract.[4][5] By activating these receptors on the smooth muscle of the intestinal wall, it inhibits peristalsis, leading to a prolongation of gastrointestinal transit time.[5][6] This allows for increased absorption of water and electrolytes from the intestinal contents.[7]

Quantitative Comparison of Antimotility Effects

The following table summarizes the available quantitative data on the efficacy of this compound and diphenoxylate in preclinical models of diarrhea and intestinal motility.

ParameterThis compoundDiphenoxylateAnimal ModelReference
ED₅₀ (Castor Oil-Induced Diarrhea) 1.8 mg/kg p.o.Generally less potent than LidamidineRat[1]
Effective Dose (Castor Oil-Induced Diarrhea) Not explicitly stated5 mg/kg p.o.Rat[8]
Effect on Intestinal Transit (Charcoal Meal) Reduces intestinal transitProlongs intestinal transit timeVarious[1][6][9]

Experimental Protocols

Detailed methodologies for two standard preclinical models used to assess antimotility effects are provided below.

Castor Oil-Induced Diarrhea Model

This model is widely used to induce diarrhea and evaluate the efficacy of antidiarrheal agents.

1. Animal Preparation:

  • Male Wistar rats (or a similar appropriate strain) are fasted for 18-24 hours before the experiment, with free access to water.[8]

2. Grouping and Administration:

  • Animals are randomly divided into control and treatment groups.

  • The control group receives the vehicle (e.g., saline or a suspension agent).[8]

  • The standard group receives a known antidiarrheal agent, such as diphenoxylate (e.g., 5 mg/kg, p.o.).[8]

  • Test groups receive varying doses of the investigational drug (e.g., this compound).

3. Induction of Diarrhea:

  • One hour after drug administration, diarrhea is induced by oral administration of castor oil (e.g., 1-2 mL per animal).[8][10]

4. Observation and Data Collection:

  • Animals are housed in individual cages with absorbent paper lining the bottom.

  • The onset of diarrhea, frequency of defecation, and the total weight of fecal output are recorded over a specified period (e.g., 4-6 hours).[8]

  • The percentage inhibition of defecation is calculated by comparing the results of the treated groups to the control group.

Charcoal Meal Gastrointestinal Transit Test

This assay measures the extent of intestinal transit of a non-absorbable marker.

1. Animal Preparation:

  • Mice or rats are fasted for approximately 18 hours prior to the experiment, with ad libitum access to water.[11]

2. Grouping and Administration:

  • Animals are allocated to control and treatment groups.

  • The control group is administered the vehicle.

  • Treatment groups receive the test compounds (this compound or diphenoxylate) at various doses.

3. Charcoal Meal Administration:

  • At a set time after drug administration (e.g., 30-60 minutes), a charcoal meal (typically a 5-10% suspension of charcoal in a 5-10% gum acacia solution) is administered orally (e.g., 0.3-0.5 mL per animal).[11]

4. Measurement of Intestinal Transit:

  • After a specific duration (e.g., 20-30 minutes), the animals are euthanized.[11]

  • The small intestine is carefully dissected from the pylorus to the cecum.

  • The total length of the small intestine is measured.

  • The distance traveled by the charcoal meal from the pylorus is also measured.

  • The percentage of intestinal transit is calculated as: (distance traveled by charcoal / total length of small intestine) x 100.

Visualizing Mechanisms and Workflows

The following diagrams illustrate the signaling pathways and experimental procedures described.

G Signaling Pathway of this compound Lidamidine Lidamidine Hydrochloride Alpha2 Alpha-2 Adrenergic Receptor Lidamidine->Alpha2 activates Inhibition Inhibition of Adenylyl Cyclase Alpha2->Inhibition cAMP Decreased cAMP Inhibition->cAMP Secretion Reduced Intestinal Secretion cAMP->Secretion Motility Decreased Intestinal Motility cAMP->Motility

Caption: Signaling Pathway of this compound.

G Signaling Pathway of Diphenoxylate Diphenoxylate Diphenoxylate MuOpioid Mu-Opioid Receptor Diphenoxylate->MuOpioid activates Inhibition Inhibition of Acetylcholine Release MuOpioid->Inhibition Peristalsis Decreased Peristalsis Inhibition->Peristalsis TransitTime Prolonged Intestinal Transit Time Peristalsis->TransitTime

Caption: Signaling Pathway of Diphenoxylate.

G Experimental Workflow for Castor Oil-Induced Diarrhea Start Fasted Rats Grouping Grouping: - Control (Vehicle) - Standard (Diphenoxylate) - Test (Lidamidine) Start->Grouping DrugAdmin Drug Administration Grouping->DrugAdmin Induction Castor Oil Administration (1 hr post-drug) DrugAdmin->Induction Observation Observation (4-6 hrs): - Onset of Diarrhea - Frequency of Defecation - Fecal Weight Induction->Observation Analysis Data Analysis: % Inhibition of Defecation Observation->Analysis

Caption: Castor Oil-Induced Diarrhea Workflow.

G Experimental Workflow for Charcoal Meal Transit Test Start Fasted Mice/Rats Grouping Grouping: - Control (Vehicle) - Test (Lidamidine/Diphenoxylate) Start->Grouping DrugAdmin Drug Administration Grouping->DrugAdmin CharcoalAdmin Charcoal Meal Administration (30-60 min post-drug) DrugAdmin->CharcoalAdmin Euthanasia Euthanasia (20-30 min post-charcoal) CharcoalAdmin->Euthanasia Dissection Dissection & Measurement: - Total Intestinal Length - Distance Traveled by Charcoal Euthanasia->Dissection Analysis Data Analysis: % Intestinal Transit Dissection->Analysis

Caption: Charcoal Meal Transit Test Workflow.

References

Lidamidine Hydrochloride: A Comparative Analysis of Adrenergic Receptor Subtype Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Lidamidine Hydrochloride

This compound, also known as WHR-1142A, is recognized as an alpha-2 adrenergic receptor agonist and has been investigated for its antidiarrheal properties. Its mechanism of action is attributed to the stimulation of alpha-2 adrenergic receptors, which is supported by evidence showing its effects are reversed by the alpha-2 selective antagonist, yohimbine. Structurally related to clonidine, Lidamidine's engagement with adrenergic receptor subtypes is of significant interest for understanding its therapeutic potential and side-effect profile.

Comparative Binding Affinity of Alpha-2 Adrenergic Agonists

While specific Ki or IC50 values for this compound across adrenergic receptor subtypes are not available in published literature, a comparison with other prominent alpha-2 adrenergic agonists reveals a spectrum of subtype selectivity. This data is crucial for predicting the pharmacological effects of these compounds.

LigandReceptor SubtypeBinding Affinity (Ki, nM)Selectivity Profile
This compound α2Data not availableIdentified as an α2-adrenergic agonist
Clonidine α2A1.3Non-selective: High affinity for all α2 subtypes (α2A, α2B, α2C) and imidazoline (B1206853) receptors.[1]
α2B3.2
α2C1.8
α1~260-400~200-fold selectivity for α2 over α1 receptors.[2]
Guanfacine α2A3.3Selective for the α2A subtype.
α2B5515-20 times higher affinity for α2A over α2B and α2C subtypes.
α2C64
Dexmedetomidine α21.0Highly selective for α2 receptors.
α11620Exhibits a high specificity of 1620:1 for α2 versus α1 receptors.[2]

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinities for compounds like this compound is typically achieved through radioligand binding assays. This technique is the gold standard for quantifying the interaction between a ligand and a receptor.

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for specific adrenergic receptor subtypes.

Materials:

  • Cell membranes expressing a specific human adrenergic receptor subtype (e.g., α2A, α2B, α2C).

  • A radiolabeled ligand with known high affinity for the receptor of interest (e.g., [3H]-clonidine or [3H]-yohimbine for α2 receptors).

  • Unlabeled test compound (this compound) at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

  • 96-well filter plates.

Procedure:

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the target receptor in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in the assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Competitive Binding Assay:

    • In a 96-well plate, add a fixed amount of the membrane preparation to each well.

    • Add increasing concentrations of the unlabeled test compound (this compound).

    • Add a fixed concentration of the radiolabeled ligand to all wells.

    • For determining non-specific binding, add a high concentration of a known unlabeled ligand in separate wells.

    • Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value (the inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflow

Alpha-2 Adrenergic Receptor Signaling Pathway

Activation of alpha-2 adrenergic receptors, which are G-protein coupled receptors (GPCRs), typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This initiates a cascade of downstream effects.

Alpha2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Adrenergic_Agonist α2 Agonist (e.g., Lidamidine) Alpha2_Receptor α2-Adrenergic Receptor Adrenergic_Agonist->Alpha2_Receptor Binds to G_Protein Gi/o Protein Alpha2_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inhibition of neurotransmitter release) PKA->Cellular_Response Leads to

Caption: Alpha-2 adrenergic receptor signaling pathway.

Radioligand Binding Assay Workflow

The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the binding affinity of a test compound.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep 1. Prepare Membranes with Target Receptor Incubate 3. Incubate Membranes, Radioligand, & Test Compound Membrane_Prep->Incubate Ligand_Prep 2. Prepare Radioligand & Test Compound Dilutions Ligand_Prep->Incubate Filter 4. Filter to Separate Bound & Free Ligand Incubate->Filter Wash 5. Wash Filters Filter->Wash Count 6. Measure Radioactivity Wash->Count Analyze 7. Analyze Data (IC50, Ki) Count->Analyze

Caption: Experimental workflow of a radioligand binding assay.

References

Cross-Study Validation of Lidamidine Hydrochloride's Antisecretory Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the antisecretory and antidiarrheal properties of Lidamidine (B1675310) hydrochloride against other established agents, including loperamide (B1203769), diphenoxylate, and the related alpha-2 adrenergic agonist, clonidine (B47849). The information is compiled from multiple studies to offer a cross-validation of its efficacy for researchers, scientists, and drug development professionals.

Mechanism of Action: Alpha-2 Adrenergic Agonism

Lidamidine hydrochloride exerts its antisecretory effects primarily as an alpha-2 adrenergic receptor agonist.[1] In the intestinal epithelium, the activation of these receptors initiates a signaling cascade that leads to a reduction in intestinal fluid and electrolyte secretion. This is achieved through the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP), a key second messenger that promotes secretion.[1]

Lidamidine Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Lidamidine Lidamidine Alpha2_Receptor α2-Adrenergic Receptor Lidamidine->Alpha2_Receptor Binds to Gi_Protein Gi Protein (α, βγ subunits) Alpha2_Receptor->Gi_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl_Cyclase Secretion ↓ Intestinal Fluid & Electrolyte Secretion cAMP->Secretion Reduces stimulation of

Figure 1: Signaling pathway of Lidamidine's antisecretory effect.

Comparative Antisecretory and Antidiarrheal Efficacy

The following tables summarize quantitative data from various studies, comparing the effects of this compound with other antidiarrheal agents.

Table 1: Antidiarrheal Activity in Castor Oil-Induced Diarrhea Model in Rats

CompoundED50 (mg/kg, p.o.)
This compound1.8[2]
Diphenoxylate> Lidamidine (less potent)[2]
Loperamide> Lidamidine (less potent)[2]
ED50: The dose of a drug that produces a therapeutic effect in 50% of the population. A lower ED50 indicates higher potency. In general, this compound was found to be more potent than diphenoxylate and loperamide in this model, though specific ED50 values for the latter two were not provided in the comparative study.[2]

Table 2: Effects on Intestinal Ion Transport in Rabbit Ileum (in vitro)

Compound (Concentration)Change in Short-Circuit Current (μEq/h·cm²)Increase in Net Sodium Absorption (μEq/h·cm²)Increase in Net Chloride Absorption (μEq/h·cm²)
Lidamidine (10⁻³ M)-2.0 ± 0.4[3]1.8 ± 0.4[3]3.4 ± 0.6[3]
Clonidine (10⁻⁶ M)-1.9 ± 0.3[3]2.0 ± 0.6[3]3.4 ± 0.5[3]
These results indicate that both Lidamidine and clonidine stimulate electrolyte absorption in the intestine.[3]

Table 3: Effects on Spontaneous Contractions of Isolated Cat Colon Muscle

CompoundEC50 (M)
Lidamidine1.4 x 10⁻⁵[4]
Loperamide2.9 x 10⁻⁹[4]
EC50: The concentration of a drug that gives a half-maximal response. In this model, loperamide was significantly more potent in stimulating colonic muscle contractions.[4]

Table 4: Clinical Efficacy in a Patient with Watery Diarrhea Syndrome

CompoundReduction in Stool Weight
Lidamidine65% (decreased to 35% of control)[5]
Clonidine47-57% (decreased to 43-53% of control)[5]
This case study suggests a potent antisecretory effect of both Lidamidine and clonidine in a clinical setting of severe secretory diarrhea.[5]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of key experimental protocols used in the cited studies.

Protocol 1: Castor Oil-Induced Diarrhea in Rats

This in vivo model is used to evaluate the antidiarrheal properties of a compound.

  • Animal Model: Male rats are used in the study.

  • Induction of Diarrhea: A standardized dose of castor oil is administered orally to the rats to induce diarrhea.

  • Drug Administration: Test compounds (this compound, diphenoxylate, loperamide) or a vehicle control are administered orally at various doses prior to the castor oil challenge.

  • Observation: The animals are observed for a defined period (e.g., at least 6 hours), and the incidence and severity of diarrhea are recorded.[2]

  • Endpoint: The primary endpoint is the inhibition of diarrhea. The ED50 is calculated as the dose required to protect 50% of the animals from developing diarrhea.[2]

Protocol 2: Cholera Toxin-Induced Intestinal Secretion (Ligated Ileal Loop Model)

This model is a standard for assessing the antisecretory activity of compounds against toxin-induced secretion. Lidamidine has been shown to inhibit intestinal secretion induced by cholera toxin.[2]

Experimental_Workflow cluster_prep Preparation cluster_procedure Surgical Procedure cluster_incubation Incubation and Measurement A Fasted Rat Anesthetized B Midline Laparotomy to Expose Small Intestine A->B C Ligate a Segment of the Ileum to Create a Closed Loop B->C D Inject Cholera Toxin Solution into the Ligated Loop C->D E Administer Test Compound (e.g., Lidamidine) Systemically or Intraluminally D->E F Return Intestine to Abdominal Cavity and Suture E->F G Incubate for a Defined Period (e.g., 5-6 hours) F->G H Euthanize Animal and Excise the Ligated Loop G->H I Measure the Weight and Length of the Loop H->I J Calculate Fluid Accumulation (Weight/Length Ratio) I->J

Figure 2: Experimental workflow for the cholera toxin-induced intestinal secretion model.
  • Animal Model: Rats are typically used for this procedure.

  • Surgical Preparation: Under anesthesia, a midline laparotomy is performed to expose the small intestine. A segment of the ileum is isolated by ligation at both ends, creating a closed loop.

  • Toxin and Drug Administration: A solution of cholera toxin is injected into the lumen of the ligated loop. The test compound can be administered systemically (e.g., orally or intravenously) or directly into the loop.

  • Incubation: The intestine is returned to the abdominal cavity, and the animal is maintained under anesthesia for a specific duration (e.g., 5-6 hours) to allow for fluid secretion to occur.

  • Measurement: The animal is euthanized, and the ligated loop is excised. The length and weight of the loop are measured.

  • Endpoint: The ratio of the loop's weight to its length is calculated as an index of fluid accumulation. A reduction in this ratio by the test compound compared to a control group indicates antisecretory activity.

Cross-Study Validation and Discussion

The collective evidence from these studies validates the antisecretory and antidiarrheal effects of this compound. Its mechanism of action through alpha-2 adrenergic receptor agonism is consistent with its observed effects on intestinal ion transport.[3] The in vivo data from the castor oil-induced diarrhea model in rats demonstrates its superior potency compared to loperamide and diphenoxylate.[2] Furthermore, a clinical case study highlights its significant efficacy in reducing stool volume in severe secretory diarrhea, comparable to that of clonidine.[5]

It is important to note that while Lidamidine shows potent antisecretory effects, its impact on gut motility appears to be different from that of opioid agonists like loperamide. A study on isolated cat colon muscle showed that loperamide was much more potent in inducing muscle contractions, suggesting that its antidiarrheal effect may be more reliant on reducing motility.[4] In contrast, a study in healthy volunteers showed that Lidamidine significantly delayed gastric emptying but did not have a significant effect on small bowel transit time, whereas loperamide significantly slowed transit.[6] This suggests that the primary antidiarrheal action of Lidamidine is likely due to its antisecretory properties.[6]

Direct comparative studies of Lidamidine against other agents in a standardized cholera toxin-induced secretion model with quantitative endpoints would be beneficial for a more definitive comparison of their antisecretory potency.

Conclusion

Cross-study analysis indicates that this compound is a potent antidiarrheal agent with significant antisecretory effects. Its mechanism of action via alpha-2 adrenergic receptor stimulation distinguishes it from opioid-based antidiarrheals like loperamide and diphenoxylate. The available data suggests that Lidamidine's primary therapeutic benefit in diarrhea stems from its ability to inhibit intestinal fluid and electrolyte secretion, with a comparatively lesser effect on intestinal transit time than loperamide. Further head-to-head clinical trials and preclinical studies using standardized models of secretory diarrhea are warranted to fully elucidate its comparative efficacy and therapeutic potential.

References

A Comparative Analysis of the Sedative Properties of Lidamidine Hydrochloride and Dexmedetomidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the sedative properties of two alpha-2 adrenergic receptor agonists: lidamidine (B1675310) hydrochloride and dexmedetomidine (B676). While dexmedetomidine is a well-established sedative agent, information on the sedative effects of lidamidine hydrochloride is less extensive. This document synthesizes the available experimental data to offer an objective comparison for research and drug development purposes.

Mechanism of Action: Alpha-2 Adrenergic Agonism

Both this compound and dexmedetomidine exert their effects by acting as agonists at alpha-2 adrenergic receptors.[1][2] These receptors are a key component of the sympathetic nervous system, and their activation leads to a reduction in the release of the neurotransmitter norepinephrine (B1679862).[2] This sympatholytic action in the central nervous system (CNS) is the primary mechanism behind the sedative, anxiolytic, and analgesic effects of this drug class.[3][4]

Activation of presynaptic alpha-2 adrenoceptors inhibits norepinephrine release, leading to decreased sympathetic outflow.[2] In the CNS, particularly in the locus coeruleus, this reduction in noradrenergic activity results in sedation.[3] Postsynaptic activation of these receptors in the CNS contributes to the sympatholytic effects, such as decreased blood pressure and heart rate.[4]

While both compounds target the same receptor class, their specific binding affinities and selectivity for different alpha-2 adrenoceptor subtypes (α2A, α2B, α2C) may account for potential differences in their sedative profiles and side effects.[5] Dexmedetomidine is known to be a highly selective and potent alpha-2 adrenoceptor agonist.[4]

Signaling Pathway of Alpha-2 Adrenergic Receptor Agonists

The activation of alpha-2 adrenergic receptors by agonists like lidamidine and dexmedetomidine initiates a downstream signaling cascade that ultimately leads to sedation. This process involves G-protein coupling and modulation of intracellular second messengers.

Alpha-2 Adrenergic Receptor Signaling Pathway for Sedation cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Lidamidine or Dexmedetomidine Alpha2_Receptor α2-Adrenergic Receptor Agonist->Alpha2_Receptor Binds to G_Protein Gi/o Protein Alpha2_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Inhibits cAMP ↓ cAMP Adenylate_Cyclase->cAMP PKA ↓ PKA Activity cAMP->PKA Neuronal_Inhibition Neuronal Hyperpolarization (Reduced Norepinephrine Release) PKA->Neuronal_Inhibition Sedation Sedation Neuronal_Inhibition->Sedation

Caption: Signaling pathway of alpha-2 adrenergic agonists leading to sedation.

Comparative Sedative Properties

Direct comparative studies quantifying the sedative effects of this compound versus dexmedetomidine are limited in the available scientific literature. Dexmedetomidine has been extensively studied for its sedative properties, while lidamidine has been primarily investigated for its antidiarrheal and antihypertensive effects. However, some inferences can be drawn from existing non-clinical data.

One study noted that at high doses, this compound produced a "general CNS depressant effect" in dogs.[6] This suggests a potential for sedation, although this effect was not potentiated by co-administration of hexobarbital (B1194168) or ethanol.[6]

The following table summarizes available data. It is important to note the lack of direct comparative studies and the limited quantitative data for lidamidine's sedative effects.

ParameterThis compoundDexmedetomidine
Mechanism of Action Alpha-2 Adrenergic Agonist[1]Alpha-2 Adrenergic Agonist[4]
Primary Therapeutic Use Antidiarrheal, Antihypertensive[1]Sedative, Analgesic[4]
Sedative Effect General CNS depressant effect at high doses[6]Dose-dependent sedation[7]
Quantitative Sedative Data Limited publicly available dataED50 for sedation (ICV, rats): 10.5 nmol[7]
Acute Toxicity (Oral LD50) Mice (male): 260 mg/kg[8]Rats (male): 267 mg/kg[8]Rats (female): 160 mg/kg[8]Data not directly comparable in this context

Experimental Protocols for Assessing Sedation

To quantitatively compare the sedative properties of compounds like lidamidine and dexmedetomidine, standardized preclinical behavioral tests are employed. Below are detailed methodologies for key experiments.

Open Field Test (OFT)

The Open Field Test is utilized to assess general locomotor activity and exploratory behavior, which are typically reduced by sedative agents.

Methodology:

  • Apparatus: A square arena (e.g., 50 x 50 x 50 cm) with walls to prevent escape. The floor is divided into a grid of equal squares (e.g., 16 squares). The arena is often equipped with infrared beams or a video tracking system to automatically record movement.

  • Animal Model: Typically mice or rats.

  • Procedure:

    • Animals are habituated to the testing room for at least 30 minutes prior to the experiment.

    • The test compound (lidamidine or dexmedetomidine) or vehicle is administered at various doses.

    • After a predetermined pretreatment time, the animal is placed in the center of the open field arena.

    • The animal is allowed to freely explore the arena for a set period (e.g., 5-10 minutes).

    • The following parameters are recorded:

      • Horizontal Activity: Number of grid lines crossed.

      • Vertical Activity (Rearing): Number of times the animal stands on its hind legs.

      • Time spent in the center vs. periphery: An indicator of anxiety-like behavior, which can also be affected by sedation.

  • Data Analysis: A dose-dependent decrease in horizontal and vertical activity is indicative of a sedative effect.

Open Field Test Workflow Acclimation Animal Acclimation (30 min) Dosing Administer Test Compound (Lidamidine or Dexmedetomidine) or Vehicle Acclimation->Dosing Placement Place Animal in Center of Open Field Dosing->Placement Exploration Allow Free Exploration (5-10 min) Placement->Exploration Data_Collection Record Locomotor Activity: - Horizontal Movements - Rearing - Time in Center/Periphery Exploration->Data_Collection Analysis Analyze for Dose-Dependent Decrease in Activity Data_Collection->Analysis

Caption: Workflow for the Open Field Test to assess sedative effects.

Loss of Righting Reflex (LORR)

The Loss of Righting Reflex is a common assay to determine the hypnotic or anesthetic effects of a compound.

Methodology:

  • Apparatus: A clear, enclosed chamber or a V-shaped trough.

  • Animal Model: Typically mice or rats.

  • Procedure:

    • The test compound or vehicle is administered.

    • At specified time points after administration, the animal is placed on its back.

    • The time taken for the animal to right itself (return to a prone position with all four paws on the surface) is recorded.

    • Loss of the righting reflex is defined as the inability of the animal to right itself within a predetermined time (e.g., 30-60 seconds).

  • Data Analysis: The dose at which 50% of the animals exhibit LORR (ED50) is calculated to determine the hypnotic potency of the compound. The duration of LORR can also be measured as an indicator of the duration of action.

Conclusion

Both this compound and dexmedetomidine are alpha-2 adrenergic agonists, a class of drugs known to produce sedation. Dexmedetomidine is a well-characterized sedative with a clear dose-dependent effect. While this compound has demonstrated a general CNS depressant effect at high doses, there is a notable lack of specific, quantitative studies on its sedative properties.

For drug development professionals, this comparison highlights a significant data gap for this compound in the context of sedation. Further investigation using standardized behavioral assays, such as the Open Field Test and the Loss of Righting Reflex assay, would be necessary to fully characterize its sedative profile and potency relative to established agents like dexmedetomidine. Such studies would be crucial in determining the potential therapeutic applications of this compound as a sedative agent.

References

Validating the Mechanism of Lidamidine Hydrochloride: A Comparative Guide to Antagonist Selection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of pharmacological antagonists for the validation of Lidamidine hydrochloride's mechanism of action. Lidamidine is recognized primarily as an alpha-2 (α2) adrenergic receptor agonist, contributing to its antihypertensive and antidiarrheal properties.[1][2][3] Its mechanism involves the stimulation of central α2-adrenergic receptors, which leads to a reduction in sympathetic outflow and norepinephrine (B1679862) release.[1] Additionally, like other centrally acting antihypertensives, its interaction with imidazoline (B1206853) receptors is a potential aspect of its pharmacological profile.[4]

To rigorously validate that the effects of Lidamidine are mediated through these receptors, the use of a selective antagonist is crucial. An ideal antagonist will effectively and specifically block the effects of Lidamidine in a competitive manner, allowing researchers to confirm the involvement of the target receptor. This guide compares key antagonists for α2-adrenergic and imidazoline receptors, providing the necessary data and experimental protocols to make an informed selection.

Comparative Analysis of Antagonists

The selection of an appropriate antagonist is critical for delineating the specific receptor subtypes involved in Lidamidine's action. The following table summarizes the binding affinities (Ki, nM) of commonly used antagonists for α2-adrenergic and imidazoline receptor subtypes. Lower Ki values indicate higher binding affinity.

Antagonistα2Aα2Bα2Cα1I1I2Selectivity Profile
Yohimbine (B192690) ~1.8~7.9~0.4~200Low AffinityLow AffinityPrimarily α2-adrenergic antagonist with higher affinity for the α2C subtype.[5] It has significantly lower affinity for α1-adrenergic receptors and negligible affinity for imidazoline receptors.[1][6]
Idazoxan ~3.0~5.0~2.0~81~3.5~2.5Non-selective antagonist for both α2-adrenergic and imidazoline receptors.[7][8][9]
Efaroxan ~10~20~8~1000~5.0High AffinitySelective for α2-adrenergic and I1-imidazoline receptors.[2][7][10]
Atipamezole (B1667673) ~1.4~1.6~1.8>10,000Low AffinityLow AffinityHighly potent and selective antagonist for all α2-adrenergic receptor subtypes over α1-adrenergic and imidazoline receptors.[6][7][11]

Note: Ki values are approximate and can vary based on the experimental conditions and tissue/cell type used.

Experimental Protocols for Mechanism Validation

To validate the antagonistic activity against Lidamidine's effects, a combination of in vitro and in vivo experiments is recommended.

In Vitro Validation

1. Radioligand Binding Assay

This assay determines the ability of Lidamidine and the selected antagonist to bind to the α2-adrenergic receptor.

  • Objective: To demonstrate competitive binding of the antagonist with Lidamidine at the α2-adrenergic receptor.

  • Materials:

    • Cell membranes prepared from cells expressing the human α2A-adrenergic receptor.

    • Radioligand, e.g., [³H]-Rauwolscine or [³H]-Yohimbine.

    • This compound.

    • Selected antagonist (e.g., Atipamezole).

    • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

    • Glass fiber filters.

    • Scintillation counter.

  • Protocol:

    • Incubate the cell membranes with a fixed concentration of the radioligand.

    • In parallel, incubate the membrane-radioligand mixture with increasing concentrations of unlabeled Lidamidine (to determine its binding affinity) or the selected antagonist.

    • For competition assays, incubate the membranes with the radioligand and a fixed concentration of Lidamidine in the presence of increasing concentrations of the antagonist.

    • After incubation (e.g., 60 minutes at 25°C), rapidly filter the samples through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold binding buffer.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Analyze the data to determine the inhibition constant (Ki) of the antagonist.

2. Functional Assay: cAMP Measurement

This assay measures the functional consequence of α2-adrenergic receptor activation (inhibition of adenylyl cyclase) and its blockade by an antagonist.[12][13]

  • Objective: To demonstrate that the antagonist reverses the Lidamidine-induced decrease in intracellular cyclic AMP (cAMP) levels.

  • Materials:

    • Cells expressing the human α2A-adrenergic receptor (e.g., CHO or HEK293 cells).

    • Forskolin (B1673556) (an adenylyl cyclase activator).

    • This compound.

    • Selected antagonist (e.g., Atipamezole).

    • cAMP assay kit (e.g., AlphaScreen, HTRF, or ELISA-based).

  • Protocol:

    • Culture the cells to an appropriate density in microplates.

    • Pre-incubate the cells with increasing concentrations of the selected antagonist for a defined period (e.g., 15-30 minutes).

    • Stimulate the cells with a fixed concentration of Lidamidine in the continued presence of the antagonist.

    • Add forskolin to stimulate cAMP production.

    • After incubation, lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.

    • Analyze the data to determine the antagonist's ability to reverse the Lidamidine-induced inhibition of forskolin-stimulated cAMP accumulation.

In Vivo Validation

Animal Model of Hypertension

  • Objective: To demonstrate that the antagonist blocks the antihypertensive effect of Lidamidine in a relevant animal model.

  • Materials:

    • Spontaneously Hypertensive Rats (SHR) or other suitable animal models.

    • This compound.

    • Selected antagonist (e.g., Atipamezole).

    • Blood pressure monitoring system (e.g., tail-cuff method or telemetry).

  • Protocol:

    • Acclimatize the animals and obtain baseline blood pressure measurements.

    • Administer the selected antagonist to a group of animals. A control group should receive a vehicle.

    • After a suitable pre-treatment time, administer this compound to both groups.

    • Monitor blood pressure and heart rate at regular intervals for several hours.

    • Compare the changes in blood pressure between the antagonist-pre-treated group and the control group. A successful antagonism will show a significant reduction or complete blockade of the Lidamidine-induced hypotension in the pre-treated group.

Visualizing the Validation Process

To further clarify the concepts and workflows, the following diagrams have been generated using Graphviz.

cluster_0 Lidamidine Signaling Pathway Lidamidine Lidamidine HCl Alpha2_Receptor α2-Adrenergic Receptor Lidamidine->Alpha2_Receptor Binds & Activates G_protein Gi/o Protein Alpha2_Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Norepinephrine ↓ Norepinephrine Release cAMP->Norepinephrine Sympathetic_Outflow ↓ Sympathetic Outflow Norepinephrine->Sympathetic_Outflow Antagonist Antagonist Antagonist->Alpha2_Receptor Blocks

Caption: Signaling pathway of this compound and the point of antagonist intervention.

cluster_1 Experimental Workflow for In Vitro Validation start Start binding_assay Radioligand Binding Assay start->binding_assay functional_assay Functional cAMP Assay start->functional_assay data_analysis Data Analysis (Ki, IC50) binding_assay->data_analysis functional_assay->data_analysis conclusion Confirm Antagonist Potency & Efficacy data_analysis->conclusion

Caption: Workflow for in vitro validation of the selected antagonist.

Caption: Decision tree for selecting an appropriate antagonist.

Conclusion

The validation of this compound's mechanism of action is paramount for its continued development and clinical application. The choice of an antagonist should be guided by its selectivity and potency for the target receptor. Based on the presented data, Atipamezole emerges as a superior choice for specifically validating the role of α2-adrenergic receptors in the action of Lidamidine, owing to its high potency and exceptional selectivity. For investigations into the potential involvement of imidazoline receptors, Idazoxan or Efaroxan would be more suitable. The provided experimental protocols offer a robust framework for conducting these validation studies, ensuring reliable and reproducible results.

References

A Head-to-Head Comparative Analysis of Lidamidine Hydrochloride and Other Antidiarrheal Agents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the pharmacological properties, efficacy, and mechanisms of action of Lidamidine (B1675310) hydrochloride against other established antidiarrheal agents, namely loperamide (B1203769) and diphenoxylate. The information is intended for researchers, scientists, and professionals involved in drug development, offering a detailed examination of preclinical and clinical data to inform future research and therapeutic strategies.

Executive Summary

Lidamidine hydrochloride is an antidiarrheal agent with a distinct mechanism of action, primarily acting as an alpha-2 adrenergic agonist. This contrasts with the opioid receptor agonism of loperamide and diphenoxylate. Preclinical studies in animal models have suggested that this compound possesses potent antidiarrheal and antimotility properties, in some cases exceeding the potency of loperamide and diphenoxylate. Clinical data indicates that this compound is effective in managing acute diarrhea, with a performance comparable to loperamide. However, in the context of chronic diarrhea, loperamide has demonstrated superior efficacy in maintaining stool consistency. This guide synthesizes the available data to facilitate a clear, evidence-based comparison of these agents.

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data from preclinical and clinical studies, providing a direct comparison of the efficacy of this compound, loperamide, and diphenoxylate.

Table 1: Preclinical Efficacy in Castor Oil-Induced Diarrhea Model (Rats)

CompoundEffective Dose (ED₅₀) - OralSource
This compound1.8 mg/kg[1]
Loperamide0.082 mg/kg (1-hour protection)[2]
0.42 mg/kg (2-hour protection)[2]
0.15 mg/kg (1-hour protection)[3][4]
Diphenoxylate5 mg/kg (Used as a standard, ED₅₀ not specified)[5][6]

Note: Directly comparable ED₅₀ values from a single study for all three compounds were not available in the reviewed literature, which should be considered when interpreting these results.

Table 2: Clinical Efficacy in Acute Non-Specific Diarrhea

Treatment Group (n=10 per group)Average Number of Bowel Movements (29-hour period)Average Fecal Weight (grams)Physician/Patient Efficacy RatingSource
This compound (10 mg)2.4364100% effective[7]
This compound (18 mg)2.5435100% effective[7]
Placebo5.15760% effective[7]
LoperamideComparable efficacy to this compound (specific data not provided)Not specifiedNot specified[8][9]

Table 3: Clinical Efficacy in Chronic Diarrhea

CompoundKey OutcomesSource
This compoundLess effective than loperamide; led to early withdrawal from treatment in some patients due to lack of efficacy.[8][10]
LoperamideSuperior to this compound and placebo in controlling stool consistency.[8][10] Superior to diphenoxylate in decreasing stool frequency and improving consistency, even at a lower dose.[11]
DiphenoxylateLess effective than loperamide in producing a solid stool, despite similar reductions in stool frequency.[12] Associated with more central nervous system side effects compared to loperamide.[12][13]

Mechanism of Action

The antidiarrheal effects of this compound, loperamide, and diphenoxylate are mediated through distinct signaling pathways.

  • This compound: Functions as an alpha-2 adrenergic receptor agonist . The activation of these receptors in the gastrointestinal tract is believed to inhibit intestinal secretion and motility.

  • Loperamide and Diphenoxylate: Both are mu-opioid receptor agonists . They exert their effects by binding to mu-opioid receptors in the myenteric plexus of the intestinal wall. This activation inhibits the release of acetylcholine (B1216132) and prostaglandins, thereby reducing propulsive peristalsis and increasing intestinal transit time, which allows for greater absorption of water and electrolytes from the intestinal contents.[11][12]

Signaling Pathways

The distinct mechanisms of action of these agents are best understood by examining their respective signaling pathways.

This compound: Alpha-2 Adrenergic Receptor Signaling

lidamidine_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Lidamidine Lidamidine hydrochloride Alpha2_Receptor α₂-Adrenergic Receptor Lidamidine->Alpha2_Receptor G_protein Gi Protein Alpha2_Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channels Ion Channels (e.g., K⁺, Ca²⁺) G_protein->Ion_Channels Modulates cAMP cAMP AC->cAMP Converts ATP to Secretion Decreased Intestinal Secretion cAMP->Secretion Leads to Motility Decreased Intestinal Motility Ion_Channels->Motility Affects opioid_pathway cluster_extracellular Extracellular Space cluster_membrane Neuron Cell Membrane cluster_intracellular Intracellular Space Opioid_Agonist Loperamide / Diphenoxylate Mu_Receptor μ-Opioid Receptor Opioid_Agonist->Mu_Receptor G_protein Gi/Go Protein Mu_Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_Channel Voltage-gated Ca²⁺ Channel G_protein->Ca_Channel Inhibits K_Channel K⁺ Channel G_protein->K_Channel Activates cAMP cAMP AC->cAMP Converts ATP to Neurotransmitter_Release Decreased Acetylcholine & Prostaglandin (B15479496) Release Ca_Channel->Neurotransmitter_Release Reduces Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization Leads to Peristalsis Reduced Peristalsis Neurotransmitter_Release->Peristalsis Results in castor_oil_workflow Start Start Fasting Fast animals (18-24 hours, water ad libitum) Start->Fasting Grouping Divide into groups: - Vehicle Control - Positive Control (e.g., Loperamide) - Test Compound (various doses) Fasting->Grouping Dosing Administer test compounds orally or intraperitoneally Grouping->Dosing Induction Administer Castor Oil orally (e.g., 1-2 mL) 1 hour post-dosing Dosing->Induction Observation Observe animals in individual cages with absorbent paper lining for a set period (e.g., 4-6 hours) Induction->Observation Data_Collection Record: - Onset of diarrhea - Number of wet/unformed stools - Total stool weight Observation->Data_Collection Analysis Calculate percentage inhibition of diarrhea compared to control Data_Collection->Analysis End End Analysis->End charcoal_meal_workflow Start Start Fasting Fast animals (18-24 hours, water ad libitum) Start->Fasting Grouping Divide into groups: - Vehicle Control - Positive Control (e.g., Atropine/Loperamide) - Test Compound (various doses) Fasting->Grouping Dosing Administer test compounds orally or intraperitoneally Grouping->Dosing Charcoal_Admin Administer Charcoal Meal (e.g., 10% charcoal in 5% gum acacia) orally 30-60 minutes post-dosing Dosing->Charcoal_Admin Euthanasia Euthanize animals 30 minutes after charcoal administration Charcoal_Admin->Euthanasia Dissection Dissect the abdomen and carefully remove the small intestine from the pylorus to the cecum Euthanasia->Dissection Measurement Measure: - Total length of the small intestine - Distance traveled by the charcoal meal Dissection->Measurement Analysis Calculate the percentage of intestinal transit Measurement->Analysis End End Analysis->End

References

Evaluating the species-specific differences in response to Lidamidine hydrochloride.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the species-specific differences in the pharmacological response to Lidamidine (B1675310) hydrochloride, a potent antidiarrheal agent. The information presented herein is synthesized from various preclinical and clinical investigations to aid in the understanding of its mechanism of action, pharmacokinetic profile, and pharmacodynamic effects across different species.

Pharmacokinetic Profile: A Tale of Two Species

Significant variations in the absorption, metabolism, and excretion of Lidamidine hydrochloride have been observed across different species, with the most detailed comparative data available for rats and monkeys.[1] These differences are crucial for extrapolating preclinical safety and efficacy data to human clinical trials.

Table 1: Comparative Pharmacokinetic Parameters of this compound

ParameterRatMonkeyHuman
Absorption Rapid and quantitative after oral administration.[1]Rapid and quantitative after oral administration.[1]Well absorbed after oral administration.[2]
Time to Peak Plasma Concentration (Tmax) ~30 minutes[1]~30 minutes[1]Not explicitly stated
Plasma Half-life (t1/2) ~30 minutes[1]~1 hour[1]Not explicitly stated
Metabolism Extensive (>90%)[1]Extensive (>90%)[1]Undergoes metabolism.[2]
Primary Route of Excretion Urine (65% within 24h), Feces (15-20% within 24h), significant biliary elimination and enterohepatic recirculation.[1]Primarily urine (95% within 24h), minimal biliary elimination.[1]Not explicitly stated

Pharmacodynamic Effects: A Multi-Species Perspective

This compound exerts its antidiarrheal effects through the modulation of gastrointestinal motility and ion transport.[3][4] Its pharmacodynamic profile has been characterized in various in vitro and in vivo models.

Table 2: Comparative Pharmacodynamic Effects of this compound

SpeciesModelKey Findings
Guinea Pig Isolated Ileum[3]Inhibited contractile activity induced by various stimulants (acetylcholine, histamine, serotonin, etc.).[3]
Dog In vivo (extraluminal strain gauges)[3]Blocked spontaneous and stimulated contractile activity in the duodenum, ileum, and colon.[3] Reduced cardiac output at doses >1 mg/kg i.v., primarily by decreasing heart rate.[5]
Rabbit Isolated Ileum[4]Stimulated sodium and chloride absorption.[4]
Rat In vivo (intraluminal pressure monitoring)[6]Inhibited intrinsic contractile patterns of the proximal colon.[6]
Cat Isolated Colon Muscle[7]Stimulated spike activity and oscillatory potentials.[7]
Human Healthy Volunteers[8]Significantly delayed gastric emptying but had no significant effect on small bowel transit time.[8]

Mechanism of Action: An Alpha-2 Adrenergic Agonist

Current evidence strongly suggests that this compound's primary mechanism of action is through the stimulation of alpha-2 adrenergic receptors.[4][6][9] This leads to a reduction in sympathetic outflow from the central nervous system, resulting in decreased intestinal motility and secretion.[9]

G Proposed Signaling Pathway of this compound Lidamidine Lidamidine hydrochloride Alpha2 Alpha-2 Adrenergic Receptor Lidamidine->Alpha2 AC Adenylyl Cyclase (Inhibition) Alpha2->AC cAMP Decreased cAMP AC->cAMP PKA Decreased PKA Activity cAMP->PKA IonChannels Modulation of Ion Channels (e.g., decreased Cl- secretion) PKA->IonChannels SmoothMuscle Decreased Smooth Muscle Contraction PKA->SmoothMuscle FluidAbsorption Increased Fluid and Electrolyte Absorption IonChannels->FluidAbsorption Antidiarrheal Antidiarrheal Effect SmoothMuscle->Antidiarrheal FluidAbsorption->Antidiarrheal

Caption: Proposed signaling pathway of this compound.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the evaluation of this compound.

Pharmacokinetic Studies in Rats and Monkeys:

  • Animal Models: Male and female rats and monkeys.

  • Drug Administration: A single oral dose of 14C-labelled this compound (e.g., 5 mg/kg).

  • Sample Collection: Serial blood samples, urine, and feces collected at various time points post-administration.

  • Analysis: Quantification of total radioactivity and parent compound concentrations in plasma and excreta using liquid scintillation counting and appropriate chromatographic methods (e.g., HPLC).

  • Parameter Calculation: Pharmacokinetic parameters such as Tmax, Cmax, t1/2, and percentage of dose excreted were calculated using standard non-compartmental methods.

In Vitro Isolated Tissue Assays (e.g., Guinea Pig Ileum):

  • Tissue Preparation: A segment of the ileum is isolated from a euthanized guinea pig and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen.

  • Contraction Induction: Contractile agents (e.g., acetylcholine, histamine) are added to the organ bath to induce muscle contraction.

  • Drug Application: this compound is added at varying concentrations to the bath before or after the contractile agent.

  • Measurement: The force of muscle contraction is measured using an isometric force transducer and recorded.

  • Analysis: The inhibitory effect of this compound is quantified by measuring the reduction in the contractile response.

G General Workflow for Evaluating Antidiarrheal Agents cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Evaluation InVitro In Vitro Screening (e.g., receptor binding, isolated tissue assays) InVivo_PD In Vivo Pharmacodynamics (e.g., intestinal motility, secretion models) InVitro->InVivo_PD InVivo_PK In Vivo Pharmacokinetics (e.g., rat, monkey) InVivo_PK->InVivo_PD Tox Toxicology Studies (e.g., acute LD50) InVivo_PD->Tox PhaseI Phase I Clinical Trials (Safety and PK in healthy volunteers) Tox->PhaseI PhaseII Phase II Clinical Trials (Efficacy and dose-ranging in patients) PhaseI->PhaseII

Caption: General experimental workflow for antidiarrheal drug evaluation.

Acute Toxicity

Acute toxicity studies have been conducted in mice and rats to determine the LD50 of this compound.

Table 3: Acute Oral LD50 of this compound

SpeciesSexLD50 (mg/kg) (95% Confidence Interval)
Mouse Male260 (208, 328)[10]
Rat Male267 (212, 336)[10]
Rat Female160 (130, 197)[10]

Conclusion

The available data demonstrate notable species-specific differences in the pharmacokinetic profile of this compound, particularly in its elimination pathways. While the pharmacodynamic effects on gastrointestinal motility are observed across multiple species, the underlying mechanisms and the clinical translation of these effects require careful consideration. The primary mechanism of action appears to be consistent across species, involving the activation of alpha-2 adrenergic receptors. These comparative data are invaluable for the continued development and evaluation of this compound and other novel antidiarrheal agents. Further research is warranted to fully elucidate the metabolic pathways in humans and to directly compare receptor binding affinities across a wider range of species.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Lidamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for Lidamidine hydrochloride, including operational and disposal plans, to foster a secure laboratory environment.

Hazard Identification and Personal Protective Equipment

This compound is a chemical that requires careful handling to avoid potential health risks. Based on data for closely related compounds, it should be treated as harmful if swallowed, a cause of skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, a comprehensive approach to personal protective equipment (PPE) is mandatory.

Summary of Hazard Classifications

Hazard StatementGHS ClassificationDescription
H302Acute toxicity, oral (Category 4)Harmful if swallowed.[1]
H315Skin corrosion/irritation (Category 2)Causes skin irritation.[1]
H319Serious eye damage/eye irritation (Category 2A)Causes serious eye irritation.[1]
H335Specific target organ toxicity, single exposure (Category 3)May cause respiratory tract irritation.[1]

Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye/Face Protection Safety glasses with side-shields or goggles.[2][3]Protects against splashes and dust, preventing serious eye irritation.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber).[2] Lab coat or other protective clothing.[3]Prevents skin contact, which can cause irritation.[1]
Respiratory Protection Use in a well-ventilated area.[1][3] A NIOSH-approved respirator may be necessary for large quantities or in case of inadequate ventilation.Minimizes the risk of inhaling dust, which can cause respiratory irritation.[1]

Operational and Handling Plan

A systematic approach to handling this compound is crucial for minimizing exposure and ensuring laboratory safety.

Engineering Controls:

  • Work in a well-ventilated area, such as a chemical fume hood, especially when handling the powder form to minimize dust inhalation.[1]

  • Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.

Safe Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is correctly worn.[2]

  • Handling: Avoid direct contact with the skin, eyes, and clothing.[3] Do not breathe in dust.[2]

  • Hygiene: Wash hands thoroughly with soap and water after handling and before breaks.[1][2] Do not eat, drink, or smoke in the laboratory.[1][2]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][4]

Spill Response:

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wear appropriate PPE, including respiratory protection. Cover the spill with an absorbent material like sand or vermiculite.

  • Collect: Carefully sweep or scoop the contained material into a suitable, labeled container for disposal.[4]

  • Clean: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.[5]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Characterization:

  • Unused this compound should be considered hazardous waste.

  • All disposable materials that have come into contact with this compound, such as gloves, weighing papers, and pipette tips, should also be treated as hazardous waste.[5]

Disposal Procedure:

  • Segregation: Collect all this compound waste in a designated, clearly labeled, and sealed hazardous waste container.

  • Containerization: Use a container that is compatible with the chemical.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the specific chemical name.

  • Disposal: Arrange for disposal through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.[1][3][4] Do not dispose of this compound down the drain or in the regular trash.[6]

Below is a workflow diagram for the safe handling of this compound.

start Start: Prepare to handle This compound assess Assess Hazards (Review SDS) start->assess ppe Don Appropriate PPE - Eye Protection - Gloves - Lab Coat assess->ppe handling Perform Work in Ventilated Area (e.g., Fume Hood) ppe->handling spill_check Spill Occurred? handling->spill_check spill_response Follow Spill Response Protocol spill_check->spill_response Yes decontaminate Decontaminate Work Area and Remove PPE spill_check->decontaminate No spill_response->decontaminate disposal Dispose of Waste (Chemical and Contaminated PPE) in Labeled Hazardous Waste Container decontaminate->disposal end End of Process disposal->end

Caption: Workflow for Safe Handling of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.